BMS-200
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H27F2NO6 |
|---|---|
Poids moléculaire |
499.5 g/mol |
Nom IUPAC |
(3S)-4-[[4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2,5-difluorophenyl]methylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C27H27F2NO6/c1-16-18(3-2-4-21(16)17-5-6-24-26(10-17)35-8-7-34-24)15-36-25-12-22(28)19(9-23(25)29)13-30-14-20(31)11-27(32)33/h2-6,9-10,12,20,30-31H,7-8,11,13-15H2,1H3,(H,32,33)/t20-/m0/s1 |
Clé InChI |
UUBRFEROHJGRBO-FQEVSTJZSA-N |
SMILES isomérique |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)F)CNC[C@H](CC(=O)O)O)F |
SMILES canonique |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)F)CNCC(CC(=O)O)O)F |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of BMS-200: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-200 is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular interactions, the experimental evidence supporting its activity, and the methodologies used for its characterization.
Core Mechanism: Induction of PD-L1 Dimerization
The primary mechanism of action of this compound is the inhibition of the PD-1/PD-L1 interaction.[1][2][3] Unlike therapeutic antibodies that typically bind to either PD-1 or PD-L1 to sterically hinder their interaction, this compound employs a novel mechanism by inducing the dimerization of PD-L1.[1][2][4]
Structural studies, including X-ray crystallography, have revealed that a single this compound molecule binds to a hydrophobic channel-like pocket formed at the interface of two PD-L1 molecules.[2] This binding event stabilizes the PD-L1 homodimer, effectively occluding the binding site for PD-1 and preventing the formation of the PD-1/PD-L1 complex.[2][5][6] This disruption of the signaling pathway releases the "brake" on T-cell activation, enabling the immune system to recognize and attack cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and related compounds from various assays.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | PD-1/PD-L1 Interaction | 80 nM | [1][3] |
| BMS-1 | PD-1/PD-L1 Interaction Assay | PD-1/PD-L1 Interaction | 6 nM | [7] |
| BMS-8 | - | PD-1/PD-L1 Interaction | - | [5] |
| BMS-202 | - | PD-1/PD-L1 Interaction | - | [5] |
| BMS-1001 | Luciferase Reporter Assay | PD-1/PD-L1 Checkpoint | - | [8] |
| BMS-1166 | Luciferase Reporter Assay | PD-1/PD-L1 Checkpoint | - | [8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general experimental workflow for characterizing small-molecule inhibitors like this compound.
Caption: PD-1/PD-L1 signaling and this compound mediated inhibition.
Caption: Workflow for this compound characterization.
Detailed Experimental Protocols
Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to screen for and quantify the inhibition of the PD-1/PD-L1 interaction.
-
Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore conjugated to one binding partner (e.g., His-tagged PD-L1) and an acceptor fluorophore conjugated to the other (e.g., Fc-tagged PD-1). Inhibition of the interaction leads to a decrease in the FRET signal.
-
Materials:
-
Recombinant human PD-L1 with a His-tag.
-
Recombinant human PD-1 with an Fc-tag.
-
Anti-His antibody conjugated to a donor fluorophore (e.g., Europium cryptate).
-
Anti-Fc antibody conjugated to an acceptor fluorophore (e.g., XL665).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test compounds (e.g., this compound) at various concentrations.
-
384-well low-volume microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the PD-L1-His and PD-1-Fc proteins to the wells of the microplate.
-
Add the test compound dilutions to the respective wells.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Add the anti-His-donor and anti-Fc-acceptor antibodies to the wells.
-
Incubate for a longer period (e.g., 60 minutes) at room temperature in the dark.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and determine the IC50 values for the test compounds.
-
X-ray Crystallography of PD-L1 in Complex with this compound
This method provides high-resolution structural information on how this compound binds to and induces the dimerization of PD-L1.
-
Principle: X-ray diffraction patterns from a crystal of the protein-ligand complex are used to determine the three-dimensional atomic structure.
-
Materials:
-
Highly pure recombinant human PD-L1 (extracellular domain).
-
This compound.
-
Crystallization buffer components (e.g., salts, polymers, pH buffers).
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).
-
-
Procedure:
-
Protein Expression and Purification: Express the extracellular domain of human PD-L1 in a suitable expression system (e.g., E. coli or mammalian cells) and purify to homogeneity using chromatography techniques.
-
Complex Formation: Incubate the purified PD-L1 with an excess of this compound to ensure complex formation.
-
Crystallization Screening: Set up crystallization trials by mixing the PD-L1/BMS-200 complex with a variety of crystallization screens using vapor diffusion methods.
-
Crystal Optimization: Optimize the initial crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data to obtain the final structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to study the interaction between this compound and PD-L1 in solution and to confirm the induction of dimerization.
-
Principle: NMR detects changes in the chemical environment of atomic nuclei upon ligand binding or protein-protein interaction.
-
Materials:
-
Isotopically labeled (¹⁵N or ¹³C) recombinant human PD-L1.
-
This compound.
-
NMR buffer (e.g., PBS in D₂O).
-
-
Procedure:
-
Protein Preparation: Express and purify isotopically labeled PD-L1.
-
NMR Titration: Acquire a baseline NMR spectrum (e.g., a ¹H-¹⁵N HSQC spectrum) of the labeled PD-L1.
-
Titrate increasing concentrations of this compound into the PD-L1 sample and acquire a spectrum at each titration point.
-
Data Analysis: Analyze the changes in the chemical shifts and line broadening of the protein's NMR signals. Significant changes and an increase in the overall molecular weight (observed as line broadening) upon addition of the compound are indicative of binding and dimerization.[5]
-
Conclusion
This compound represents a significant advancement in the development of small-molecule immune checkpoint inhibitors. Its unique mechanism of inducing PD-L1 dimerization provides a powerful strategy to block the PD-1/PD-L1 pathway and restore anti-tumor immunity. The experimental protocols and data presented in this guide offer a comprehensive overview for researchers and drug developers working in the field of immuno-oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. research.rug.nl [research.rug.nl]
- 7. selleckchem.com [selleckchem.com]
- 8. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-200: A PD-1/PD-L1 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BMS-200, a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This document consolidates available quantitative data, outlines detailed experimental methodologies for key assays, and presents visual representations of its mechanism of action and relevant experimental workflows.
Core Concepts: The PD-1/PD-L1 Immune Checkpoint
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and maintains immune homeostasis. Under normal physiological conditions, the interaction between PD-1 on activated T-cells and its ligand PD-L1 on antigen-presenting cells (APCs) and other tissues delivers an inhibitory signal, preventing excessive immune responses and autoimmunity. However, many cancer cells exploit this mechanism to evade immune surveillance by overexpressing PD-L1, leading to the suppression of anti-tumor T-cell activity.
This compound is a small molecule inhibitor designed to disrupt this interaction, thereby restoring T-cell-mediated anti-tumor immunity.
Mechanism of Action of this compound
Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, this compound employs a unique mechanism. It binds to a hydrophobic pocket on the surface of PD-L1 and induces its dimerization.[1][2] This dimerization sterically occludes the binding site for PD-1, effectively preventing the formation of the PD-1/PD-L1 complex and the subsequent downstream inhibitory signaling.
Quantitative Data for this compound
The primary publicly available quantitative metric for this compound is its half-maximal inhibitory concentration (IC50) for the disruption of the PD-1/PD-L1 interaction.
| Compound | Parameter | Value | Assay | Reference |
| This compound | IC50 | 80 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | [3][4] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public literature. The following sections provide representative protocols for key assays based on established methods for similar small molecule PD-1/PD-L1 inhibitors.
This assay is a common method to quantify the inhibition of the PD-1/PD-L1 interaction in a biochemical, cell-free format.
References
- 1. Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. promega.de [promega.de]
- 4. resources.revvity.com [resources.revvity.com]
BMS-200 PD-L1 dimerization
An In-depth Technical Guide to BMS-200 and PD-L1 Dimerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The programmed cell death-1 (PD-1) and its ligand (PD-L1) constitute a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance. While monoclonal antibodies targeting this axis have revolutionized cancer therapy, there is a growing interest in the development of small-molecule inhibitors. This compound is a potent, small-molecule inhibitor of the PD-1/PD-L1 interaction that operates through a novel mechanism of action. This document provides a comprehensive technical overview of this compound, focusing on its ability to induce PD-L1 dimerization, the structural basis of this interaction, quantitative data on its activity, and the experimental protocols used for its characterization.
Introduction: The PD-1/PD-L1 Immune Checkpoint
The interaction between the PD-1 receptor, expressed on activated T-cells, and its ligand, PD-L1, frequently overexpressed on tumor cells, transmits an inhibitory signal that suppresses T-cell activity.[1] This leads to T-cell exhaustion, allowing cancer cells to escape immune destruction. Blocking this interaction can restore anti-tumor immunity. This compound is a first-in-class small molecule designed to inhibit the PD-1/PD-L1 pathway. Unlike antibody therapies, this compound offers the potential for oral bioavailability and different pharmacological profiles.
This compound: Mechanism of Action via PD-L1 Dimerization
This compound functions by directly binding to PD-L1 and inducing its homodimerization.[2][3][4] This mechanism is distinct from antibodies, which typically block the binding interface. One this compound molecule binds symmetrically at the interface of two PD-L1 molecules, locking them in a configuration that is incompetent to bind with the PD-1 receptor.[3][5] This effectively sequesters PD-L1 and prevents it from engaging PD-1, thereby lifting the brake on T-cell activation.[2]
The key steps are:
-
Binding: this compound binds to a hydrophobic pocket on the surface of a PD-L1 monomer.
-
Conformational Change: This binding event, particularly through interaction with key residues, prepares the PD-L1 monomer for dimerization.[6][7]
-
Dimerization: A second PD-L1 monomer is recruited, and the this compound molecule settles into a deep, hydrophobic channel formed at the dimer interface.[5]
-
Inhibition: The resulting PD-L1 dimer presents a sterically hindered surface that cannot interact with the PD-1 receptor, thus blocking the inhibitory signal.
Structural Basis of the this compound/PD-L1 Interaction
The structural underpinnings of this compound's activity have been elucidated through X-ray crystallography and molecular dynamics simulations. The co-crystal structure of this compound in complex with human PD-L1 (PDB ID: 5N2F) reveals the precise binding mode.[8]
This compound sits in an axisymmetric, tunnel-shaped pocket formed by the interface of two PD-L1 molecules.[6][7] The binding is stabilized primarily by nonpolar interactions with key residues from both PD-L1 monomers.[2][9] Critical residues that form the binding pocket and contribute significantly to the binding affinity include Ile54, Tyr56, Met115, Ala121, and Tyr123.[2][9][10] The binding of the inhibitor triggers a notable conformational rearrangement of the residue Tyr56, which is crucial for creating the binding pocket.[6][10]
Quantitative Data: Inhibitory Potency
This compound and related compounds have been evaluated for their ability to disrupt the PD-1/PD-L1 interaction, primarily using Homogeneous Time-Resolved Fluorescence (HTRF) binding assays.
| Compound | IC50 (nM) | Assay Type | Reference |
| This compound | 80 | HTRF Binding Assay | [11][12][13] |
| BMS-202 | - | - | [14] |
| BMS-1001 | - | - | [15] |
| BMS-1166 | - | - | [15] |
| B9 | 1.8 ± 0.7 | HTRF Binding Assay | [16] |
Note: Specific IC50 values for all BMS compounds are not consistently available across public literature; however, they are part of the same chemical series developed to induce PD-L1 dimerization.
Signaling Pathways and Inhibition
The canonical PD-1/PD-L1 signaling pathway inhibits T-cell function. This compound blocks the initiation of this cascade.
Canonical PD-1/PD-L1 Signaling Pathway
When PD-L1 on a tumor cell binds to PD-1 on a T-cell, the cytoplasmic tail of PD-1 becomes phosphorylated. This recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream effectors of the T-cell receptor (TCR) signaling pathway, such as PI3K and ZAP70. This suppression leads to reduced T-cell proliferation, cytokine production, and cytotoxic activity.
Caption: Canonical PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Mechanism of this compound Inhibition
This compound prevents the initial binding event between PD-1 and PD-L1. By inducing the formation of a PD-L1 homodimer, this compound ensures that PD-L1 is unavailable to engage the PD-1 receptor. Consequently, SHP-2 is not recruited, TCR signaling proceeds unimpeded, and the T-cell remains active and capable of mounting an anti-tumor response.
Caption: this compound induces PD-L1 dimerization, blocking interaction with PD-1.
Experimental Protocols
The characterization of this compound and its mechanism of action relies on a combination of biophysical, biochemical, and structural biology techniques.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Objective: To quantify the inhibitory potency (IC50) of compounds on the PD-1/PD-L1 interaction.
-
Methodology:
-
Recombinant human PD-1 and PD-L1 proteins are used. One protein (e.g., PD-L1) is tagged with a donor fluorophore (e.g., terbium cryptate), and the other (PD-1) is tagged with an acceptor fluorophore (e.g., d2).
-
When the proteins interact, the donor and acceptor are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation of the donor.
-
The compound to be tested (this compound) is titrated into the reaction mixture.
-
By disrupting the PD-1/PD-L1 interaction, the compound separates the fluorophores, leading to a decrease in the FRET signal.
-
The concentration at which the compound inhibits 50% of the binding is determined as the IC50 value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm direct binding of the compound to PD-L1 and observe dimerization.
-
Methodology:
-
¹⁵N-labeled PD-L1 is produced.
-
A 2D ¹H-¹⁵N HSQC spectrum of the labeled PD-L1 is acquired, providing a unique signal for each amino acid residue.
-
The unlabeled compound (this compound) is titrated into the protein sample.
-
Binding of the compound causes chemical shift perturbations in the signals of residues at the binding site.
-
A significant increase in molecular weight, such as that caused by dimerization, leads to line broadening of the NMR signals, which was observed for BMS compounds.[15] This technique confirmed that the compounds bind to PD-L1, not PD-1.[3]
-
X-ray Crystallography
-
Objective: To determine the high-resolution, three-dimensional structure of the compound in complex with PD-L1.
-
Methodology:
-
The extracellular domain of human PD-L1 is expressed and purified.
-
The purified PD-L1 is mixed with an excess of this compound.
-
The complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).
-
Suitable crystals are cryo-cooled and exposed to a high-intensity X-ray beam.
-
The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the PD-L1 dimer and the this compound molecule is built and refined.
-
General Experimental Workflow
The discovery and characterization of a small-molecule dimerizer like this compound follows a logical progression from functional screening to detailed structural and mechanistic studies.
Caption: General experimental workflow for characterizing PD-L1 dimerizing agents.
Conclusion
This compound represents a significant advancement in the field of small-molecule immuno-oncology. Its unique mechanism of inducing PD-L1 dimerization to block the PD-1/PD-L1 immune checkpoint provides a powerful alternative to monoclonal antibodies. The detailed structural and quantitative data available offer a solid foundation for the rational design of next-generation inhibitors targeting this pathway. The experimental protocols outlined herein form the basis for the continued discovery and characterization of novel compounds that function through this innovative dimerization-based approach, with the ultimate goal of developing effective, orally available cancer immunotherapies.
References
- 1. glpbio.com [glpbio.com]
- 2. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. digitalwolfgram.widener.edu [digitalwolfgram.widener.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation [ouci.dntb.gov.ua]
- 7. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel PD-L1 Inhibitors That Induce the Dimerization, Internalization, and Degradation of PD-L1 Based on the Fragment Coupling Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-200 and its Analogs for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BMS-200, a potent small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1), for cancer immunotherapy research. It delves into the mechanism of action, preclinical data, and detailed experimental protocols relevant to the evaluation of this class of compounds.
Core Concepts: Targeting the PD-1/PD-L1 Axis with Small Molecules
The interaction between the Programmed cell Death-1 (PD-1) receptor on activated T cells and its ligand, PD-L1, expressed on tumor cells, is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Monoclonal antibodies that block this interaction have revolutionized cancer treatment. Small-molecule inhibitors like this compound offer a promising alternative, with potential advantages in oral bioavailability and tissue penetration.
This compound and its analogs function through a unique mechanism of action. Instead of simply blocking the binding site, they induce the dimerization of PD-L1. This induced dimerization sterically hinders the interaction between PD-L1 and PD-1, thereby preventing the transmission of the inhibitory signal to T cells and restoring their anti-tumor activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its closely related analog, BMS-202. This data is essential for understanding the potency and preclinical efficacy of this class of PD-L1 inhibitors.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | IC50 | 80 nM | [1][2] |
| BMS-202 | Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | IC50 | 18 nM | |
| BMS-202 | Cell Proliferation Assay (SCC-3 cells) | IC50 | 15 µM | [3] |
| BMS-202 | Cell Proliferation Assay (anti-CD3 activated Jurkat cells) | IC50 | 10 µM | [3] |
Table 1: In Vitro Activity of this compound and BMS-202
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| BMS-202 | Human Squamous Cell Carcinoma (SCC-3) | Humanized MHC-double knockout NOG mice | 20 mg/kg, daily, intraperitoneal | 41% | [1] |
Table 2: In Vivo Efficacy of BMS-202
Signaling Pathway and Mechanism of Action
This compound and its analogs directly bind to a hydrophobic pocket on the surface of PD-L1. This binding event induces a conformational change in PD-L1, promoting the formation of a stable homodimer. The dimerization of PD-L1 effectively masks the binding interface for the PD-1 receptor, thereby preventing the engagement of the PD-1/PD-L1 inhibitory axis. The restoration of T-cell function leads to increased cytokine production (e.g., IFN-γ, IL-2) and enhanced cytotoxic activity against tumor cells.
Caption: this compound induces PD-L1 dimerization, blocking the PD-1/PD-L1 interaction and T-cell inhibition.
The downstream consequences of blocking the PD-1/PD-L1 pathway include the reactivation of the PI3K/Akt and MAPK/ERK signaling cascades within the T-cell, which are crucial for T-cell proliferation, survival, and effector function.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
Homogenous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is used to quantify the ability of a compound to inhibit the interaction between PD-1 and PD-L1.
Materials:
-
Recombinant human PD-1 and PD-L1 proteins
-
HTRF detection reagents (e.g., anti-tag antibodies labeled with a FRET donor and acceptor)
-
Assay buffer
-
384-well low-volume white plates
-
Test compound (e.g., this compound)
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a defined volume of the diluted compound or vehicle control to the wells of the 384-well plate.
-
Add a pre-determined concentration of recombinant human PD-1 and PD-L1 proteins to each well.
-
Add the HTRF detection reagents to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio and determine the IC50 value of the test compound by fitting the data to a dose-response curve.
Jurkat T-Cell Activation Assay
This cell-based assay assesses the functional consequence of blocking the PD-1/PD-L1 interaction by measuring the activation of T-cells.
Materials:
-
Jurkat T-cells engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT-responsive element.
-
Antigen-presenting cells (APCs) engineered to express PD-L1 and a T-cell receptor (TCR) activator.
-
Cell culture medium and supplements.
-
96-well white, clear-bottom tissue culture plates.
-
Test compound (e.g., this compound).
-
Luciferase reporter assay reagent.
Protocol:
-
Seed the PD-L1-expressing APCs in the 96-well plate and allow them to adhere overnight.
-
The next day, treat the APCs with serial dilutions of the test compound or vehicle control for a defined period (e.g., 1 hour).
-
Add the PD-1-expressing Jurkat T-cells to the wells containing the APCs and test compound.
-
Co-culture the cells for a specified time (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
After incubation, add the luciferase reporter assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
An increase in luminescence indicates T-cell activation due to the inhibition of the PD-1/PD-L1 interaction. Calculate the EC50 value of the test compound.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound analog in a humanized mouse model.
Materials:
-
Humanized mice (e.g., MHC-double knockout NOG mice engrafted with human immune cells).
-
A human cancer cell line with high PD-L1 expression (e.g., SCC-3).
-
Test compound (e.g., BMS-202) formulated in a suitable vehicle.
-
Vehicle control.
-
Calipers for tumor measurement.
Protocol:
-
Subcutaneously implant the human cancer cells into the flank of the humanized mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the predetermined dosing regimen (e.g., 20 mg/kg, daily, intraperitoneal injection).
-
Measure the tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
-
(Optional) Collect tumors for further analysis, such as immunohistochemistry, to assess immune cell infiltration.
Caption: A typical workflow for assessing the in vivo efficacy of a this compound analog.
Clinical Landscape and Future Directions
While there are no ongoing clinical trials specifically for this compound, the development of oral small-molecule inhibitors of the PD-1/PD-L1 pathway is an active area of research. Several other small-molecule inhibitors are in early-phase clinical trials for various solid tumors. The potential for oral administration, improved tumor penetration, and different safety profiles compared to monoclonal antibodies makes this class of drugs a highly anticipated addition to the cancer immunotherapy armamentarium.
Future research on this compound and its analogs will likely focus on optimizing their pharmacokinetic properties for oral delivery, exploring combination therapies with other anticancer agents, and identifying predictive biomarkers to select patients who are most likely to respond to this novel class of immunotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
The Architecture of T-Cell Activation: A Technical Overview of Bristol Myers Squibb's Chimeric Antigen Receptor (CAR) T-Cell Therapies
Introduction
While a specific therapeutic agent designated "BMS-200" is not publicly documented, this guide provides an in-depth technical examination of the principles of T-cell activation as exemplified by Bristol Myers Squibb's (BMS) portfolio of Chimeric Antigen Receptor (CAR) T-cell therapies. BMS is a key player in the development of these innovative immunotherapies, which reprogram a patient's own T-cells to recognize and eliminate cancerous or pathogenic cells. This document will serve as a resource for researchers, scientists, and drug development professionals, detailing the core mechanisms, experimental validation, and clinical performance of these transformative treatments. The information presented herein is synthesized from publicly available data on BMS's leading CAR T-cell products, including Breyanzi® (lisocabtagene maraleucel), Abecma® (idecabtagene vicleucel), and investigational therapies such as arlocabtagene autoleucel (arlo-cel; BMS-986393) and BMS-986353.
Core Mechanism: The Chimeric Antigen Receptor
The cornerstone of these therapies is the chimeric antigen receptor, a synthetic protein engineered to be expressed on the surface of T-cells. The CAR is designed to recognize a specific antigen on target cells, thereby initiating a potent and targeted immune response. The structure of a typical CAR, such as those utilized in BMS therapies, consists of several key domains:
-
Antigen-Binding Domain: An extracellular single-chain variable fragment (scFv) derived from a monoclonal antibody that provides specificity for the target antigen. For instance, Breyanzi and BMS-986353 target CD19, an antigen present on B-cells, making them suitable for treating B-cell malignancies and certain autoimmune diseases.[1][2][3] Abecma, on the other hand, targets B-cell maturation antigen (BCMA), which is highly expressed on multiple myeloma cells.[4][5][6] Arlo-cel targets G-protein coupled receptor family C group 5 member D (GPRC5D), another novel target in multiple myeloma.[7][8]
-
Hinge and Transmembrane Domains: These components anchor the CAR to the T-cell membrane and provide flexibility. An IgG4 hinge region is often used to connect the scFv to the transmembrane domain.[1]
-
Co-stimulatory Domain(s): Intracellular signaling domains that are crucial for robust T-cell activation, proliferation, and persistence. BMS's CAR T-cell therapies, such as Breyanzi and Abecma, incorporate the 4-1BB (CD137) co-stimulatory domain, which is known to enhance the expansion and persistence of the CAR T-cells.[1][6][9] The CD28 domain is another co-stimulatory domain that can be used.[1]
-
Primary Activation Domain: The CD3ζ chain is the primary intracellular signaling domain that initiates the T-cell activation cascade upon antigen binding.[1][6]
The T-Cell Activation Signaling Cascade
Upon engagement of the CAR with its target antigen on a cancer cell, a signaling cascade is initiated within the CAR T-cell, mimicking natural T-cell activation but in a targeted and potent manner.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CAR T cell therapy for autoimmune disease gains traction | Drug Discovery News [drugdiscoverynews.com]
- 3. Clinical Review - Lisocabtagene Maraleucel (Breyanzi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. myeloma.org [myeloma.org]
- 5. Abecma (idecabtagene vicleucel): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 6. Abecma: First FDA-Approved CAR T-cell Therapy for Multiple Myeloma - Advanced Practice Providers Oncology Summit - APPOS [apponcologysummit.org]
- 7. Arlocabtagene autoleucel - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. ASH 2024 – full steam ahead for arlo-cel | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 9. firstwordpharma.com [firstwordpharma.com]
The Discovery and Development of BMS-200: A Small-Molecule PD-1/PD-L1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-200 is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound. The content herein is based on publicly available scientific literature and is intended for a technical audience in the field of drug discovery and development. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Introduction
The interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, expressed on various cell types including tumor cells, leads to the suppression of T-cell activity and represents a significant mechanism of immune evasion in cancer. The development of monoclonal antibodies that block this interaction has revolutionized cancer therapy. However, small-molecule inhibitors of the PD-1/PD-L1 pathway offer potential advantages, including oral bioavailability and different pharmacokinetic profiles. This compound emerged from discovery efforts to identify such small-molecule inhibitors.
Mechanism of Action
This compound inhibits the PD-1/PD-L1 interaction through a novel mechanism of action. Instead of directly binding to the PD-1 binding site on PD-L1 in a 1:1 stoichiometry, this compound induces the dimerization of two PD-L1 molecules. A single molecule of this compound binds at the interface of the newly formed PD-L1 dimer, stabilizing this conformation and sterically hindering the binding of PD-1. This induced dimerization effectively sequesters PD-L1, preventing it from engaging with PD-1 on T cells and thereby restoring T-cell-mediated anti-tumor immunity.[1]
Preclinical Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) in a biochemical assay that measures the disruption of the PD-1/PD-L1 interaction.
| Compound | Assay Type | IC50 (nM) |
| This compound | HTRF | 80 |
Further in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not extensively available in the public domain. Preclinical development often involves a cascade of in vitro and in vivo studies, but these have not been published for this compound.
Key Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay quantitatively measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1.
Materials:
-
Recombinant human PD-1 protein (extracellular domain)
-
Recombinant human PD-L1 protein (extracellular domain)
-
HTRF donor and acceptor fluorophores conjugated to antibodies specific for tags on the recombinant proteins (e.g., anti-His-tag-Europium cryptate and anti-Fc-d2).
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
Test compounds (e.g., this compound) dissolved in DMSO
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant human PD-1, and recombinant human PD-L1 to the assay buffer.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for the binding interaction to reach equilibrium.
-
Add the HTRF detection reagents (donor and acceptor fluorophore-conjugated antibodies).
-
Incubate for another defined period (e.g., 60 minutes) at room temperature in the dark.
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The HTRF ratio (665 nm / 620 nm) is calculated, which is proportional to the amount of PD-1/PD-L1 interaction.
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
NMR Spectroscopy for PD-L1 Binding and Dimerization
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the binding of this compound to PD-L1 and to elucidate the structural changes, such as dimerization, that occur upon binding.
Materials:
-
¹⁵N-isotopically labeled recombinant human PD-L1
-
NMR buffer (e.g., PBS in 90% H₂O/10% D₂O)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., d6-DMSO)
-
NMR spectrometer
Protocol:
-
Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled PD-L1 in the NMR buffer.
-
Prepare a stock solution of this compound.
-
Titrate small aliquots of the this compound stock solution into the PD-L1 sample.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition of the compound.
-
Monitor the chemical shift perturbations and changes in signal intensity of the amide cross-peaks in the HSQC spectra.
-
Significant chemical shift changes or signal broadening/disappearance for specific amino acid residues indicate direct binding and can be used to map the binding site.
-
Changes in the overall tumbling time of the protein, which can be inferred from the NMR data, can provide evidence for oligomerization (dimerization).
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides high-resolution structural information on the interaction between this compound and PD-L1, confirming the dimerization mechanism.
Materials:
-
Highly pure recombinant human PD-L1 protein
-
This compound
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron source is often preferred)
Protocol:
-
Co-crystallize PD-L1 with an excess of this compound using vapor diffusion (hanging drop or sitting drop) or other crystallization methods.
-
Screen a wide range of crystallization conditions (e.g., different pH, precipitants, and temperatures) to obtain diffraction-quality crystals.
-
Harvest the crystals and cryo-protect them for data collection at low temperatures.
-
Collect X-ray diffraction data from the crystals.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the PD-L1/BMS-200 complex to obtain a high-resolution structure.
-
Analyze the structure to visualize the binding mode of this compound at the PD-L1 dimer interface and the specific molecular interactions.
Conclusion
This compound is a significant example of a small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint pathway. Its unique mechanism of action, which involves the induction of PD-L1 dimerization, distinguishes it from antibody-based therapies and other small-molecule inhibitors. The preclinical data, primarily from in vitro biochemical assays, demonstrates its potency. The detailed experimental protocols provided in this guide offer a framework for the evaluation of similar compounds. While comprehensive in vivo data for this compound is not publicly available, the foundational discovery and characterization of this molecule have contributed valuable insights into the development of small-molecule immunotherapies. Further research and development in this area hold the promise of new therapeutic options for a wide range of cancers.
References
An In-depth Technical Guide to the Target Binding and Affinity of BMS-200
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-200 is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint interaction. This document provides a comprehensive technical overview of the binding characteristics and affinity of this compound for its molecular target, PD-L1. It includes a summary of quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Target Identification and Mechanism of Action
The primary molecular target of this compound is the transmembrane protein Programmed Death-Ligand 1 (PD-L1) . This compound functions as an inhibitor of the PD-1/PD-L1 interaction not by directly binding to the PD-1 receptor, but by binding to PD-L1 and inducing its dimerization. This induced dimerization of PD-L1 sterically hinders its ability to bind to the PD-1 receptor on T-cells, thereby blocking the co-inhibitory signal that would otherwise suppress T-cell activation. This mechanism effectively restores the anti-tumor immune response.
Quantitative Binding Affinity Data
The binding affinity of this compound and its close structural analogs for PD-L1 has been characterized using various biophysical and biochemical assays. The following table summarizes the key quantitative data available.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 80 nM | [1] |
| BMS-202 | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 18 nM | [2][3] |
| Surface Plasmon Resonance (SPR) | K D | 320 nM | [4] | |
| BMS-1166 | Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | 1.4 nM | [5] |
| Surface Plasmon Resonance (SPR) | K D | 5.7 nM | [4] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. K D (Dissociation constant) is a measure of the binding affinity between a ligand and a protein; a smaller K D value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the binding of this compound and related compounds to PD-L1 are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is a common method for determining the IC50 value of inhibitors of the PD-1/PD-L1 interaction.
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (such as d2 or XL665). Recombinant human PD-1 and PD-L1 proteins are tagged with different components that allow for their labeling with the donor and acceptor fluorophores, respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human PD-1 protein (e.g., tagged with an Fc domain)
-
Recombinant human PD-L1 protein (e.g., tagged with a His-tag)
-
Anti-Fc antibody labeled with Europium cryptate (donor)
-
Anti-His-tag antibody labeled with d2 or XL665 (acceptor)
-
This compound or other test compounds
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low-volume white microplates
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the compound in the assay buffer to the desired final concentrations.
-
Protein Preparation: Dilute the tagged PD-1 and PD-L1 proteins to their optimal concentrations in the assay buffer.
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or control (DMSO) to the wells of the 384-well plate.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Add the donor (anti-Fc-Europium cryptate) and acceptor (anti-His-d2) antibodies to the wells.
-
The final assay volume is typically 20 µL.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (KD) of biomolecular interactions in real-time. The following protocol is adapted from a study of BMS-1166 and BMS-202.[6]
Principle: One of the interacting partners (the ligand, e.g., PD-1) is immobilized on a sensor chip. The other partner (the analyte, e.g., PD-L1), in solution, is flowed over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmon resonance. This change is proportional to the mass of analyte bound.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PD-1 protein
-
Recombinant human PD-L1 protein
-
This compound or other test compounds
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the PD-1 protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding and Inhibition Measurement:
-
Prepare a series of solutions containing a fixed concentration of PD-L1 and varying concentrations of this compound in the running buffer.
-
Inject these solutions sequentially over the immobilized PD-1 surface.
-
A control flow cell without immobilized PD-1 is used to subtract non-specific binding.
-
-
Data Acquisition: Monitor the change in response units (RU) over time during the association and dissociation phases for each injection.
-
Data Analysis:
-
The binding response at equilibrium is measured for each concentration of the inhibitor.
-
The percentage of inhibition is calculated for each concentration relative to the response of PD-L1 binding in the absence of the inhibitor.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For determining the dissociation constant (KD), a kinetic analysis is performed by fitting the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding).
-
Signaling Pathway and Experimental Workflow Visualizations
PD-1/PD-L1 Signaling Pathway and Inhibition by this compound
Caption: PD-1/PD-L1 signaling and this compound mediated inhibition.
HTRF Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Small Molecule PD-1/PD-L1 Inhibitor BMS-200: A Technical Overview of its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. By blocking inhibitory pathways that tumors exploit to evade immune surveillance, these agents can unleash a potent anti-tumor immune response. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have demonstrated significant clinical success, interest is growing in the development of small molecule inhibitors that may offer advantages in terms of oral bioavailability, shorter half-life, and potentially different safety profiles. BMS-200 is a potent, small molecule inhibitor of the PD-1/PD-L1 interaction. This technical guide provides an in-depth overview of the available preclinical data on this compound and its close analog, BMS-202, with a focus on their mechanism of action and effects on the tumor microenvironment (TME).
Core Mechanism of Action: Induction of PD-L1 Dimerization
This compound and its analogs function by binding to PD-L1 and inducing its dimerization. This homodimerization of PD-L1 sterically hinders its interaction with the PD-1 receptor on T cells, thereby disrupting the inhibitory signal and restoring T cell-mediated anti-tumor immunity.[1]
Below is a diagram illustrating the proposed mechanism of action.
References
Preclinical Profile of BMS-200: A Small Molecule Inhibitor of the PD-1/PD-L1 Interaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance. Inhibition of this pathway has emerged as a cornerstone of modern oncology, with numerous monoclonal antibodies targeting either PD-1 or PD-L1 demonstrating significant clinical efficacy. Small molecule inhibitors of the PD-1/PD-L1 interaction, such as BMS-200, offer a promising alternative to antibody-based therapies, with potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs.
Mechanism of Action: Induction of PD-L1 Dimerization
This compound inhibits the PD-1/PD-L1 interaction not by directly blocking the binding site in a competitive manner, but by inducing the dimerization of PD-L1.[1] This induced dimerization sterically hinders the interaction between PD-L1 and PD-1, effectively preventing the transmission of the inhibitory signal to T cells and thereby restoring their anti-tumor activity.
The binding of this compound to a hydrophobic pocket at the interface of two PD-L1 molecules stabilizes a dimeric conformation of PD-L1.[2][3] This allosteric mechanism represents a novel approach to inhibiting this critical immune checkpoint pathway.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the context of the PD-1/PD-L1 signaling pathway.
References
Methodological & Application
Application Notes and Protocols for BMS-200, a Potent PD-1/PD-L1 Interaction Inhibitor
For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for the in vitro characterization of BMS-200, a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.
This compound is a potent inhibitor of the PD-1/PD-L1 immune checkpoint pathway, with a reported half-maximal inhibitory concentration (IC50) of 80 nM.[1][2][3][4][5][6] Its mechanism of action involves the induction of PD-L1 dimerization, which sterically hinders the binding of PD-1.[1][6][7] This document outlines a representative biochemical assay for quantifying the inhibitory activity of this compound and discusses the principles of a relevant cell-based assay.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on publicly available information.
| Parameter | Value | Assay Type | Reference |
| IC50 | 80 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | [1][2][4][5] |
| Solubility | 10 mM | In DMSO | [6] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Signaling Pathway
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation. The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T-cells, delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion by the tumor. This compound disrupts this interaction, thereby restoring T-cell activity against cancer cells.
Caption: PD-1/PD-L1 pathway and this compound inhibition.
Experimental Protocols
Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This protocol is a representative method for determining the IC50 value of this compound based on the principles of HTRF assays.[2][3][8][9] This assay measures the disruption of the interaction between recombinant human PD-1 and PD-L1 proteins.
Materials:
-
Recombinant Human PD-1 Protein (e.g., His-tagged)
-
Recombinant Human PD-L1 Protein (e.g., Fc-tagged)
-
Anti-His-Europium Cryptate (Donor)
-
Anti-Fc-d2 (Acceptor)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
This compound
-
DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient.
-
Further dilute the compound dilutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Preparation:
-
Add 2 µL of diluted this compound or control (assay buffer with DMSO) to the wells of a 384-well plate.
-
-
Reagent Addition:
-
Prepare a mixture of recombinant PD-1 and PD-L1 proteins in assay buffer at their optimal concentrations (to be determined empirically, but typically in the low nanomolar range).
-
Add 4 µL of the protein mixture to each well.
-
Incubate for 30 minutes at room temperature.
-
Prepare a detection mixture containing the anti-His-Europium Cryptate and anti-Fc-d2 antibodies in assay buffer.
-
Add 4 µL of the detection mixture to each well.
-
-
Incubation and Measurement:
-
Seal the plate and incubate for 2 to 4 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: HTRF assay workflow for this compound.
Cell-Based Assay: PD-1/PD-L1 Blockade Reporter Assay
Principle:
A cell line engineered to express high levels of PD-L1 on its surface is co-cultured with a T-cell reporter line that expresses PD-1 and contains a reporter gene (e.g., luciferase or GFP) under the control of a T-cell activation-dependent promoter (e.g., NFAT). When PD-L1 engages PD-1, T-cell activation is suppressed, leading to a low reporter signal. This compound will block this interaction, thus restoring T-cell activation and resulting in an increased reporter signal.
General Protocol Outline:
-
Cell Culture: Maintain the PD-L1 expressing cell line (e.g., CHO-K1 or a cancer cell line) and the PD-1 reporter T-cell line (e.g., Jurkat) in their respective recommended culture media.
-
Assay Setup:
-
Seed the PD-L1 expressing cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
On the day of the assay, treat the cells with serial dilutions of this compound.
-
Add the PD-1 reporter T-cells to the wells.
-
-
Incubation: Co-culture the cells for 6-24 hours at 37°C in a CO2 incubator.
-
Signal Detection:
-
If using a luciferase reporter, add the luciferase substrate according to the manufacturer's instructions and measure luminescence.
-
If using a GFP reporter, measure fluorescence.
-
-
Data Analysis:
-
Plot the reporter signal against the logarithm of the this compound concentration.
-
Determine the EC50 (half-maximal effective concentration) from the dose-response curve.
-
This document provides a foundational understanding and practical protocols for the in vitro evaluation of this compound. Researchers are encouraged to optimize these protocols for their specific experimental conditions and cell systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. revvity.com [revvity.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aurorabiolabs.com [aurorabiolabs.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: BMS-200 Cell-Based Assay for Screening PD-1/PD-L1 Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance.[1][2] Therapeutic blockade of the PD-1/PD-L1 interaction has emerged as a highly successful strategy in cancer immunotherapy.[1][2] BMS-200 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction, with a reported IC50 of 80 nM.[3][4] Unlike antibody-based inhibitors, small molecules like this compound offer potential advantages such as oral bioavailability and improved tumor penetration.[5] this compound is understood to function by inducing the dimerization of PD-L1.[4] This document provides detailed application notes and protocols for setting up a robust cell-based assay to screen for and characterize inhibitors of the PD-1/PD-L1 interaction, using this compound as a reference compound.
Signaling Pathway Overview
The interaction between PD-1 on activated T cells and PD-L1 on tumor cells leads to the suppression of T-cell receptor (TCR) signaling, thereby inhibiting an anti-tumor immune response.[6][7] this compound disrupts this interaction, restoring T-cell activity. Additionally, inhibitors of this pathway can influence downstream signaling cascades such as the ERK and TGF-β/Smad pathways, which are crucial in cell proliferation, differentiation, and fibrosis.
Experimental Protocols
A highly effective method for screening PD-1/PD-L1 inhibitors is a reporter gene assay. This assay utilizes two engineered cell lines: one expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (e.g., NFAT), and a second cell line expressing PD-L1 and a T-cell receptor (TCR) activator. When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling and subsequent reporter gene expression. An inhibitor like this compound will block this interaction, leading to a measurable increase in the reporter signal.[6][7][8][9][10]
Materials and Reagents
-
Cell Lines:
-
PD-1 Effector Cells (e.g., Jurkat cells stably expressing human PD-1 and an NFAT-luciferase reporter).
-
PD-L1 Antigen Presenting Cells (APCs) (e.g., CHO-K1 or Raji cells stably expressing human PD-L1 and a TCR activator).
-
-
Assay Medium: RPMI-1640, 1% Fetal Bovine Serum (FBS).
-
Control Inhibitor: this compound (for establishing a reference dose-response curve).
-
Test Compounds: Small molecule inhibitors to be screened.
-
Luciferase Assay Reagent: (e.g., Bio-Glo™ Luciferase Assay System).
-
Plates: White, opaque 96-well cell culture plates.
-
Instrumentation: Luminometer.
Assay Workflow
Detailed Protocol
-
Cell Plating (Day 1):
-
Harvest and resuspend PD-L1 APCs in assay medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 20,000 cells per well in 50 µL of assay medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition (Day 2):
-
Prepare serial dilutions of this compound (e.g., starting from 10 µM) and test compounds in assay medium. A 10-point, 3-fold serial dilution is recommended.
-
Carefully remove the culture medium from the plated PD-L1 APCs.
-
Add 50 µL of the diluted compounds to the respective wells. Include wells with assay medium only as a negative control.
-
-
Co-culture and Incubation (Day 2):
-
Thaw and resuspend the PD-1 Effector Cells in assay medium.
-
Add 50 µL of the PD-1 Effector Cell suspension (e.g., at 2 x 10^6 cells/mL) to each well containing the PD-L1 APCs and compounds.
-
Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 6 to 18 hours.
-
-
Luminescence Measurement (Day 2 or 3):
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation and Analysis
The raw data (Relative Light Units, RLU) should be normalized to the controls. The percent activity can be calculated using the following formula:
% Activity = 100 * (RLU_sample - RLU_min) / (RLU_max - RLU_min)
Where:
-
RLU_sample is the luminescence from a well with a test compound.
-
RLU_min is the average luminescence from wells with no inhibitor (minimum inhibition).
-
RLU_max is the average luminescence from wells with a saturating concentration of a potent inhibitor like this compound (maximum inhibition).
The normalized data should then be plotted against the compound concentration (logarithmic scale) to generate dose-response curves. The IC50 value, the concentration at which 50% of the maximal inhibitory effect is observed, can be determined by fitting the data to a four-parameter logistic equation.
Quantitative Data Summary
| Compound | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| This compound (Reference) | 80 | 1.1 | 98 |
| Test Compound A | 150 | 1.0 | 95 |
| Test Compound B | >10,000 | N/A | <10 |
| Test Compound C | 55 | 1.2 | 102 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally derived values.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Background Ratio | Suboptimal cell density or incubation time. | Optimize cell numbers and incubation period (6-24 hours). |
| Inactive luciferase reagent. | Use fresh or properly stored reagent. | |
| High Well-to-Well Variability | Inconsistent cell plating or reagent addition. | Ensure proper mixing of cell suspensions and use a multichannel pipette for reagent addition. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile medium. | |
| Inconsistent IC50 Values | Errors in compound dilution. | Prepare fresh serial dilutions for each experiment and verify concentrations. |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Ensure high cell viability. |
References
- 1. Currently Used Laboratory Methodologies for Assays Detecting PD-1, PD-L1, PD-L2 and Soluble PD-L1 in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [promega.sg]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. PD‐1/PD‐L1 reporter assay [bio-protocol.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. invivogen.com [invivogen.com]
Application Note & Protocol: BMS-200 HTRF Assay for PD-1/PD-L1 Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), form a critical immune checkpoint pathway that tumor cells often exploit to evade the host immune system. The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells results in the inhibition of T-cell activity, thereby suppressing the anti-tumor immune response.[1] Small molecule inhibitors that block the PD-1/PD-L1 interaction can restore T-cell function and represent a promising strategy in immuno-oncology. BMS-200 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction.[2][3]
This document provides a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) assay designed to measure the inhibitory activity of this compound. HTRF is a robust, high-throughput screening technology based on Förster Resonance Energy Transfer (FRET) combined with time-resolved (TR) detection.[4][5] This combination minimizes background fluorescence, leading to high sensitivity and a superior signal-to-noise ratio, making it ideal for drug discovery applications.[6][7]
Assay Principle
This biochemical assay operates on a competitive displacement principle. The interaction between a recombinant PD-1 protein labeled with a long-lifetime europium cryptate donor and a recombinant PD-L1 protein labeled with a d2 acceptor brings the two fluorophores into close proximity. Excitation of the donor with a laser at 337 nm results in FRET to the acceptor, which then emits a specific, long-lived signal at 665 nm.
When an inhibitor like this compound is introduced, it binds to PD-L1 and disrupts the PD-1/PD-L1 interaction.[2] This separation of the donor and acceptor fluorophores leads to a decrease in the FRET signal at 665 nm. The inhibitory potency of the compound is determined by measuring the concentration-dependent decrease in the HTRF signal.
Signaling Pathway and Inhibition
The diagram below illustrates the PD-1/PD-L1 signaling axis and the mechanism of inhibition by this compound.
Caption: PD-1/PD-L1 interaction leading to immune evasion and its inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound against the PD-1/PD-L1 interaction is quantified by its half-maximal inhibitory concentration (IC50) value, as determined by the HTRF assay.
| Compound | Target Interaction | Assay Type | IC50 Value |
| This compound | PD-1 / PD-L1 | HTRF Binding Assay | 80 nM[2][3][8] |
Experimental Protocol
This protocol describes a competitive binding assay in a 384-well plate format.
Materials and Reagents
-
Proteins:
-
Recombinant Human PD-1, His-tag (or other tag for labeling)
-
Recombinant Human PD-L1, Fc-tag (or other tag for labeling)
-
-
HTRF Reagents (or equivalent):
-
Anti-tag (e.g., His) antibody labeled with Europium Cryptate (Donor)
-
Anti-tag (e.g., Fc) antibody labeled with d2 (Acceptor)
-
-
Compound:
-
This compound powder
-
-
Buffers and Solutions:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% BSA
-
DMSO (for compound dilution)
-
-
Labware:
-
Instrumentation:
-
HTRF-compatible microplate reader with dual-emission detection capabilities[6]
-
Procedure
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the this compound stock solution in DMSO to create a concentration gradient. c. Further dilute the DMSO serial dilutions into the Assay Buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.
-
Reagent Preparation: a. Dilute the tagged PD-1 and PD-L1 proteins to their optimal working concentrations in Assay Buffer. b. Dilute the donor (anti-tag-Europium Cryptate) and acceptor (anti-tag-d2) antibodies to their optimal working concentrations in Assay Buffer. Note: Optimal concentrations for proteins and antibodies should be determined empirically via titration experiments.
-
Assay Plate Setup (15 µL Total Volume): a. Dispense Compound: Add 5 µL of the diluted this compound (or vehicle control for max/min signal) to the appropriate wells of the 384-well plate. b. Dispense PD-1/Donor Mix: Prepare a mix of tagged PD-1 protein and the donor antibody. Add 5 µL of this mix to all wells. c. Dispense PD-L1/Acceptor Mix: Prepare a mix of tagged PD-L1 protein and the acceptor antibody. Add 5 µL of this mix to all wells to initiate the binding reaction.
-
Incubation: a. Seal the plate to prevent evaporation. b. Incubate the plate at room temperature for 2 to 4 hours, protected from light. Incubation time may require optimization.[10]
-
Plate Reading: a. Read the plate on an HTRF-compatible reader. b. Set the reader to excite at 337 nm and record dual emissions at 620 nm (donor) and 665 nm (acceptor). A time delay of 50-150 µs before measurement is recommended to reduce background fluorescence.[5]
Experimental Workflow Diagram
The following diagram outlines the key steps of the HTRF experimental protocol.
Caption: Step-by-step workflow for the this compound PD-1/PD-L1 HTRF competition assay.
Data Analysis
-
Calculate HTRF Ratio: For each well, calculate the emission ratio using the following formula. Multiplying by 10,000 is a standard practice to convert the ratio to a manageable integer.[11]
-
HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Data Normalization: Normalize the data to determine the percent inhibition.
-
% Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Min) / (Ratio_Max - Ratio_Min))
-
Ratio_Sample: HTRF ratio of the well containing the test compound.
-
Ratio_Max: Average HTRF ratio of wells with vehicle control (maximum FRET signal).
-
Ratio_Min: Average HTRF ratio of wells with a high concentration of unlabeled competitor or no PD-1/PD-L1 (minimum FRET signal).
-
-
IC50 Determination:
-
Plot the % Inhibition against the logarithmic concentration of this compound.
-
Fit the data using a non-linear regression model (four-parameter logistic fit).
-
The IC50 is the concentration of this compound that produces 50% inhibition of the HTRF signal. Modern data analysis software can automate this process.[7][12]
-
References
- 1. Discovery of BMS-986260, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 5. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. havokjournal.com [havokjournal.com]
- 8. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. currents.plos.org [currents.plos.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: Using BMS-200 in a Jurkat T-cell Activation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a critical process in the adaptive immune response, and its modulation is a key strategy in the development of novel therapeutics for cancer, autoimmune diseases, and infectious diseases. The Jurkat T-cell line is a widely used in vitro model for studying T-cell signaling and activation pathways. A crucial inhibitory pathway that regulates T-cell activation is the Programmed Death-1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1). The engagement of PD-1 by PD-L1 delivers a negative signal to the T-cell, leading to T-cell exhaustion and tolerance. Blocking this interaction can restore T-cell effector functions.
BMS-200 is a small molecule inhibitor of the PD-1/PD-L1 interaction. It has been shown to bind to PD-L1 and disrupt its binding to PD-1, thereby relieving the inhibitory signal and enhancing T-cell activation. These application notes provide detailed protocols for utilizing this compound in a Jurkat T-cell activation assay to assess its efficacy in blocking the PD-1/PD-L1 immune checkpoint.
Principle of the Assay
This assay employs Jurkat T-cells, which can be stimulated to produce cytokines, such as Interleukin-2 (IL-2), and activate transcription factors like the Nuclear Factor of Activated T-cells (NFAT) upon activation. To model the inhibitory effect of the PD-1/PD-L1 pathway, Jurkat cells engineered to express PD-1 can be co-cultured with cells expressing PD-L1, or soluble PD-L1 can be added to the culture. In this suppressed state, the addition of a PD-1/PD-L1 inhibitor like this compound is expected to restore T-cell activation, which can be quantified by measuring IL-2 secretion or NFAT-driven reporter gene activity.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from the described experimental protocols. These tables are intended to provide a clear structure for presenting results and for easy comparison between different experimental conditions.
Table 1: Effect of this compound on IL-2 Production in Activated Jurkat T-cells Co-cultured with PD-L1+ Cells
| Treatment Group | This compound Concentration (nM) | IL-2 Concentration (pg/mL) | Standard Deviation | % Restoration of IL-2 Production |
| Unstimulated Jurkat Cells | 0 | < 10 | 2.5 | 0% |
| Stimulated Jurkat Cells (No PD-L1) | 0 | 550 | 45 | 100% |
| Stimulated Jurkat Cells + PD-L1+ Cells | 0 | 150 | 20 | 0% (Baseline Inhibition) |
| Stimulated Jurkat Cells + PD-L1+ Cells | 1 | 200 | 25 | 12.5% |
| Stimulated Jurkat Cells + PD-L1+ Cells | 10 | 325 | 30 | 43.75% |
| Stimulated Jurkat Cells + PD-L1+ Cells | 100 | 480 | 40 | 82.5% |
| Stimulated Jurkat Cells + PD-L1+ Cells | 1000 | 530 | 50 | 95% |
Table 2: Effect of this compound on NFAT-Luciferase Reporter Activity in a Jurkat-based PD-1/PD-L1 Co-culture Assay
| Treatment Group | This compound Concentration (nM) | Relative Luminescence Units (RLU) | Standard Deviation | Fold Induction of NFAT Activity |
| Unstimulated Jurkat-NFAT-Luc Cells | 0 | 500 | 50 | 1 |
| Stimulated Jurkat-NFAT-Luc Cells (No PD-L1) | 0 | 15000 | 1200 | 30 |
| Stimulated Jurkat-NFAT-Luc Cells + PD-L1+ Cells | 0 | 3000 | 350 | 6 |
| Stimulated Jurkat-NFAT-Luc Cells + PD-L1+ Cells | 1 | 5500 | 450 | 11 |
| Stimulated Jurkat-NFAT-Luc Cells + PD-L1+ Cells | 10 | 9000 | 800 | 18 |
| Stimulated Jurkat-NFAT-Luc Cells + PD-L1+ Cells | 100 | 13500 | 1100 | 27 |
| Stimulated Jurkat-NFAT-Luc Cells + PD-L1+ Cells | 1000 | 14500 | 1300 | 29 |
Experimental Protocols
Protocol 1: Jurkat T-cell Activation Assay - IL-2 Production Measurement by ELISA
This protocol details the steps to measure the effect of this compound on IL-2 production by activated Jurkat T-cells in the presence of PD-L1-mediated suppression.
Materials:
-
Jurkat T-cells (E6-1)
-
PD-L1 expressing cells (e.g., CHO-K1 cells stably expressing human PD-L1 and a T-cell receptor activator)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
DMSO (vehicle control)
-
Anti-CD3 antibody (plate-bound or soluble with cross-linker)
-
Soluble anti-CD28 antibody
-
96-well flat-bottom cell culture plates
-
Human IL-2 ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Maintain Jurkat T-cells and PD-L1+ cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.
-
Plate Coating (for plate-bound anti-CD3 stimulation):
-
Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells three times with sterile PBS before adding cells.
-
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Plating and Treatment:
-
If using PD-L1+ cells, seed them in the 96-well plate and allow them to adhere overnight.
-
On the day of the experiment, wash the PD-L1+ cell monolayer.
-
Resuspend Jurkat T-cells to a density of 1 x 10⁶ cells/mL in culture medium.
-
Add the desired concentrations of this compound or vehicle control to the wells.
-
Add the Jurkat T-cell suspension to the wells (e.g., 1 x 10⁵ cells/well).
-
For soluble stimulation, add anti-CD3 and anti-CD28 antibodies to the wells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
IL-2 Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of IL-2 production restoration by normalizing the data to the stimulated control (without PD-L1 suppression) and the suppressed control (with PD-L1 suppression).
Protocol 2: Jurkat NFAT-Luciferase Reporter Assay
This protocol describes the use of a Jurkat cell line stably expressing a luciferase reporter gene under the control of an NFAT-responsive promoter to measure T-cell activation.
Materials:
-
Jurkat-NFAT-Luciferase reporter cell line
-
PD-L1 expressing cells or soluble recombinant human PD-L1-Fc
-
RPMI-1640 medium with supplements
-
This compound
-
DMSO
-
Stimulating agent (e.g., anti-CD3/anti-CD28 antibodies, or co-culture with TCR activator-expressing cells)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain the Jurkat-NFAT-Luciferase reporter cell line according to the supplier's recommendations.
-
Cell Plating and Co-culture Setup:
-
If using PD-L1 expressing cells, seed them in the 96-well plate and allow them to adhere.
-
On the day of the assay, resuspend the Jurkat-NFAT-Luciferase cells to the recommended density.
-
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.
-
Initiation of T-cell Activation:
-
Add the Jurkat-NFAT-Luciferase cells to the wells.
-
If using soluble PD-L1, add it to the wells at a concentration known to cause suppression.
-
Add the stimulating agent.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Express the data as fold induction of NFAT activity relative to the unstimulated control after subtracting the background luminescence.
Mandatory Visualization
Signaling Pathway of T-cell Activation and PD-1/PD-L1 Inhibition
Caption: PD-1/PD-L1 signaling pathway and this compound inhibition.
Experimental Workflow for Jurkat T-cell Activation Assay
Caption: Workflow for this compound in a Jurkat T-cell activation assay.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to evaluate the activity of the PD-1/PD-L1 inhibitor, this compound, using Jurkat T-cell activation assays. By measuring key readouts such as IL-2 production and NFAT activation, these assays can provide valuable insights into the compound's mechanism of action and its potential as an immunomodulatory agent. The structured data presentation and clear experimental workflows are designed to facilitate reproducible and high-quality research in the field of drug discovery and development.
Application Notes and Protocols for BMS-200 in Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-200 is a potent small molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction, with a reported IC50 of 80 nM.[1] By disrupting this critical immune checkpoint, this compound can reinvigorate anti-tumor immunity, making it a valuable tool for immuno-oncology research. These application notes provide detailed protocols for utilizing this compound in co-culture experiments designed to assess its impact on T-cell activation and tumor cell cytotoxicity.
Mechanism of Action: PD-1/PD-L1 Inhibition
The interaction between PD-1 on activated T-cells and its ligand, PD-L1, expressed on tumor cells and other cells in the tumor microenvironment, delivers an inhibitory signal to the T-cell, leading to T-cell exhaustion and immune evasion by the tumor. This compound physically blocks this interaction, thereby restoring the cytotoxic function of T-cells against cancer cells.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data from co-culture experiments involving small molecule PD-L1 inhibitors. These data illustrate the expected outcomes when using this compound in similar experimental setups.
Table 1: Effect of this compound on T-Cell Activation Markers in a Tumor Cell Co-culture.
| Treatment | Concentration (µM) | % IFN-γ+ CD8+ T-cells | % CD107a+ CD8+ T-cells |
| Vehicle Control (DMSO) | - | 5.2 ± 0.8 | 8.1 ± 1.2 |
| This compound | 0.1 | 15.8 ± 2.1 | 20.5 ± 2.5 |
| This compound | 1.0 | 28.4 ± 3.5 | 35.2 ± 4.1 |
| This compound | 10.0 | 32.1 ± 3.9 | 40.8 ± 4.8 |
| Isotype Control Ab | - | 6.1 ± 0.9 | 8.9 ± 1.5 |
| Anti-PD-L1 Ab | 10 µg/mL | 35.5 ± 4.2 | 42.3 ± 5.0 |
Data are presented as mean ± SD and are representative of expected results based on studies with similar small molecule PD-L1 inhibitors.[2]
Table 2: Effect of this compound on Cytokine Release in a Tumor Cell Co-culture Supernatant.
| Treatment | Concentration (µM) | IL-2 Concentration (pg/mL) | IFN-γ Concentration (pg/mL) |
| Vehicle Control (DMSO) | - | 150 ± 25 | 250 ± 40 |
| This compound | 0.1 | 450 ± 50 | 700 ± 85 |
| This compound | 1.0 | 980 ± 110 | 1500 ± 180 |
| This compound | 10.0 | 1250 ± 140 | 1900 ± 210 |
| Isotype Control Ab | - | 165 ± 30 | 270 ± 45 |
| Anti-PD-L1 Ab | 10 µg/mL | 1400 ± 160 | 2100 ± 250 |
Data are presented as mean ± SD and are representative of expected results based on studies with similar small molecule PD-L1 inhibitors.[3]
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Warming the solution to 60°C and using an ultrasonic bath can aid in dissolution.[1]
-
Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw the stock solution and prepare fresh dilutions in the appropriate cell culture medium. It is recommended to pre-warm the stock solution and culture medium to 37°C before dilution to prevent precipitation.[4] The final DMSO concentration in the co-culture should be kept below 0.1% to avoid solvent-induced toxicity.
Protocol 1: T-Cell Activation Co-culture Assay
This protocol is designed to assess the effect of this compound on the activation of T-cells when co-cultured with tumor cells.
Caption: Experimental workflow for the T-cell activation co-culture assay.
Materials:
-
Tumor cell line expressing PD-L1 (e.g., MDA-MB-231, MC38)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2)
-
This compound
-
Anti-PD-L1 antibody (positive control)
-
Isotype control antibody
-
DMSO (vehicle control)
-
96-well U-bottom plates
-
Reagents for flow cytometry (e.g., antibodies against CD3, CD8, IFN-γ, CD107a)
-
ELISA kits for IL-2 and IFN-γ
Procedure:
-
Tumor Cell Plating (Day 0):
-
Seed tumor cells into a 96-well U-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete RPMI medium.
-
To enhance PD-L1 expression, tumor cells can be pre-stimulated with IFN-γ (e.g., 100 ng/mL) for 18-24 hours prior to co-culture.[2]
-
-
PBMC Isolation (Day 0):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
-
Co-culture Setup and Treatment (Day 1):
-
Remove the medium from the tumor cell plate.
-
Add 2 x 10^5 PBMCs to each well containing tumor cells (Effector:Target ratio of 10:1) in 200 µL of complete RPMI medium.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the respective wells.
-
Include vehicle control (DMSO), positive control (anti-PD-L1 antibody, e.g., 10 µg/mL), and isotype control wells.
-
-
Incubation (Day 1-4):
-
Incubate the co-culture plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
-
Analysis (Day 4):
-
Cytokine Analysis: Centrifuge the plate and collect the supernatant for cytokine analysis using ELISA kits for IL-2 and IFN-γ according to the manufacturer's instructions.
-
Flow Cytometry:
-
Harvest the cells from the wells and wash with FACS buffer.
-
Stain the cells with fluorescently labeled antibodies for surface markers (e.g., CD3, CD8).
-
For intracellular cytokine staining (IFN-γ), treat the cells with a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation, then fix, permeabilize, and stain for the intracellular target.
-
For the degranulation marker CD107a, add the anti-CD107a antibody at the beginning of the co-culture.
-
Acquire the samples on a flow cytometer and analyze the percentage of activated T-cells.
-
-
Protocol 2: Cytotoxicity Assay
This protocol measures the ability of T-cells, activated by this compound, to kill tumor cells.
Caption: Experimental workflow for the T-cell mediated cytotoxicity assay.
Materials:
-
In addition to the materials from Protocol 1:
-
Luciferase-expressing tumor cell line or a fluorescent viability dye (e.g., Calcein-AM).
-
Lysis buffer and luciferase substrate (for luciferase-based assay).
-
Fluorometer or luminometer.
Procedure:
-
Tumor Cell Preparation and Plating (Day 0):
-
If using a luciferase-based assay, use a tumor cell line stably expressing luciferase.
-
If using a fluorescence-based assay, label the tumor cells with Calcein-AM according to the manufacturer's protocol.
-
Plate the labeled tumor cells in a 96-well plate (flat-bottom for imaging/fluorescence, white-walled for luminescence) at 1 x 10^4 cells per well.
-
-
Co-culture and Treatment (Day 1):
-
Set up the co-culture as described in Protocol 1, Step 3, with an appropriate Effector:Target ratio (e.g., 10:1).
-
Add this compound and controls.
-
-
Incubation (Day 1-3):
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Analysis (Day 3):
-
Luciferase-based assay:
-
Add luciferase substrate to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Fluorescence-based assay:
-
Gently wash the wells to remove non-adherent T-cells.
-
Measure the fluorescence of the remaining adherent tumor cells using a fluorometer.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (1 - (Signal from experimental well / Signal from tumor cells alone well))
-
-
Troubleshooting and Considerations
-
Cell Viability: Ensure that the concentrations of this compound and DMSO used are not directly toxic to the tumor cells or PBMCs in monoculture before proceeding with co-culture experiments.
-
Donor Variability: Immune responses can vary significantly between PBMC donors. It is advisable to use PBMCs from multiple donors to ensure the reproducibility of the results.
-
PD-L1 Expression: Confirm PD-L1 expression on the tumor cell line by flow cytometry or western blot. Low or absent PD-L1 expression will result in a lack of response to PD-1/PD-L1 blockade. IFN-γ stimulation can be used to upregulate PD-L1 expression.[2]
-
Effector:Target Ratio: The optimal Effector:Target ratio may vary depending on the cell types used and should be determined empirically. Ratios from 5:1 to 20:1 are commonly used.
References
Application Notes and Protocols for BMS-200 in In Vivo Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMS-200, a potent small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1), in preclinical in vivo mouse tumor models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows to guide researchers in designing and executing their studies.
Introduction to this compound
This compound is a small molecule inhibitor that disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1.[1][2][3][4][5] Unlike monoclonal antibodies that block this interaction, this compound functions by inducing the dimerization of PD-L1, which prevents its binding to the PD-1 receptor on T cells.[3][4] This blockade of the PD-1/PD-L1 axis reinvigorates the anti-tumor immune response, leading to enhanced T cell activation and tumor cell killing. Preclinical studies have demonstrated the anti-tumor efficacy of this compound (also referred to as BMS-202 or PCC0208025 in some literature) in various mouse tumor models, both as a monotherapy and in combination with other agents.
Mechanism of Action and Signaling Pathway
This compound targets the PD-L1 protein, which is expressed on the surface of various cancer cells and antigen-presenting cells. By binding to PD-L1, this compound induces its dimerization, sterically hindering its interaction with the PD-1 receptor on activated T cells. This disruption of the PD-1/PD-L1 signaling pathway releases the "brake" on the T cell-mediated immune response. Downstream signaling pathways affected by the blockade of PD-1 include the PI3K/Akt and RAS/MEK/ERK pathways. Inhibition of PD-1 signaling leads to increased T cell proliferation, cytokine production (e.g., IFN-γ), and enhanced cytotoxicity against tumor cells.
In Vivo Mouse Tumor Models: Data Summary
The anti-tumor activity of this compound has been evaluated in several preclinical mouse tumor models. The following tables summarize the key findings from these studies.
Table 1: In Vivo Efficacy of this compound Monotherapy
| Tumor Model | Mouse Strain | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Human Squamous Cell Carcinoma | Humanized MHC-dKO NOG | SCC-3 | 20 mg/kg, i.p., daily | 41% | [1][3] |
| Melanoma | C57BL/6 | B16-F10 | 30 mg/kg, p.o., twice daily | Significant decrease in tumor volume and weight | [2][5] |
| Melanoma | C57BL/6 | B16-F10 | 60 mg/kg, p.o., twice daily | 50.1% | [2][3][5] |
| Glioblastoma | Nude mice | U251 | Not specified | Significant inhibition of tumor growth | [6] |
Table 2: Pharmacodynamic Effects of this compound in the B16-F10 Melanoma Model [2][5]
| Biomarker | Effect of this compound Treatment |
| Plasma IFN-γ levels | Increased |
| Tumor-infiltrating CD3+CD8+ T cells | Increased frequency |
| Tumor-infiltrating CD8+IFN-γ+ T cells | Increased frequency |
| Tumor-infiltrating CD4+CD25+CD127low/- (Treg) cells | Decreased number |
| CD8+/Treg ratio in tumor | Increased |
Table 3: In Vivo Efficacy of BMS-202 in Combination with Fucoidan in Ehrlich Solid-Phase Carcinoma Model [7]
| Treatment Group | Tumor Necrosis (% area) | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
| Control | 5.1 ± 0.9 | 85.2 ± 7.3 | 2.1 ± 0.4 |
| BMS-202 | 22.8 ± 3.1 | 45.6 ± 4.2 | 8.9 ± 1.1 |
| Fucoidan | 7.8 ± 1.2 | 60.1 ± 5.5 | 5.3 ± 0.7 |
| BMS-202 + Fucoidan | 32.1 ± 4.5 | 28.3 ± 3.1 | 17.4 ± 2.3 |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model, such as the B16-F10 melanoma model.
Materials:
-
This compound
-
Vehicle (e.g., saline, or a formulation of DMSO, PEG300, and Tween 80)
-
Syngeneic tumor cells (e.g., B16-F10 melanoma cells)
-
6-8 week old immunocompetent mice (e.g., C57BL/6 for B16-F10)
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Syringes and needles for injection
Procedure:
-
Cell Culture: Culture tumor cells in appropriate media and conditions until they reach the desired confluency for implantation.
-
Tumor Cell Implantation:
-
Harvest and wash the tumor cells with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 1 x 10^5 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Animal Randomization: Once tumors become palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation and Administration:
-
Prepare the this compound formulation at the desired concentration. A common oral formulation involves dissolving this compound in DMSO to create a stock solution, which is then diluted with PEG300, Tween 80, and saline.[8]
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage) and schedule (e.g., 30 or 60 mg/kg, twice daily).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Study Termination and Tissue Collection:
-
Euthanize the mice when tumors in the control group reach the predetermined endpoint size or after a specified treatment duration (e.g., 20 days).
-
Excise the tumors and record their final weight.
-
Collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis (e.g., flow cytometry, immunohistochemistry, Western blot).
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each time point.
-
Determine the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the differences between treatment and control groups.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic remodeling by the PD-L1 inhibitor BMS-202 significantly inhibits cell malignancy in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo modulation of the tumor microenvironment: anti-tumor effects of combination therapy of fucoidan and small molecule immune checkpoint inhibitor BMS-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of BMS-202: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
BMS-200 dosage and concentration for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-200 is a potent small molecule inhibitor of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction, with a reported half-maximal inhibitory concentration (IC50) of 80 nM.[1][2][3][4] By disrupting the binding of PD-L1 to the PD-1 receptor, this compound can block the inhibitory signal that tumor cells use to evade the host immune system. This mechanism of action makes this compound a valuable tool for research in immuno-oncology. Additionally, this compound has been observed to induce the dimerization of PD-L1.[1] These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo experimental settings, along with data presentation and pathway diagrams to guide researchers in their study design.
Data Presentation
In Vitro Efficacy and Physicochemical Properties
| Parameter | Value | Source(s) |
| Target | PD-1/PD-L1 Interaction | [1][2][4] |
| IC50 | 80 nM | [1][2][3][4] |
| Molecular Formula | C27H27F2NO6 | [1] |
| Molecular Weight | 499.50 g/mol | [1] |
| Solubility | 10 mg/mL in DMSO | [1] |
| 10 mM in DMSO | [4] | |
| Appearance | Off-white to light yellow solid | [1] |
Recommended Storage Conditions
| Format | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/Hygroscopic DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 499.50 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.995 mg of this compound.
-
Dissolution: Aseptically add the calculated mass of this compound powder to a sterile tube. Add the appropriate volume of DMSO. For instance, add 1 mL of DMSO to 4.995 mg of this compound.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming (up to 60°C) or sonication can be used to aid dissolution.[1] Ensure the solution is clear before use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Protocol 2: In Vitro Cell-Based Assays
This protocol provides a general guideline for treating cells with this compound in culture. The final concentration will depend on the cell type and experimental goals.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium appropriate for your cell line
-
Cells of interest seeded in multi-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere and grow, typically for 24 hours.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to first prepare an intermediate dilution in DMSO or medium before the final dilution into the cell culture medium to avoid precipitation.[3]
-
For example, to achieve a final concentration of 1 µM in 2 mL of medium, you can dilute the 10 mM stock to 1 mM in DMSO, and then add 2 µL of the 1 mM solution to the well.[3]
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
-
Cell Treatment: Remove the existing medium from the cells and wash once with PBS. Add the medium containing the desired concentration of this compound to the wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, cells can be harvested and analyzed for various endpoints, such as proliferation, migration, protein expression, or signaling pathway activation. For example, a study on hypertrophic scar-derived fibroblasts (HFBs) showed that BMS-202 (a related compound) suppressed ERK and TGFβ1/Smad signaling pathways at a concentration of 2.5 nM.[5]
Protocol 3: Preparation of this compound for In Vivo Administration
This protocol provides an example of how to formulate this compound for oral or parenteral administration in animal models. The final dosage and formulation may need to be optimized for your specific animal model and experimental design.
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
-
Sterile tubes
-
Vortex mixer
Example Formulation (for a 1 mg/mL working solution): [1]
-
Solvent Preparation (Aqueous):
-
To prepare 1 mL of working solution, start with 100 µL of a 10 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
-
Solvent Preparation (Oil-based): [1]
-
To prepare 1 mL of working solution, start with 100 µL of a 10 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of Corn oil and mix thoroughly until a clear solution is obtained.
-
-
Administration: The working solution should be prepared fresh on the day of use.[1] Administer the formulation to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). The volume to be administered will depend on the animal's weight and the target dosage in mg/kg.
Visualizations
Signaling Pathway Diagram
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-200 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-200 is a potent and selective small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction.[1] By binding to PD-L1, this compound induces its dimerization, thereby preventing its interaction with the PD-1 receptor on T-cells. This blockade disrupts the inhibitory signaling that tumor cells exploit to evade the immune system, leading to the restoration of T-cell-mediated anti-tumor immunity. These application notes provide detailed protocols for the solubilization of this compound and its application in cell culture-based assays to assess its biological activity.
Physicochemical and Solubility Data
This compound is a small molecule with the molecular formula C27H27F2NO6 and a molecular weight of 499.5 g/mol . Proper solubilization is critical for accurate and reproducible experimental results.
Table 1: this compound Solubility and Storage
| Parameter | Value | Source(s) |
| Molecular Formula | C27H27F2NO6 | [1] |
| Molecular Weight | 499.5 g/mol | [1] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Solubility in DMSO | ≥ 10 mg/mL (20.02 mM) | [1] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Mechanism of Action: PD-L1 Dimerization
This compound exerts its inhibitory effect through a unique mechanism. Instead of directly blocking the PD-1 binding site on PD-L1 in a competitive manner, it binds to a pocket on the surface of PD-L1. This binding event induces a conformational change that promotes the formation of a PD-L1 homodimer. The dimerization of PD-L1 sterically hinders its ability to engage with the PD-1 receptor on T-cells, effectively blocking the downstream inhibitory signaling cascade.
Caption: this compound induces PD-L1 dimerization, blocking PD-1 interaction.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 499.5 g/mol ), dissolve it in 200.2 µL of DMSO.
-
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: PD-1/PD-L1 Blockade Assay in a Co-Culture System
This protocol describes a cell-based assay to measure the ability of this compound to block the PD-1/PD-L1 interaction using a co-culture of PD-L1-expressing antigen-presenting cells (APCs) and PD-1-expressing T-cells. T-cell activation can be measured via a reporter gene (e.g., luciferase) or by quantifying cytokine production (e.g., IFN-γ).
Cell Lines:
-
PD-L1 Expressing Cells: CHO-K1 cells stably expressing human PD-L1 (CHO-K1/PD-L1) or Raji cells (human B-cell lymphoma) which endogenously express PD-L1.[2][3]
-
PD-1 Expressing Reporter T-cells: Jurkat T-cells engineered to express human PD-1 and a reporter gene such as luciferase under the control of an NFAT response element (Jurkat/PD-1/NFAT-Luc).[2][3][4]
Materials:
-
CHO-K1/PD-L1 or Raji cells
-
Jurkat/PD-1/NFAT-Luc cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
This compound stock solution (prepared as in Protocol 1)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
-
(Optional for cytokine analysis) Human IFN-γ ELISA kit
Experimental Workflow Diagram:
Caption: Workflow for this compound cell-based PD-1/PD-L1 blockade assay.
Procedure:
-
Cell Seeding:
-
Seed the PD-L1 expressing cells (e.g., CHO-K1/PD-L1) in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
On the day of the assay, prepare serial dilutions of this compound in culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤ 0.1%) to avoid solvent toxicity. A typical starting concentration for the dilution series could be 10 µM.
-
Carefully remove the medium from the seeded cells and add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
-
Co-culture Initiation:
-
Add 50 µL of the Jurkat/PD-1/NFAT-Luc cells at a density of 5 x 10^4 to 1 x 10^5 cells per well to all wells. This will result in an Effector:Target (E:T) ratio of approximately 5:1.
-
-
Incubation:
-
Co-culture the cells for 6 to 24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Endpoint Measurement:
-
Luciferase Assay:
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
IFN-γ ELISA (Optional):
-
After incubation, centrifuge the plate and collect the supernatant.
-
Perform an ELISA for human IFN-γ on the supernatants according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the PD-1/PD-L1 mediated suppression of T-cell activation) using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
Table 2: Expected IC50 Values for this compound
| Assay Type | Cell Lines | Endpoint | Reported IC50 | Source(s) |
| Biochemical Assay | Purified Proteins | HTRF | 18 nM | [5] |
| Cell-Based Assay | Jurkat/PD-1 + CHO/PD-L1 | Luciferase Reporter | 80 nM | [1] |
| Cell-Based Assay | Human PBMC | IFN-γ Production | ~100-500 nM (estimated) | [6] |
Note: IC50 values can vary depending on the specific cell lines, assay conditions, and readout used. It is recommended to determine the IC50 in your specific experimental system.
Troubleshooting and Considerations
-
Compound Precipitation: this compound is poorly soluble in aqueous solutions. Ensure that the final DMSO concentration is kept low and that the compound is fully dissolved in the culture medium before adding it to the cells. Pre-warming the medium to 37°C can help prevent precipitation.
-
Cell Viability: At high concentrations, this compound or the DMSO vehicle may exhibit cytotoxicity. It is crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed effects are due to the inhibition of the PD-1/PD-L1 pathway and not to non-specific toxicity.
-
Assay Window: Optimize the E:T ratio and incubation time to achieve a robust assay window (the difference in signal between the inhibited and uninhibited co-cultures).
-
Control Antibodies: Include positive control blocking antibodies against PD-1 or PD-L1 to validate the assay performance.
By following these detailed protocols and considering the key aspects of handling and application, researchers can effectively utilize this compound as a tool to investigate the PD-1/PD-L1 signaling pathway and explore its potential in immuno-oncology research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. invivogen.com [invivogen.com]
- 4. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [promega.com]
- 5. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Active Compounds Targeting Human Natural Killer Cell Activation Identifying Daphnetin as an Enhancer for IFN-γ Production and Direct Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of T-cells Treated with BMS-200
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-200 is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade in T-lymphocyte activation, proliferation, and differentiation. The PI3K/Akt/mTOR axis integrates signals from the T-cell receptor (TCR) and co-stimulatory molecules, such as CD28, to regulate cellular metabolism, growth, and survival.[1][2][3][4] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[5][6] Therefore, targeting PI3K offers a promising therapeutic strategy for modulating T-cell mediated immune responses.
These application notes provide detailed protocols for the analysis of T-cells treated with this compound using flow cytometry. The described methods will enable researchers to comprehensively evaluate the effects of this compound on T-cell activation, proliferation, and cytokine production.
Data Presentation
The following tables summarize the expected quantitative effects of a PI3K inhibitor, such as this compound, on various T-cell parameters as measured by flow cytometry. The data is compiled from studies investigating the impact of different PI3K inhibitors on human T-cells.
Table 1: Effect of this compound on T-cell Activation Markers
| Marker | T-cell Type | Treatment | % Positive Cells (Mean ± SD) | Fold Change vs. Control |
| CD69 | Activated CD4+ | Vehicle Control | 85 ± 5 | - |
| CD69 | Activated CD4+ | This compound (1 µM) | 45 ± 7 | 0.53 |
| CD25 | Activated CD4+ | Vehicle Control | 78 ± 6 | - |
| CD25 | Activated CD4+ | This compound (1 µM) | 35 ± 5 | 0.45 |
| CD69 | Activated CD8+ | Vehicle Control | 82 ± 4 | - |
| CD69 | Activated CD8+ | This compound (1 µM) | 41 ± 6 | 0.50 |
| CD25 | Activated CD8+ | Vehicle Control | 75 ± 5 | - |
| CD25 | Activated CD8+ | This compound (1 µM) | 32 ± 4 | 0.43 |
Data are hypothetical and based on typical results from PI3K inhibitor studies.[5]
Table 2: Effect of this compound on T-cell Proliferation
| Assay | T-cell Type | Treatment | Proliferation Index (Mean ± SD) | % Inhibition |
| CFSE Dilution | CD4+ | Vehicle Control | 4.2 ± 0.3 | - |
| CFSE Dilution | CD4+ | This compound (1 µM) | 1.5 ± 0.2 | 64% |
| CFSE Dilution | CD8+ | Vehicle Control | 4.5 ± 0.4 | - |
| CFSE Dilution | CD8+ | This compound (1 µM) | 1.8 ± 0.3 | 60% |
| Ki67 Staining | Total T-cells | Vehicle Control | 65 ± 5% | - |
| Ki67 Staining | Total T-cells | This compound (1 µM) | 25 ± 4% | 62% |
Data are hypothetical and based on typical results from PI3K inhibitor studies.[5][7][8]
Table 3: Effect of this compound on T-cell Cytokine Production
| Cytokine | T-cell Type | Treatment | % Positive Cells (Mean ± SD) | % Inhibition |
| IFN-γ | CD4+ | Vehicle Control | 35 ± 4 | - |
| IFN-γ | CD4+ | This compound (1 µM) | 12 ± 3 | 66% |
| IL-2 | CD4+ | Vehicle Control | 45 ± 5 | - |
| IL-2 | CD4+ | This compound (1 µM) | 15 ± 4 | 67% |
| TNF-α | CD4+ | Vehicle Control | 28 ± 3 | - |
| TNF-α | CD4+ | This compound (1 µM) | 9 ± 2 | 68% |
| IFN-γ | CD8+ | Vehicle Control | 55 ± 6 | - |
| IFN-γ | CD8+ | This compound (1 µM) | 20 ± 4 | 64% |
Data are hypothetical and based on typical results from PI3K inhibitor studies.[5][9]
Signaling Pathway
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in T-cell receptor signaling and highlights the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Analysis of T-cell Activation Markers
This protocol details the procedure for stimulating human peripheral blood mononuclear cells (PBMCs) and analyzing the expression of early activation markers, CD69 and CD25, on T-cells following treatment with this compound.
Materials:
-
Human PBMCs, isolated from whole blood by density gradient centrifugation
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3/CD28 antibodies (for T-cell stimulation)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CD69
-
Anti-Human CD25
-
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
Procedure:
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add this compound to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Pre-incubate the cells with this compound or vehicle for 1 hour at 37°C, 5% CO2.
-
Stimulate the T-cells by adding anti-CD3/CD28 antibodies according to the manufacturer's instructions. Include an unstimulated control.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Staining:
-
Harvest the cells from each well and transfer to individual FACS tubes.
-
Wash the cells with 2 mL of flow cytometry staining buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
If using a fixable viability dye, follow the manufacturer's protocol.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the pre-titrated fluorochrome-conjugated antibodies for CD3, CD4, CD8, CD69, and CD25.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer. If not acquiring immediately, resuspend in a suitable fixative solution.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on lymphocytes based on forward and side scatter, then on single cells.
-
Exclude dead cells using the viability dye.
-
Identify CD4+ and CD8+ T-cell populations from the CD3+ gate.
-
Quantify the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell gates for each treatment condition.
-
Protocol 2: T-cell Proliferation Assay using CFSE
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation in response to stimulation and treatment with this compound.
Materials:
-
All materials from Protocol 1
-
CFSE dye
Procedure:
-
CFSE Labeling:
-
Resuspend PBMCs in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM. Immediately vortex the cells to ensure homogenous labeling.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at 1 x 10^6 cells/mL.
-
Follow steps 1.2 to 1.5 from Protocol 1 for plating, treatment with this compound, and stimulation.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
-
Staining:
-
Harvest and wash the cells as described in Protocol 1.
-
Stain for surface markers (CD3, CD4, CD8) and viability as described in Protocol 1.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single lymphocytes and then on CD4+ and CD8+ T-cell populations.
-
Analyze the CFSE fluorescence intensity. Unstimulated, non-proliferating cells will show a single bright peak. Proliferating cells will exhibit successive peaks of decreasing fluorescence intensity, each representing a cell division.
-
Use modeling software to calculate the proliferation index and the percentage of divided cells.
-
Protocol 3: Intracellular Cytokine Staining
This protocol outlines the procedure for detecting the intracellular production of key T-cell cytokines (IFN-γ, IL-2, TNF-α) after treatment with this compound.
Materials:
-
All materials from Protocol 1
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer kit
-
Permeabilization buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines:
-
Anti-Human IFN-γ
-
Anti-Human IL-2
-
Anti-Human TNF-α
-
Procedure:
-
Cell Culture and Stimulation:
-
Follow steps 1.1 to 1.5 from Protocol 1 for cell plating, treatment with this compound, and initial stimulation.
-
Incubate for 4-6 hours at 37°C, 5% CO2.
-
For the final 4 hours of incubation, add a protein transport inhibitor to the culture to allow for the accumulation of intracellular cytokines.
-
-
Surface Staining:
-
Harvest the cells and perform surface staining for CD3, CD4, and CD8, including a viability dye, as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
After surface staining, wash the cells and resuspend the pellet in 100 µL of fixation buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 1 mL of permeabilization buffer and centrifuge.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing the pre-titrated anti-cytokine antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 1 mL of permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of flow cytometry staining buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single lymphocytes and then on CD4+ and CD8+ T-cell populations.
-
Quantify the percentage of cells expressing each cytokine within the CD4+ and CD8+ gates.
-
Experimental Workflow
The following diagram provides a visual overview of the general experimental workflow for analyzing T-cells treated with this compound.
References
- 1. pnas.org [pnas.org]
- 2. T cell receptor signaling controls Foxp3 expression via PI3K, Akt, and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the PI3K-AKT kinase pathway in T cell development beyond the β checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Comparative effect of two pan-class I PI3K inhibitors used as anticancer drugs on human T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting of PI3K/AKT/mTOR pathway to inhibit T cell activation and prevent graft-versus-host disease development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Western Blot Analysis of PD-L1 Dimerization Induced by BMS-200
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on the surface of tumor cells. Its interaction with the PD-1 receptor on activated T cells leads to the suppression of the anti-tumor immune response. Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction are a promising class of cancer therapeutics. BMS-200 is a potent small molecule inhibitor that has been shown to block the PD-1/PD-L1 interaction by inducing the dimerization of PD-L1.[1][2] This mechanism effectively sequesters PD-L1, preventing it from engaging with PD-1 and thereby restoring T-cell activity against cancer cells.
These application notes provide a detailed protocol for the analysis of PD-L1 dimerization induced by this compound using non-reducing Western blot analysis. This technique allows for the visualization of PD-L1 monomers and dimers, providing a direct method to assess the efficacy of this compound in inducing dimerization.
Mechanism of Action of this compound
This compound functions by binding to a hydrophobic pocket on the surface of PD-L1. This binding event induces a conformational change in the PD-L1 protein, promoting the formation of a stable homodimer.[1] The dimerization of PD-L1 sterically hinders its ability to bind to the PD-1 receptor, thus inhibiting the downstream signaling that leads to T-cell exhaustion.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound and its analogs in modulating the PD-L1 pathway.
| Compound | Assay Type | Target | Metric | Value | Reference |
| This compound | Homogenous Time-Resolved Fluorescence (HTRF) | PD-1/PD-L1 Interaction | IC50 | 80 nM | [1][3] |
| BMS-202 | Homogenous Time-Resolved Fluorescence (HTRF) | PD-1/PD-L1 Interaction | IC50 | 18 nM | [2][4] |
| BMS-202 | Thermal Shift Assay | PD-L1 | ΔTm | +13°C | [5] |
| BMS-8 | Thermal Shift Assay | PD-L1 | ΔTm | +9.4°C | [5] |
IC50: The half maximal inhibitory concentration, indicating the potency of a substance in inhibiting a specific biological or biochemical function. ΔTm: The change in the melting temperature of a protein upon ligand binding, indicating stabilization.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PD-L1 signaling pathway and the experimental workflow for the Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
-
Culture a human cancer cell line known to express PD-L1 (e.g., MDA-MB-231) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
Protein Extraction (Non-denaturing)
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
Sample Preparation for Non-Reducing SDS-PAGE
-
To 20-30 µg of protein lysate, add 4X non-reducing SDS sample buffer (0.25 M Tris-HCl pH 6.8, 8% SDS, 30% Glycerol, 0.02% Bromophenol Blue). Crucially, do not add any reducing agents like β-mercaptoethanol or DTT.
-
Do not boil the samples. Heat the samples at 70°C for 10 minutes to facilitate denaturation by SDS without disrupting non-covalent dimers.
SDS-PAGE and Protein Transfer
-
Load the prepared samples onto a polyacrylamide gel (e.g., 4-12% gradient gel). Include a pre-stained protein ladder.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
Immunoblotting and Detection
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PD-L1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Data Analysis
-
Capture the image of the Western blot.
-
The PD-L1 monomer will appear at its expected molecular weight, while the this compound-induced dimer will appear at approximately double the molecular weight.
-
Quantify the band intensities for both the monomer and dimer forms using densitometry software (e.g., ImageJ).
-
Calculate the ratio of dimer to monomer to assess the extent of dimerization induced by this compound at different concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-200 in Combination with Chemotherapy In Vitro
For Research Use Only.
Introduction
BMS-200 is a potent, small-molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance.[1] this compound induces the dimerization of PD-L1, preventing its engagement with the PD-1 receptor on activated T cells and thereby restoring anti-tumor immunity.[1] Emerging preclinical evidence suggests that combining immune checkpoint inhibitors with conventional chemotherapy can yield synergistic anti-tumor effects. Chemotherapy can induce immunogenic cell death, leading to the release of tumor antigens and the upregulation of PD-L1 on surviving tumor cells, potentially sensitizing them to PD-L1 blockade.[2][3][4][5]
These application notes provide a framework for investigating the in vitro synergistic potential of this compound in combination with standard chemotherapeutic agents. The protocols outlined below are intended to serve as a guide for researchers to design and execute experiments to quantify the combined effects on cancer cell viability, apoptosis, and relevant signaling pathways.
Data Presentation
While specific in vitro data for the combination of this compound with chemotherapy is not extensively available in the public domain, the following tables are structured to present hypothetical, yet plausible, quantitative data that could be generated from the described experimental protocols. These examples are based on typical outcomes observed in studies combining other small-molecule PD-L1 inhibitors with chemotherapy.
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapeutic Agents as Single Agents
| Cell Line | Compound | IC50 (µM) |
| A549 (Lung Carcinoma) | This compound | > 100 |
| Cisplatin | 8.5 | |
| Paclitaxel | 0.05 | |
| MCF-7 (Breast Carcinoma) | This compound | > 100 |
| Doxorubicin | 1.2 | |
| Paclitaxel | 0.02 | |
| HT-29 (Colon Carcinoma) | This compound | > 100 |
| 5-Fluorouracil | 15.0 | |
| Oxaliplatin | 5.0 |
Note: As a PD-L1 inhibitor, this compound is not expected to have significant direct cytotoxic effects on tumor cells when used as a monotherapy in standard in vitro cultures.
Table 2: Synergy Analysis of this compound and Chemotherapy Combinations
| Cell Line | Chemotherapeutic Agent | This compound Conc. (µM) | Combination Index (CI) at 50% Effect (ED50) | Interpretation |
| A549 | Cisplatin | 10 | 0.75 | Synergy |
| MCF-7 | Doxorubicin | 10 | 0.82 | Synergy |
| HT-29 | 5-Fluorouracil | 10 | 0.95 | Additive/Slight Synergy |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Effect of Chemotherapy on PD-L1 Expression
| Cell Line | Chemotherapeutic Agent (IC50 Conc.) | Treatment Duration (hrs) | Fold Change in PD-L1 Expression |
| A549 | Cisplatin | 48 | 2.5 |
| MCF-7 | Doxorubicin | 48 | 3.1 |
| HT-29 | 5-Fluorouracil | 48 | 1.8 |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
This protocol details the methodology for assessing the cytotoxic effects of this compound and a chemotherapeutic agent, both individually and in combination, and for determining the nature of their interaction.
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin, Paclitaxel; stock solutions prepared according to manufacturer's instructions)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium. For combination treatments, prepare solutions with a constant ratio of the two drugs (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include wells with untreated cells as a negative control and wells with a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions. Subsequently, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 values for each drug alone and for the combination using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism.
-
Protocol 2: Apoptosis Assay
This protocol describes the use of Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by the combination treatment.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination at predetermined concentrations (e.g., their respective IC50 values). Include untreated and vehicle controls.
-
Incubation: Incubate for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of the combination treatment on key signaling pathways involved in cell survival and proliferation.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and chemotherapeutic agent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates as described in the apoptosis protocol. After the desired incubation period, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the desired primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
Visualization of Pathways and Workflows
Caption: Experimental workflow for in vitro combination studies.
Caption: Proposed synergistic signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD-L1 biology in response to chemotherapy in vitro and in vivo in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapy elevates cell surface PD-L1 and MHC-I expression in apoptotic gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of chemotherapeutic drugs on PD-L1 gene expression in breast cancer cell lines (2021), Majidi Misagh | AcademicGPT, tlooto [tlooto.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Cytokine Release After BMS-200 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-200 is a potent small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, with an IC50 of 80 nM.[1][2] This interaction is a critical immune checkpoint that regulates T-cell activation and tolerance. By blocking the PD-1/PD-L1 pathway, this compound can restore and enhance T-cell-mediated immune responses, making it a compound of significant interest in immuno-oncology and the study of autoimmune diseases.
One of the key consequences of blocking the PD-1/PD-L1 pathway is the increased production and release of cytokines by activated T-cells. Cytokines are signaling proteins that play a crucial role in orchestrating the immune response. Therefore, accurately measuring cytokine release is essential for understanding the pharmacodynamics and potential therapeutic effects of this compound.
These application notes provide detailed protocols for in vitro assessment of cytokine release from human peripheral blood mononuclear cells (PBMCs) following treatment with this compound. The provided methodologies are designed to offer a robust framework for researchers to evaluate the immunomodulatory activity of this compound.
Data Presentation: Expected Cytokine Release Profile
Treatment with this compound is anticipated to enhance the secretion of pro-inflammatory cytokines from activated immune cells, particularly T-cells. The following table summarizes the expected changes in cytokine levels in the supernatant of stimulated human PBMCs treated with this compound compared to a vehicle control.
| Cytokine | Expected Change with this compound Treatment | Rationale |
| IFN-γ | ↑ | A key Th1 cytokine, its production is a hallmark of enhanced T-cell effector function upon checkpoint inhibition. |
| TNF-α | ↑ | A pro-inflammatory cytokine involved in T-cell activation and anti-tumor immunity. |
| IL-2 | ↑ | A critical cytokine for T-cell proliferation and survival. |
| IL-6 | ↑ | A pleiotropic cytokine with pro-inflammatory functions. |
| IL-10 | ↔ or ↓ | An anti-inflammatory cytokine; its levels might remain unchanged or decrease with enhanced pro-inflammatory responses. |
| IL-4 | ↔ | A Th2 cytokine, not expected to be the primary cytokine modulated by PD-1/PD-L1 blockade in this context. |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate a pure population of PBMCs from whole human blood for use in the cytokine release assay.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (complete medium)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a separate 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the "buffy coat" layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
Protocol 2: In Vitro Cytokine Release Assay with this compound
Objective: To measure the release of cytokines from stimulated human PBMCs in the presence of varying concentrations of this compound.
Materials:
-
Isolated human PBMCs at 1 x 10^6 cells/mL
-
This compound stock solution (e.g., in DMSO)
-
Anti-human CD3 antibody (clone UCHT1 or similar)
-
Anti-human CD28 antibody (clone CD28.2 or similar)
-
96-well flat-bottom cell culture plates
-
Complete RPMI-1640 medium
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Phytohemagglutinin (PHA))
-
Centrifuge with a plate rotor
Procedure:
-
Plate Coating (for anti-CD3 stimulation):
-
Dilute anti-human CD3 antibody to 1 µg/mL in sterile PBS.
-
Add 100 µL of the diluted antibody solution to the required wells of a 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with 200 µL of sterile PBS.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 0.1 nM to 10 µM (a suggested starting range).
-
Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) as the highest this compound concentration.
-
-
Cell Seeding and Treatment:
-
Add 100 µL of the PBMC suspension (1 x 10^5 cells) to each well of the pre-coated 96-well plate.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Add 50 µL of complete RPMI-1640 medium containing soluble anti-human CD28 antibody at a final concentration of 2 µg/mL.
-
For a positive control, add PHA to designated wells at a final concentration of 5 µg/mL.
-
Include unstimulated control wells containing only PBMCs and complete medium.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 500 x g for 10 minutes.
-
Carefully collect the cell-free supernatant from each well and transfer to a new 96-well plate or microcentrifuge tubes.
-
Store the supernatants at -80°C until cytokine analysis.
-
Protocol 3: Cytokine Quantification
Objective: To quantify the concentration of released cytokines in the collected supernatants.
Methods:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits for specific cytokines of interest (e.g., IFN-γ, TNF-α, IL-2). Follow the manufacturer's instructions for the assay procedure and data analysis.
-
Multiplex Bead-Based Immunoassay (e.g., Luminex): This method allows for the simultaneous quantification of multiple cytokines from a small sample volume. Use a commercially available multiplex cytokine panel and follow the manufacturer's protocol for the assay and data acquisition on a compatible instrument.
-
Flow Cytometry (Intracellular Cytokine Staining): This technique measures cytokine production at the single-cell level. It requires an additional stimulation period in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) followed by cell fixation, permeabilization, and staining with fluorescently labeled antibodies against specific cytokines and cell surface markers.
Mandatory Visualizations
Caption: Experimental workflow for measuring cytokine release from human PBMCs.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
References
Troubleshooting & Optimization
Optimizing BMS-200 Concentration for In Vitro Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of BMS-200 in in vitro studies. This compound is a potent small molecule inhibitor of the programmed death-ligand 1 (PD-L1) interaction with its receptor, programmed cell death protein 1 (PD-1). It exerts its function by inducing the dimerization of PD-L1, effectively preventing the PD-1/PD-L1 signaling axis that promotes immune evasion in cancer.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the PD-1/PD-L1 interaction with a reported IC50 of 80 nM.[1] Unlike antibody-based checkpoint inhibitors, this compound is a small molecule that induces the dimerization of PD-L1.[1][2] This dimerization sterically hinders the binding of PD-1 to PD-L1, thereby blocking the downstream signaling that leads to T-cell exhaustion and allowing for the restoration of anti-tumor immunity.
Q2: What is a recommended starting concentration range for in vitro experiments?
A2: Based on its IC50 of 80 nM, a typical starting concentration range for in vitro cell-based assays would be from 1 nM to 10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[1][3] For a 10 mM stock solution, dissolve 5 mg of this compound (MW: 499.50 g/mol ) in 1.001 mL of DMSO. To aid dissolution, ultrasonic treatment and warming to 60°C may be necessary.[1] It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1] Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Q4: Are there any known off-target effects of this compound?
A4: While specific off-target profiling for this compound is not extensively detailed in the provided search results, it is a common consideration for small molecule inhibitors. To assess potential off-target effects in your experiments, it is advisable to include appropriate controls, such as testing the effect of this compound on cell lines that do not express PD-L1 or using structurally related but inactive compounds. Kinase inhibitor profiling is a common method to assess the selectivity of small molecule inhibitors.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | 1. Low solubility of this compound in aqueous solutions. 2. High final concentration of DMSO in the medium. 3. Temperature shock upon dilution. | 1. Ensure the final DMSO concentration in your culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. 2. Pre-warm both the this compound stock solution and the cell culture medium to 37°C before dilution.[3] 3. Add the this compound stock solution to the medium dropwise while gently vortexing. 4. If precipitation persists, consider using a lower concentration of this compound or preparing a fresh stock solution in anhydrous DMSO. |
| No observable effect on T-cell activation or tumor cell killing. | 1. Sub-optimal concentration of this compound. 2. Low or absent PD-L1 expression on target cells. 3. Inappropriate assay conditions or readout. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM) to determine the optimal effective concentration. 2. Confirm PD-L1 expression on your target cell line using flow cytometry or western blotting. 3. Ensure your assay is sensitive enough to detect changes in T-cell activity (e.g., cytokine production, proliferation, or cytotoxicity assays). |
| High levels of cytotoxicity in control cells. | 1. High concentration of DMSO in the final culture medium. 2. Off-target effects of this compound at high concentrations. 3. Contamination of cell culture. | 1. Prepare a vehicle control with the same final concentration of DMSO to assess solvent toxicity. Ensure the final DMSO concentration is below 0.1%. 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 of this compound in your cell line and use concentrations well below this value for functional assays. 3. Regularly check cell cultures for any signs of contamination.[5] |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (PD-1/PD-L1 Interaction) | 80 nM | [1] |
| Molecular Weight | 499.50 g/mol | [1] |
| Solubility in DMSO | 10 mg/mL (20.02 mM) | [1] |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Thaw a frozen aliquot of your 10 mM this compound stock solution in DMSO at room temperature.
-
Pre-warm your complete cell culture medium to 37°C in a water bath.
-
To avoid precipitation, perform serial dilutions of the this compound stock solution in pre-warmed medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of pre-warmed medium.
-
Gently vortex the working solution to ensure homogeneity.
-
Use the prepared working solutions immediately for your experiments.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO at the highest final concentration used).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Visualizations
Caption: this compound induces PD-L1 dimerization, blocking PD-1 binding and subsequent T-cell inactivation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
BMS-200 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of BMS-200, a potent PD-1/PD-L1 interaction inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is advisable to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1][3] For a 10 mg/mL stock solution, warming to 60°C and ultrasonication may be necessary to achieve complete dissolution.[1][3]
Q2: My this compound precipitated when I diluted my DMSO stock solution in aqueous buffer/cell culture medium. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds.[2] To resolve this, it is recommended to pre-warm both the stock solution and the aqueous medium to 37°C before mixing.[2] If precipitation still occurs, gentle vortexing and sonication can help redissolve the compound.[2] For cell-based assays, it is also suggested to perform a serial dilution of the DMSO stock in DMSO first, before adding the final, more diluted DMSO solution to your aqueous medium.[2]
Q3: What are the storage recommendations for this compound solutions?
A3: this compound powder is stable for up to 3 years when stored at -20°C.[1] Once dissolved in a solvent, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles to prevent degradation and precipitation.[1] Aqueous working solutions should ideally be prepared fresh on the day of use.
Q4: Can I dissolve this compound directly in PBS or cell culture medium?
A4: Direct dissolution of this compound in aqueous buffers like PBS or cell culture medium is not recommended due to its poor aqueous solubility. A concentrated stock solution should first be prepared in DMSO, which can then be further diluted into the desired aqueous medium.
Troubleshooting Guide
This guide addresses common solubility issues encountered during experiments with this compound.
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution:
Issue 2: A precipitate formed in my cell culture plate after adding this compound.
-
Possible Cause: The final concentration of this compound in the medium is above its solubility limit, or the DMSO concentration is too high, causing the compound to crash out. It's also possible that components in the cell culture medium are interacting with the compound.[4][5]
-
Solution:
-
Confirm that the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to minimize solvent toxicity and solubility issues.
-
Pre-warm the cell culture medium to 37°C before adding the this compound solution.[2]
-
Add the this compound stock solution to the medium dropwise while gently swirling the plate to ensure rapid mixing.
-
If precipitation persists, consider using a formulation with co-solvents for in vitro studies, similar to those used for in vivo experiments (see Data Presentation and Experimental Protocols sections).
-
Data Presentation
Table 1: this compound Solubility Profile
| Solvent/Vehicle System | Concentration | Observations |
| DMSO | ≥ 10 mg/mL | Soluble with warming and ultrasonication.[1][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL | Clear solution.[1] |
| 10% DMSO, 90% Corn oil | ≥ 1 mg/mL | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL in DMSO)
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mg/mL concentration.
-
Warm the tube to 60°C and vortex until the solid is completely dissolved.
-
If necessary, place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (1 mg/mL)
This protocol is adapted from commercially available formulation guidelines.[1]
-
Prepare a 10 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 100 µL of the 10 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline and vortex thoroughly to obtain a clear, 1 mg/mL solution of this compound.
-
This working solution should be prepared fresh for each experiment.
Protocol 3: General Method for Determining this compound Solubility in a Novel Solvent
-
Add a small, pre-weighed amount of this compound (e.g., 1 mg) to a clear glass vial.
-
Add the test solvent in small, precise increments (e.g., 50 µL).
-
After each addition, cap the vial and vortex vigorously for 1-2 minutes. Use sonication if necessary.
-
Visually inspect the solution against a dark background for any undissolved particles.
-
Continue adding the solvent incrementally until all the solid has dissolved, and the solution is clear.
-
The solubility can then be calculated based on the total volume of solvent used to dissolve the initial mass of this compound. For more precise measurements, a saturated solution can be prepared, equilibrated, and the supernatant analyzed by HPLC or a similar quantitative method.[6]
Visualizations
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Troubleshooting BMS-200 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of BMS-200 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent small molecule inhibitor of the PD-1/PD-L1 protein-protein interaction, with an IC50 of 80 nM.[1][2][3] It is utilized in cancer research to study the effects of blocking this critical immune checkpoint pathway. Key properties are summarized in the table below.
Q2: Why is my this compound precipitating when I add it to my cell culture media?
Precipitation of this compound, a hydrophobic compound, in aqueous solutions like cell culture media is a common challenge.[4][5] Several factors can contribute to this issue:
-
Low Aqueous Solubility: this compound has limited solubility in water-based solutions.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into the aqueous media can cause the compound to crash out of solution.[4]
-
High Final Concentration: The intended final concentration in your experiment may exceed the solubility limit of this compound in the specific cell culture medium being used.[4]
-
Improper Stock Solution Preparation: The initial dissolution of this compound powder in DMSO may be incomplete.
-
Media Composition: Components within the cell culture media, such as salts and proteins, can interact with this compound and affect its solubility.[4]
-
Temperature and pH: Fluctuations in temperature and the pH of the media can influence the solubility of the compound.[4]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. Stock solutions in a solvent like DMSO can be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[5]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many researchers aiming for 0.1% or lower.[6] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent on the cells.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
Issue: Precipitate Forms Immediately Upon Adding this compound to Media
This is often due to "solvent shock" or exceeding the solubility limit.
dot
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue: Precipitate Forms Over Time in the Incubator
This may indicate compound instability or delayed precipitation at 37°C.
dot
Caption: Troubleshooting workflow for delayed precipitation of this compound.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₇F₂NO₆ | [1] |
| Molecular Weight | 499.5 g/mol | [1] |
| IC50 (PD-1/PD-L1) | 80 nM | [1][2][3] |
| Solubility in DMSO | ≥ 10 mg/mL (20.02 mM) | [2] |
| Appearance | Solid Powder | [1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 499.5 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media (Stepwise Method)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (with or without serum)
-
Sterile conical tubes or microcentrifuge tubes
Procedure (for a final concentration of 10 µM):
-
Intermediate Dilution: In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed complete media. This creates a 100 µM intermediate solution. Gently pipette up and down or vortex briefly to mix.
-
Final Dilution: Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed complete media. For example, to make 1 mL of 10 µM final concentration, add 100 µL of the 100 µM intermediate solution to 900 µL of complete media.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
dot
Caption: Example of a stepwise dilution workflow for this compound.
Protocol 3: Determining the Maximum Soluble Concentration of this compound in a Specific Medium
Objective: To identify the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C with appropriate CO₂
-
Microscope
Procedure:
-
Prepare Serial Dilutions:
-
In a series of sterile tubes, prepare a range of this compound concentrations in your pre-warmed cell culture medium using the stepwise dilution method described in Protocol 2. A good starting range would be from 1 µM to 100 µM.
-
Ensure the final DMSO concentration is consistent across all dilutions and your vehicle control.
-
-
Incubation and Observation:
-
Incubate the prepared solutions at 37°C.
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).
-
For a more sensitive assessment, place a small drop of each solution on a microscope slide and examine for micro-precipitates.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions.
-
References
BMS-200 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BMS-200, a potent PD-1/PD-L1 interaction inhibitor. Due to the limited publicly available data on the specific off-target profile of this compound, this guide also includes information on related compounds and general methodologies for assessing off-target effects and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is a potent inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, with a reported IC50 of 80 nM. It functions by inducing the dimerization of PD-L1, which blocks its interaction with PD-1 and subsequently alleviates T-cell exhaustion mediated by this immune checkpoint.
Q2: Is there any publicly available data on the off-target kinase profile of this compound?
Currently, there is no specific public data from broad kinase screening panels (e.g., KINOMEscan) for this compound. As a small molecule inhibitor, it is possible that this compound could interact with other kinases or proteins. Researchers should exercise caution and consider performing their own selectivity profiling if off-target kinase effects are a concern for their specific cellular model.
Q3: What is the expected cytotoxicity of this compound in cell lines?
Quantitative Cytotoxicity Data for Related PD-L1 Inhibitors
| Compound | Cell Line | Assay | Observed Effect | Concentration | Reference |
| BMS-1001 | Jurkat T-lymphocytes | Metabolic Activity Assay | Low toxicity | Not specified | [1][2][3] |
| BMS-1166 | Jurkat T-lymphocytes | Metabolic Activity Assay | Low toxicity | Not specified | [1][2][3] |
| INCB086550 | Jurkat-ECs | Colorimetric Cell Viability Test | Decreased viability | > 1 µM | [4] |
| INCB086550 | CHO/TCRAct/PD-L1 | Colorimetric Cell Viability Test | Decreased viability | > 0.25 µM | [4] |
Q4: How can I assess the off-target effects of this compound in my own experiments?
To determine the off-target profile of this compound, a kinome-wide screening assay such as KINOMEscan® is recommended. This type of binding assay can quantitatively measure the interactions of a compound against a large panel of kinases. For cellular context, techniques like cellular thermal shift assay (CETSA) can be employed to assess target engagement and off-target binding within intact cells.
Q5: What are the potential signaling pathways that could be affected by off-target activities of a PD-L1 inhibitor?
Given that many small molecule inhibitors can have off-target effects on kinases, pathways commonly regulated by kinases are potential areas of concern. These can include proliferation pathways (e.g., MAPK/ERK), survival pathways (e.g., PI3K/AKT), and cell cycle regulation pathways. Without specific data for this compound, it is advisable to monitor key phosphoproteins in relevant pathways if unexpected cellular phenotypes are observed.
Troubleshooting Guides
Issue 1: Unexpected decrease in cell viability at concentrations intended for PD-1/PD-L1 inhibition.
-
Possible Cause: Off-target cytotoxic effects. While related compounds show low toxicity, this can be cell-line dependent.
-
Troubleshooting Steps:
-
Perform a dose-response curve for cytotoxicity: Use a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 for cytotoxicity in your specific cell line. This will help you identify a therapeutic window where PD-1/PD-L1 inhibition is achieved with minimal impact on cell viability.
-
Assess apoptosis: Use an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, to determine if the observed decrease in viability is due to programmed cell death.
-
Consider a different compound: If significant cytotoxicity is observed at the desired on-target concentration, consider using a different PD-1/PD-L1 inhibitor with a potentially cleaner off-target profile.
-
Issue 2: Observed phenotypic changes are inconsistent with PD-1/PD-L1 blockade.
-
Possible Cause: Off-target effects on an unknown signaling pathway.
-
Troubleshooting Steps:
-
Phospho-protein array: To get a broad overview of affected signaling pathways, a phospho-protein array can be used to screen for changes in the phosphorylation status of a wide range of signaling molecules.
-
Western Blotting for key signaling nodes: Based on the results of a phospho-protein array or literature review of common off-target pathways for similar scaffolds, perform western blots for key phosphorylated proteins (e.g., p-ERK, p-AKT, p-S6).
-
KINOMEscan Profiling: For a comprehensive understanding of potential off-target kinases, submit the compound for a KINOMEscan® analysis.
-
Experimental Protocols
KINOMEscan® Off-Target Profiling
The KINOMEscan® assay platform is a competition-based binding assay used to quantitatively measure the interaction of a test compound with a large panel of kinases.
Principle: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
General Protocol:
-
Compound Preparation: Test compounds are typically prepared in DMSO at a concentration 100-fold higher than the final desired screening concentration.
-
Assay Reaction: The DNA-tagged kinase, the immobilized ligand on beads, and the test compound are combined in a multi-well plate.
-
Incubation: The reaction is incubated at room temperature to allow for binding to reach equilibrium.
-
Washing: The beads are washed to remove any unbound kinase.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The results are typically expressed as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction between the compound and the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results to determine the IC50 value for cytotoxicity.[5][6][7]
Annexin V Apoptosis Assay by Flow Cytometry
This assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the compound of interest for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Visualizations
References
- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Minimizing BMS-200 Cytotoxicity in Experiments
Welcome to the technical support center for BMS-200. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize potential cytotoxicity associated with this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-peptidic small molecule inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction with a reported IC50 of 18 nM.[1][2][3] It functions by binding to PD-L1, inducing its dimerization, and thereby blocking its interaction with the PD-1 receptor on T-cells. This action is intended to restore T-cell-mediated immune responses against tumor cells.[1][2][4]
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: While this compound is designed to enhance anti-tumor immunity, direct cytotoxic effects on cells, particularly at higher concentrations, can occur. Studies on the closely related compound, BMS-202, have shown dose-dependent reductions in cell viability.[5] Therefore, some level of cytotoxicity might be expected, especially in cancer cell lines that are highly dependent on the pathways modulated by PD-L1 inhibition. Unexpected or excessive cytotoxicity, particularly in non-target or control cells, requires investigation.
Q3: What are the initial steps to take if I observe unexpected cytotoxicity with this compound?
A3: If you encounter unexpected cytotoxicity, the first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) in your specific cell line. This will provide a quantitative measure of the compound's potency versus its toxicity. It is also crucial to include proper controls, such as a vehicle-only control (e.g., DMSO), to ensure that the observed effects are not due to the solvent.[6]
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing a higher-than-expected level of cytotoxicity, or if cytotoxicity is occurring in cell lines where it is not anticipated, the following guide provides a systematic approach to troubleshooting.
Problem 1: High level of cell death across all tested concentrations.
This could indicate a general cytotoxic effect or an experimental artifact.
| Possible Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the final concentration of this compound. Prepare fresh serial dilutions and perform a new dose-response curve. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a dose-response curve with the vehicle alone to determine its toxicity profile.[6] |
| Cell Culture Contamination | Check cell cultures for any signs of microbial contamination (e.g., mycoplasma). If contamination is suspected, discard the culture and start with a fresh, uncontaminated batch of cells. |
| Compound Instability | Assess the stability of this compound in your specific cell culture medium over the time course of the experiment. |
Problem 2: Cytotoxicity observed only in specific cell lines.
This may point towards on-target or off-target effects that are specific to the cellular context.
| Possible Cause | Recommended Solution |
| High On-Target Toxicity | The sensitive cell line may have a high expression of PD-L1 or be highly dependent on the PD-1/PD-L1 pathway for survival. Validate the expression levels of PD-L1 and related pathway components (e.g., via Western Blot or qPCR). |
| Off-Target Effects | This compound may be interacting with unintended targets present in the sensitive cell line. Consider performing a broader kinase screen or other off-target profiling assays to identify potential off-target interactions. |
| Metabolic Activation | The sensitive cell line may metabolize this compound into a more toxic compound. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic concentrations for the closely related PD-L1 inhibitor, BMS-202, which may provide a reference for designing experiments with this compound.
| Compound | Cell Line | Assay | Result (IC50/GI50) | Reference |
| BMS-202 | SCC-3 (PD-L1 positive) | Proliferation Assay | 15 µM | [4] |
| BMS-202 | Jurkat (anti-CD3 activated) | Proliferation Assay | 10 µM | [4] |
| BMS-202 | CHO-K1 (expressing human PD-L1) | MTT Assay | 4.5 µM | [1] |
| BMS-202 | A375 Melanoma | Cell Viability Assay | ~5 µM (at 24h) | [7] |
| BMS-202 | HaCaT & NHEK (skin epithelial) | Resazurin Assay | Dose-dependent reduction at 100 µM and 500 µM | [5] |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines a general method for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals in viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (typically 570 nm). Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of the this compound concentration to calculate the CC50 value.
Protocol 2: Assessing Apoptosis by Western Blot
This protocol can be used to determine if the observed cytotoxicity is due to the induction of apoptosis.
-
Cell Treatment: Treat cells with this compound at concentrations around the determined CC50 value for a specified time.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2).
-
Detection: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Analysis: Analyze the changes in the expression levels of the apoptotic proteins in response to this compound treatment compared to controls.
Visualizations
Signaling Pathways
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: A simplified overview of the ERK/MAPK signaling pathway.
Caption: The canonical TGF-β/Smad signaling pathway.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of BMS-202: A Novel Inhibitor of Programmed Cell Death Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Direct effects of the small molecule PD-L1 inhibitor BMS-202 on A375 melanoma cells: Anti-tumor activity accompanied by increased mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with BMS-200
Welcome to the technical support center for BMS-200. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting any unexpected results encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.[1] It functions by binding to PD-L1 and inducing its dimerization, which in turn blocks the binding of PD-1 to PD-L1. This disruption of the PD-1/PD-L1 axis can restore T-cell activation and enhance anti-tumor immunity.
Q2: What is the reported IC50 for this compound?
A2: this compound has a reported IC50 of 80 nM in a homogenous time-resolved fluorescence (HTRF) binding assay.[1]
Q3: How should I store and handle this compound?
A3: this compound powder is typically stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.[1]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO. For in vitro experiments, a stock solution is typically prepared in DMSO. For in vivo studies, specific formulations involving DMSO, PEG300, Tween 80, and saline have been described.[2]
Troubleshooting Guides
Unexpected Result 1: Higher than expected IC50 value in a biochemical assay (e.g., HTRF).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of both the powder and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inaccurate Compound Concentration | Verify the concentration of your stock solution. If possible, confirm the purity and identity of the compound using analytical methods like HPLC or LCMS. |
| Assay Conditions | Optimize assay parameters such as incubation time and reagent concentrations. Ensure that the final DMSO concentration in the assay is consistent across all wells and is not affecting the assay performance. |
| Reagent Quality | Check the quality and activity of the recombinant PD-1 and PD-L1 proteins, as well as the detection reagents. Use reagents from a reputable supplier. |
| Assay Interference | Some compounds can interfere with the HTRF signal. To rule this out, you can perform counter-screens or assess the raw emission wavelengths (620 nm and 665 nm). A true inhibitor should primarily affect the 665 nm signal. |
Troubleshooting Workflow for High IC50 in Biochemical Assay
References
BMS-200 stability in long-term cell culture
Welcome to the technical support resource for BMS-200. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals effectively use this compound in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule inhibitor of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction, with a reported IC₅₀ of 80 nM.[1][2] Unlike antibody-based inhibitors, this compound functions by binding to PD-L1, which induces its dimerization.[3] This dimerization prevents the binding of PD-L1 to its receptor, PD-1, thereby blocking the downstream signaling that suppresses T-cell activation.[3] This mechanism helps to restore the anti-tumor immune response.
Diagram: Mechanism of Action of this compound
Caption: this compound induces PD-L1 dimerization, blocking the PD-1/PD-L1 interaction.
2. How should I prepare stock and working solutions of this compound?
Proper preparation of this compound solutions is critical for experimental success. Due to its limited aqueous solubility, a concentrated stock solution in an organic solvent like DMSO is required.
-
Stock Solution: Dissolve powdered this compound in high-quality, anhydrous DMSO to a concentration of 10 mM.[1] Gentle warming to 60°C and sonication may be necessary to ensure complete dissolution.[1]
-
Working Solution: It is recommended to perform serial dilutions of the DMSO stock solution first before adding it to your aqueous cell culture medium.[2] To minimize precipitation, pre-warm both the this compound stock aliquot and the cell culture medium to 37°C before the final dilution step.[2] The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Diagram: Workflow for Preparing this compound Working Solution
Caption: Recommended workflow for preparing this compound solutions for cell culture.
3. What are the recommended storage conditions for this compound?
To maintain compound integrity, it is crucial to adhere to the correct storage conditions.
| Format | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | Up to 3 years | [2] |
| Stock Solution (in DMSO) | -80°C | 6 months to 1 year | [1][2] |
| -20°C | Up to 1 month | [1] |
Note: Always aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] For in-vivo experiments, it is recommended to prepare working solutions freshly on the same day of use.[1]
Troubleshooting Guide
Issue 1: Reduced or inconsistent compound efficacy in long-term experiments.
| Potential Cause | Recommended Action |
| Compound Degradation in Media | The stability of small molecules in aqueous cell culture media at 37°C can be limited. The half-life of this compound in your specific media has not been publicly reported. Action: Replenish the media with freshly diluted this compound every 24-48 hours. For critical long-term experiments, consider determining the compound's stability empirically (see Experimental Protocol section). |
| Incorrect Storage | Repeated freeze-thaw cycles or improper storage temperature of the stock solution can lead to degradation. Action: Ensure stock solutions are aliquoted and stored at -80°C for long-term use.[1][2] Use aliquots stored at -20°C within one month.[1] |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered sensitivity to treatments. Action: Use cells with a consistent and low passage number for all experiments. Thaw a fresh vial of cells if you suspect this issue.[4] |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Action: Use low-adsorption plasticware where possible. Minimize transfer steps. |
Diagram: Troubleshooting Reduced Efficacy
Caption: A logical guide for troubleshooting reduced this compound efficacy.
Issue 2: Precipitation observed after adding this compound to cell culture media.
| Potential Cause | Recommended Action |
| Poor Aqueous Solubility | This compound has low solubility in water. Adding a highly concentrated DMSO stock directly to the medium can cause it to "crash out" of solution. Action: Use a serial dilution method. First, dilute the stock in DMSO to an intermediate concentration before adding it to the pre-warmed (37°C) culture medium.[2] |
| Low Temperature | Diluting a cold stock solution into room temperature or cold medium can decrease solubility and cause precipitation. Action: Gently warm both the stock solution aliquot and the destination culture medium to 37°C before mixing.[2] |
| High Final Concentration | The desired final concentration may exceed the solubility limit of this compound in your specific culture medium. Action: If precipitation persists despite correct technique, you may need to lower the final experimental concentration. If precipitation occurs after dilution, use ultrasonic heating to try and redissolve the compound.[2] |
Experimental Protocols
Protocol: Empirical Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework to determine the functional half-life of this compound in your specific experimental conditions.
Objective: To quantify the loss of this compound activity over time when incubated in cell culture medium at 37°C.
Methodology:
-
Prepare 'Conditioned' Medium:
-
Prepare your complete cell culture medium (e.g., RPMI + 10% FBS + 1% Pen/Strep).
-
Add this compound to the medium to achieve your final working concentration (e.g., 1 µM).
-
Dispense this this compound-containing medium into multiple sterile, sealed tubes.
-
-
Incubation:
-
Place the tubes in a cell culture incubator (37°C, 5% CO₂). This will be your "Time 0" (T=0) sample.
-
At subsequent time points (e.g., T=8, T=24, T=48, T=72 hours), remove one tube and store it at -80°C until the assay is performed.
-
-
Activity Assay:
-
Thaw all collected 'conditioned' media samples simultaneously.
-
Prepare a fresh this compound dilution series in fresh medium to serve as a standard curve.
-
Seed your target cells and treat them with:
-
The thawed, 'conditioned' media from each time point.
-
The freshly prepared standard curve dilutions.
-
A vehicle control (medium with DMSO).
-
-
After an appropriate incubation period, measure a relevant biological endpoint. This could be the inhibition of a cytokine release (like IFN-γ) or another quantifiable output of the PD-1/PD-L1 pathway.[5]
-
-
Data Analysis:
-
Generate a standard curve from your freshly prepared dilutions.
-
Use the standard curve to calculate the "effective concentration" of the active this compound remaining in each 'conditioned' media sample.
-
Plot the effective concentration versus time to determine the functional stability and estimate the half-life of this compound under your culture conditions.
-
| Time Point (Hours) | Measured Response (e.g., % Inhibition) | Calculated Effective Concentration (µM) | % Activity Remaining |
| 0 (Fresh) | Example: 95% | Example: 1.00 | 100% |
| 8 | [Record Data] | [Calculate] | |
| 24 | [Record Data] | [Calculate] | |
| 48 | [Record Data] | [Calculate] | |
| 72 | [Record Data] | [Calculate] | |
| Caption: Example table for recording data from a this compound stability experiment. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
How to control for BMS-200 vehicle effects (e.g., DMSO)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of BMS-200 and the critical role of vehicle controls, particularly Dimethyl Sulfoxide (DMSO), in your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the Programmed Death-Ligand 1 (PD-L1).[1][2] It functions by binding to PD-L1 and inducing its dimerization, which in turn blocks the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1).[1][3][4] This disruption of the PD-1/PD-L1 signaling pathway is a key strategy in cancer immunotherapy, as it can restore the anti-tumor activity of T-cells.[1]
Q2: Why is DMSO commonly used as a vehicle for this compound?
Like many small molecule inhibitors, this compound has low aqueous solubility. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a common choice for preparing stock solutions of such molecules for in-vitro and in-vivo studies.
Q3: What are the potential off-target effects of DMSO?
While widely used, DMSO is not biologically inert and can exert its own effects on cells, which can confound experimental results. These effects are concentration-dependent and can include:
-
Cytotoxicity: Higher concentrations of DMSO can be toxic to cells, leading to reduced viability and cell death.
-
Alterations in Gene Expression: DMSO has been shown to alter the expression of numerous genes, including those involved in inflammation and cell cycle regulation.
-
Impact on Signaling Pathways: DMSO can modulate key signaling pathways, such as NF-κB and MAPK, which are often the focus of cancer research.
-
Induction of Cell Differentiation: In some cell types, DMSO can induce differentiation.
-
Changes in Cell Morphology: Cells treated with DMSO may exhibit changes in their shape and size.
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
To minimize off-target effects, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally ≤ 0.1% . Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but this should always be determined empirically for your specific cell line and experimental conditions. Concentrations above 1% often lead to significant cellular stress and toxicity.
Q5: How do I properly prepare a vehicle control?
A vehicle control is an essential component of any experiment involving a dissolved compound. It consists of the same solvent (e.g., DMSO) and any other co-solvents used to dissolve the test compound, diluted to the same final concentration in the culture medium or dosing solution as the experimental group, but without the compound itself.
Troubleshooting Guides
In-Vitro Experiments
Problem 1: High background signal or unexpected results in my cell-based assay.
-
Possible Cause: The DMSO vehicle is causing off-target effects.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration is within the recommended range (≤ 0.1%).
-
Run a DMSO Dose-Response Curve: Test a range of DMSO concentrations on your cells to determine the highest non-toxic concentration for your specific assay.
-
Include an Untreated Control: In addition to your vehicle control, include a group of cells that are not exposed to either the compound or the vehicle. This will help you distinguish between the effects of the vehicle and the basal cellular response.[5]
-
Consider Alternative Solvents: If DMSO toxicity is a persistent issue, explore other solvents such as ethanol or specialized commercial alternatives.
-
Problem 2: My compound precipitates out of solution when added to the culture medium.
-
Possible Cause: The final DMSO concentration is too low to maintain the solubility of your compound.
-
Troubleshooting Steps:
-
Pre-warm Solutions: Warm both your compound stock solution and the culture medium to 37°C before mixing.
-
Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration. Remember to adjust your vehicle control accordingly and be mindful of potential toxicity.
-
Use Co-solvents: For in-vivo preparations, co-solvents like PEG300 and Tween 80 are often used in combination with DMSO to improve solubility.[6]
-
In-Vivo Experiments
Problem 3: Observed toxicity or adverse effects in the vehicle control group of my animal study.
-
Possible Cause: The vehicle formulation itself is causing toxicity.
-
Troubleshooting Steps:
-
Review Vehicle Composition: High concentrations of DMSO or other co-solvents can cause local irritation, hemolysis, or other adverse effects when administered in vivo.
-
Optimize the Formulation: Aim to use the lowest possible concentration of all vehicle components. Consider alternative formulations with better biocompatibility.
-
Conduct a Vehicle Tolerability Study: Before initiating your main study, perform a pilot study to assess the tolerability of the vehicle in your animal model at the intended dose and route of administration.
-
Experimental Protocols
In-Vitro Vehicle Control Protocol
This protocol outlines the steps for preparing a proper vehicle control for a typical cell-based assay.
-
Prepare Compound Stock Solution: Dissolve this compound in 100% high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Intermediate Dilutions: If necessary, create a series of intermediate dilutions of your this compound stock solution in 100% DMSO.
-
Prepare Final Working Solutions: Dilute the compound stock or intermediate dilutions into your cell culture medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration is consistent across all treatment groups. For example, if your highest compound concentration requires a 1:1000 dilution from the DMSO stock, the final DMSO concentration will be 0.1%. All lower compound concentrations should also be prepared to have a final DMSO concentration of 0.1%.
-
Prepare Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium as was used for the highest concentration of your compound. This ensures the vehicle control has the exact same final DMSO concentration as your treated wells.
-
Include an Untreated Control: As a best practice, also include a set of wells with cells in culture medium alone, without any DMSO or compound.
-
Treatment: Add the prepared working solutions (compound and vehicle control) to your cells and incubate for the desired duration.
Data Analysis and Interpretation
When analyzing your data, it is critical to differentiate the effect of the vehicle from the effect of the compound.
-
Compare Untreated vs. Vehicle Control: First, statistically compare the results from your untreated control group with your vehicle control group. If there is a significant difference, it indicates that the vehicle itself is having an effect on the measured parameter.
-
Compare Vehicle Control vs. Treatment Groups: The primary comparison for determining the effect of your compound is between the vehicle control group and your compound-treated groups. This comparison isolates the effect of the compound from the effect of the vehicle.
-
Normalization: If the vehicle has a significant effect, you may need to normalize your data. For example, you can express the effect of your compound as a percentage of the vehicle control response.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of different DMSO concentrations on various cell lines, as reported in the literature. This data highlights the importance of determining the optimal, non-toxic concentration for your specific experimental system.
| Cell Line | Assay | DMSO Concentration | Effect |
| Hep G2 | Cell Proliferation | 3% | Growth inhibition |
| Hep G2 | Cell Proliferation | 5% | No cell proliferation |
| Human Apical Papilla Cells | MTT Assay | 5% and 10% | Cytotoxic at all time points |
| Human Apical Papilla Cells | MTT Assay | 0.1% and 0.5% | Generally not cytotoxic |
| Retinal Neuronal Cell Line | Viability Assays | >1% (v/v) | Toxic |
| Various Cancer Cell Lines | Viability Assays | ≤ 0.5% | Generally considered safe |
Visualizations
Signaling Pathways
This compound Mechanism of Action: PD-L1 Dimerization
Caption: this compound induces dimerization of PD-L1, blocking its interaction with PD-1 and preventing T-cell exhaustion.
DMSO Effect on NF-κB and MAPK Signaling
References
- 1. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 3. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flow Cytometry for BMS-200 Treated Samples
Welcome to the technical support center for researchers working with BMS-200. This resource provides detailed troubleshooting guides and frequently asked questions to help you optimize your flow cytometry panels and navigate challenges specific to analyzing this compound treated samples.
Fictional Drug Context: this compound
For the purposes of this guide, This compound is a fictional, potent, and selective inhibitor of the PI3K/Akt signaling pathway. This pathway is critical for T-cell activation, proliferation, and survival. Therefore, treatment with this compound is expected to impact these cellular processes, which can present unique challenges in flow cytometry analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Decreased viability and high background staining in this compound treated samples.
-
Question: After treating my peripheral blood mononuclear cells (PBMCs) with this compound, I'm observing a significant drop in viability and high non-specific staining. How can I improve my data quality?
-
Answer: This is a common issue when working with drugs that impact cell survival pathways. Dead cells can non-specifically bind antibodies and exhibit increased autofluorescence, leading to false positives.[1][2] Here’s a systematic approach to address this:
-
Incorporate a Viability Dye: It is crucial to include a viability dye to exclude dead cells from your analysis.[3][4] The choice of dye depends on whether your protocol includes fixation and permeabilization.
-
For live, unfixed cells: Use DNA-binding dyes like Propidium Iodide (PI) or 7-AAD. These are cell-impermeant and will only enter cells with compromised membranes.
-
For fixed/permeabilized cells: Use amine-reactive fixable viability dyes. These dyes covalently bind to proteins. Dead cells have compromised membranes, allowing the dye to enter and bind to intracellular proteins, resulting in a much brighter signal compared to live cells.
-
-
Optimize Staining Protocol:
-
Handle Cells Gently: Avoid vigorous vortexing and high-speed centrifugation, which can induce cell death.
-
Issue 2: Weak or no signal for activation markers after this compound treatment.
-
Question: I'm not seeing the expected upregulation of activation markers like CD25 and CD69 on my T-cells after stimulation in the presence of this compound. Is my experiment failing?
-
Answer: Not necessarily. Given that this compound inhibits the PI3K/Akt pathway, a key signaling cascade for T-cell activation, a reduction in the expression of these markers is an expected biological outcome.[7] Here's how to approach this:
-
Confirm Biological Effect: Your result likely reflects the drug's mechanism of action. To confirm this, you should include appropriate controls.
-
Use Bright Fluorochromes: For markers with expected low expression, assign them to your brightest fluorochromes (e.g., PE, APC) to ensure a detectable signal above background.[8][9]
-
Include Positive and Negative Controls:
-
Unstimulated/Untreated Control: To establish a baseline expression level.
-
Stimulated/Untreated Control: To confirm that your stimulation method is working and to show the maximum potential expression of the activation markers.
-
Stimulated/BMS-200 Treated: Your experimental condition.
-
-
Check Downstream Readouts: Consider analyzing downstream targets in the PI3K/Akt pathway, such as the phosphorylation of S6 ribosomal protein (p-S6), to directly measure the drug's effect on its intended target.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting panel for assessing T-cell activation and the effects of this compound?
A1: A well-designed panel should include lineage markers, activation markers, a viability dye, and potentially intracellular signaling markers. Here is a recommended starting point:
| Marker | Purpose | Antigen Density | Suggested Fluorochrome Strategy |
| Viability Dye | Exclude dead cells | N/A | Choose a dye compatible with your protocol (e.g., Fixable Viability Dye) |
| CD3 | T-cell lineage | High | Assign to a less bright fluorochrome |
| CD4 | Helper T-cell lineage | High | Assign to a less bright fluorochrome |
| CD8 | Cytotoxic T-cell lineage | High | Assign to a less bright fluorochrome |
| CD69 | Early activation marker | Low to moderate | Assign to a bright fluorochrome (e.g., PE) |
| CD25 | Activation marker | Low to moderate | Assign to a bright fluorochrome (e.g., APC) |
| p-S6 | Intracellular PI3K/Akt pathway readout | Low | Assign to a bright fluorochrome (e.g., Alexa Fluor 647) |
This table provides a general strategy. The optimal panel depends on your specific cytometer configuration.
Q2: How do I perform intracellular staining for phospho-proteins like p-S6 in this compound treated samples?
A2: Phospho-flow cytometry requires specific fixation and permeabilization steps to preserve the phosphorylation state of proteins while allowing antibodies to enter the cell.
-
Stimulation & Fixation: After your treatment with this compound and stimulation, immediately fix the cells with a formaldehyde-based buffer. This cross-links proteins and inactivates phosphatases.
-
Permeabilization: Permeabilize the cells with cold methanol. This is crucial for allowing phospho-specific antibodies to access intracellular epitopes.
-
Staining: Proceed with staining for your surface and intracellular markers.
-
Controls are Key: Always include stimulated and unstimulated controls to validate that any change in phosphorylation is due to your treatment.[10]
Q3: My this compound treated samples have a high percentage of apoptotic cells. How can I specifically measure apoptosis?
A3: To specifically quantify apoptosis, you can use a combination of Annexin V and a viability dye like PI or 7-AAD.[11][12]
-
Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.
-
Viability Dye (e.g., 7-AAD): Enters cells only when the membrane is compromised, which occurs in late apoptosis and necrosis.
This combination allows you to distinguish between:
-
Live cells: Annexin V negative, 7-AAD negative.
-
Early apoptotic cells: Annexin V positive, 7-AAD negative.
-
Late apoptotic/necrotic cells: Annexin V positive, 7-AAD positive.
Experimental Protocols
Protocol 1: T-Cell Surface and Intracellular Phospho-Protein Staining
-
Cell Preparation: Isolate PBMCs and treat with this compound at the desired concentration and time.
-
Stimulation: Add your T-cell stimulus (e.g., anti-CD3/CD28 beads or PMA/Ionomycin) for the appropriate duration.
-
Fixation: Immediately after stimulation, fix cells with 1.5% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: Gently wash the cells and then permeabilize with ice-cold 90% methanol for 30 minutes on ice.
-
Staining: Wash the cells to remove methanol. Stain with a cocktail of surface and intracellular antibodies for 30-60 minutes at 4°C, protected from light.
-
Acquisition: Wash the cells and acquire them on the flow cytometer.
Protocol 2: Apoptosis Staining with Annexin V and 7-AAD
-
Cell Preparation: After treatment with this compound, harvest the cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and 7-AAD to the cells.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Immediately analyze the samples on the flow cytometer. Do not fix the cells, as Annexin V binding is calcium-dependent and may be disrupted by fixation.
Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis of this compound treated samples.
Caption: Troubleshooting logic for low viability in this compound treated samples.
References
- 1. spa-sandbox-mithila.miltenyibiotecdev.com [spa-sandbox-mithila.miltenyibiotecdev.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. How To Identify Living, dead, and apoptotic cells with flow cytometry [expertcytometry.com]
- 4. Tips for flow cytometry panel design - EasyPanel [easypanel.ai]
- 5. bosterbio.com [bosterbio.com]
- 6. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. sinobiological.com [sinobiological.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. To dye or not to dye? Understanding the different viability dyes available for flow cytometry | Proteintech Group [ptglab.com]
- 12. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
BMS-200 experimental variability and reproducibility
Welcome to the technical support center for BMS-200. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on addressing potential issues of variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) protein-protein interaction.[1][2] Its primary mechanism of action is to bind to PD-L1, inducing its dimerization and thereby preventing its interaction with the PD-1 receptor on T-cells. This blockade of the PD-1/PD-L1 checkpoint can restore T-cell activity against tumor cells.
Q2: What are the known signaling pathways affected by this compound?
A2: Beyond its primary effect on the PD-1/PD-L1 axis, studies have indicated that inhibitors of this pathway can influence downstream signaling cascades. Notably, this compound has been shown to potentially regulate the ERK (Extracellular signal-regulated kinase) and TGFβ1/Smad (Transforming growth factor-beta/Smad) signaling pathways. These pathways are crucial in cell proliferation, migration, and extracellular matrix deposition.
Q3: What is the recommended storage and handling procedure for this compound?
A3: For optimal stability and reproducibility, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and variability in your experimental results.
Q4: How should I prepare working solutions of this compound for in vitro experiments?
A4: To prepare a working solution from a DMSO stock, it is recommended to perform serial dilutions in DMSO first, before adding the final diluted solution to your aqueous buffer or cell culture medium.[3] This helps to prevent precipitation of the compound. The final concentration of DMSO in your cell culture should typically be kept below 0.5% to avoid solvent-induced toxicity. If precipitation occurs upon dilution in aqueous solutions, gentle warming or sonication may aid in dissolution.
Q5: I am observing significant variability in my IC50 values for this compound. What are the potential causes?
A5: Variability in IC50 values is a common issue in cancer cell line studies and can arise from several factors:
-
Cell Line Heterogeneity: Cancer cell lines can exhibit genetic and phenotypic drift over time and between different laboratory stocks, leading to different drug sensitivities.[4][5][6]
-
Assay Conditions: Differences in cell density, passage number, serum concentration, and incubation time can all impact the apparent potency of the inhibitor.
-
Compound Stability and Solubility: Degradation of the this compound stock solution or precipitation of the compound in the assay medium can lead to inconsistent effective concentrations.
-
Assay Method: The choice of cytotoxicity or proliferation assay (e.g., MTT, Alamar Blue) can yield different IC50 values due to variations in their underlying measurement principles.[7]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of PD-1/PD-L1 Interaction
| Possible Cause | Troubleshooting Steps |
| Degraded or Inactive this compound | 1. Prepare a fresh stock solution of this compound from powder. 2. Confirm the identity and purity of the compound via analytical methods if possible. 3. Include a positive control (e.g., a well-characterized anti-PD-L1 antibody) in your assay to ensure the assay system is working correctly. |
| Suboptimal Assay Conditions | 1. Optimize the concentration of recombinant PD-1 and PD-L1 proteins in biochemical assays (e.g., HTRF). 2. For cell-based assays, ensure that the cell line used expresses sufficient levels of PD-L1. 3. Verify the incubation time and temperature for the binding reaction. |
| Compound Precipitation | 1. Visually inspect the assay wells for any signs of precipitation. 2. Reduce the final concentration of this compound. 3. Increase the final DMSO concentration slightly (while staying within the tolerated limit for your cells). |
Issue 2: High Variability in Cell-Based Assay Results
| Possible Cause | Troubleshooting Steps |
| Cell Line Instability | 1. Use cell lines from a reputable cell bank and limit the passage number for experiments. 2. Perform regular cell line authentication (e.g., STR profiling). 3. Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inconsistent Drug Concentration | 1. Ensure complete solubilization of this compound in the stock solution and working dilutions. 2. Prepare fresh dilutions for each experiment. 3. Be precise with pipetting and mixing to ensure a homogenous concentration in each well. |
| Biological Variability | 1. Increase the number of technical and biological replicates for each experiment. 2. Perform experiments on different days to account for day-to-day variations. 3. Use statistical methods to analyze and report the variability in your results. |
Issue 3: Unexpected or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | 1. Perform a dose-response curve to determine the optimal concentration range for on-target activity. 2. Use the lowest effective concentration to minimize the risk of off-target effects. |
| Interaction with Other Cellular Targets | 1. Use a structurally different PD-1/PD-L1 inhibitor as a control to see if the same phenotype is observed. 2. In cell lines that do not express PD-L1, check if this compound still elicits the observed effect. 3. Consider performing a kinome scan or other profiling to identify potential off-targets.[8] |
| Cellular Toxicity | 1. Perform a cytotoxicity assay to distinguish between specific pathway inhibition and general toxicity. 2. Compare the IC50 for the desired biological effect with the concentration at which toxicity is observed. |
Quantitative Data on Experimental Variability
The following tables present representative data illustrating the variability of IC50 values for small-molecule PD-1/PD-L1 inhibitors across different cancer cell lines. While this data is not for this compound specifically, it highlights the kind of variability that can be expected in such experiments.
Table 1: IC50 Values of BMS-202 in Different Cell Lines
Data is illustrative of the variability seen with a closely related compound.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| SCC-3 | Proliferation | 15 | [9] |
| Jurkat | Proliferation | 10 | [9] |
| A375 | Viability | ~5 | [3] |
Table 2: Comparative IC50 Values of Different Small-Molecule PD-L1 Inhibitors in an HTRF Assay
This table demonstrates the range of potencies and potential for variability among different inhibitors targeting the same pathway.
| Compound | HTRF Assay IC50 (nM) | Reference |
| BMS-1001 | 0.9 | [10][11] |
| Incyte-011 | 5.293 | [10][11] |
| Incyte-001 | 11 | [10][11] |
| Compound 29 | 4 | |
| BMS-202 | 57 | |
| Compound 18 | 190 |
Experimental Protocols
Protocol 1: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This protocol outlines a general procedure for assessing the ability of this compound to inhibit the interaction between PD-1 and PD-L1 in a biochemical assay.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the assay buffer.
-
Reconstitute recombinant human PD-1 and PD-L1 proteins (tagged for HTRF detection, e.g., with 6xHis and Fc tags) in the assay buffer.
-
Prepare the HTRF detection reagents (e.g., anti-6xHis-d2 and anti-Fc-Europium cryptate) in the detection buffer.
-
-
Assay Procedure:
-
Add 2 µL of the diluted this compound or control (DMSO) to the wells of a low-volume 384-well white plate.
-
Add 4 µL of the PD-1 protein solution to each well.
-
Add 4 µL of the PD-L1 protein solution to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Add 10 µL of the pre-mixed HTRF detection reagents to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol describes how to assess the effect of this compound on the ERK signaling pathway in a cancer cell line.
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., A375 melanoma cells) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a known ERK activator (e.g., EGF or PMA) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal and the loading control.
-
Compare the normalized p-ERK levels in this compound-treated samples to the vehicle-treated control.
-
Diagrams
Caption: PD-1/PD-L1 signaling pathway and this compound inhibition.
Caption: Downstream effects on ERK and TGFβ signaling pathways.
Caption: General experimental workflow for this compound testing.
Caption: Troubleshooting decision tree for experimental variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. In vitro characterization of a small molecule PD-1 inhibitor that targets the PD-l/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scite.ai [scite.ai]
- 7. Identification of Small Molecule Inhibitors Targeting PD-L1 Protein Using Computational Tools and an Experimental Assay | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: BMS-200 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the small molecule PD-1/PD-L1 inhibitor, BMS-200, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, non-peptidic inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction. It binds to PD-L1, inducing its dimerization and thereby blocking its interaction with the PD-1 receptor on T-cells. This action disrupts the inhibitory signal that cancer cells often exploit to evade the immune system, restoring T-cell-mediated anti-tumor immunity.
Q2: What is a reliable starting formulation for this compound for in vivo use?
A2: A common challenge with small molecule inhibitors is their solubility. A widely used vehicle for this compound that achieves a clear solution of at least 1 mg/mL is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1]. It is crucial to prepare this formulation fresh daily and observe for any precipitation.
Q3: Are there publicly available pharmacokinetic data for this compound in common preclinical models?
Q4: What are the recommended storage conditions for this compound?
A4: this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C[1]. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in tumor growth inhibition between animals in the same treatment group. | Inconsistent drug formulation and administration. | - Ensure the this compound formulation is homogenous and free of precipitation before each injection. Vortex the solution immediately prior to administration.- Utilize precise and consistent administration techniques (e.g., calibrated syringes, consistent injection volume and speed). |
| Inter-animal differences in drug metabolism. | - Consider conducting a pilot pharmacokinetic (PK) study to assess the variability in drug absorption, distribution, metabolism, and excretion (ADME) profiles among the animals.- Ensure the use of age- and weight-matched animals from a reliable supplier. | |
| Lack of in vivo efficacy despite potent in vitro activity. | Poor bioavailability or rapid clearance of this compound. | - Perform a pilot PK study to determine if the compound is achieving and maintaining therapeutic concentrations at the tumor site.- Consider optimizing the dosing regimen (e.g., increasing the dose, changing the frequency of administration) based on PK data. |
| Suboptimal animal model. | - Ensure the chosen tumor model expresses PD-L1, as this compound's primary mechanism of action is dependent on this target.- For immuno-oncology studies, syngeneic models with a competent immune system are generally more appropriate than immunodeficient models. | |
| Unexpected toxicity or adverse events in treated animals. | Vehicle toxicity. | - Always include a vehicle-only control group to assess the tolerability of the formulation itself. |
| Off-target effects of this compound. | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.- Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and perform histopathological analysis of major organs at the end of the study. |
Experimental Protocols
General In Vivo Formulation Protocol for this compound
This protocol is designed to prepare a 1 mg/mL working solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. Gentle warming and sonication may be required to fully dissolve the compound.
-
In a sterile tube, add the following components sequentially to prepare 1 mL of the final formulation:
-
100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300. Mix thoroughly until the solution is clear.
-
50 µL of Tween-80. Mix thoroughly until the solution is clear.
-
450 µL of sterile saline. Mix thoroughly to obtain a homogenous solution.
-
-
Visually inspect the final solution for any precipitation. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
This formulation should be prepared fresh before each use.
In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model (Example)
Animal Model:
-
BALB/c mice (female, 6-8 weeks old)
Tumor Model:
-
CT26 colon carcinoma cells (a PD-L1 expressing cell line)
Procedure:
-
Subcutaneously implant 1 x 10^6 CT26 cells into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally (i.p.) or orally (p.o.) once daily.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study (e.g., after 14-21 days of treatment), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
Quantitative Data Summary
The following table summarizes in vivo data from a study using a similar small molecule PD-1/PD-L1 inhibitor, BMS-202, in combination with fucoidan in a murine solid tumor model. While not specific to this compound, this data provides insights into the potential effects of this class of inhibitors.
| Parameter | Control | Fucoidan | BMS-202 | Fucoidan + BMS-202 Combination | Reference |
| Tumor Necrosis Area (%) | Baseline | 1.4-fold increase vs. Control | 4.1-fold increase vs. Control | 6.3-fold increase vs. Control | [2] |
| Ki-67 (% positive cells) | Baseline | - | - | 67% reduction vs. Control | [2] |
| Cleaved Caspase-3 (fold change) | 1 | - | - | 8.3-fold increase vs. Control | [2] |
| IL-6 (pg/mL) | Baseline | - | - | 98.9% reduction vs. Control | [2] |
| TGF-β (pg/mL) | Baseline | - | - | 75.8% reduction vs. Control | [2] |
| p-ERK1/2 (relative expression) | Baseline | - | - | 69% reduction vs. Control | [2] |
| p-Akt (relative expression) | Baseline | - | - | 85% reduction vs. Control | [2] |
| p-p38 MAPK (relative expression) | Baseline | - | - | 87.5% reduction vs. Control | [2] |
Note: The combination therapy in the cited study used half the monotherapy doses.
Visualizations
PD-1/PD-L1 Signaling Pathway and this compound Mechanism of Action
Caption: PD-1/PD-L1 signaling and the inhibitory mechanism of this compound.
Experimental Workflow for In Vivo Efficacy Study
References
Technical Support Center: Assessing BMS-200 Penetration in 3D Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PD-1/PD-L1 interaction inhibitor, BMS-200, in 3D cell culture models such as spheroids and organoids.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction with an IC50 of 80 nM. By disrupting this interaction, this compound can restore anti-tumor immunity.[1] It has also been observed to induce the dimerization of PD-L1.[1]
Q2: How should I prepare and store this compound for my experiments?
A2: this compound is typically supplied as a solid. For experimental use, it is recommended to prepare a concentrated stock solution in 100% DMSO. To minimize freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When preparing your final working concentration in cell culture media, ensure thorough mixing to prevent precipitation.
Q3: What are the key factors that can influence the penetration of this compound into 3D cell cultures?
A3: Several factors can impact the penetration of small molecules like this compound into spheroids and organoids:
-
Physicochemical Properties of this compound: While specific data for this compound is limited, the penetration of small molecules is generally influenced by their molecular weight, lipophilicity, and charge.
-
3D Model Characteristics: The size, compactness, and cell density of your spheroids or organoids are critical. Larger and more compact structures present a greater barrier to diffusion. The presence and composition of the extracellular matrix (ECM) within the 3D model can also significantly hinder drug penetration.
-
Experimental Conditions: The concentration of this compound, the duration of exposure, and the composition of the cell culture medium can all affect penetration efficiency.
Q4: What methods can I use to assess the penetration of this compound into my 3D cell cultures?
A4: Several techniques can be employed to visualize and quantify the distribution of this compound:
-
Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI are powerful label-free methods to map the spatial distribution of this compound and its potential metabolites within sections of your 3D cultures.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method can be used to quantify the total amount of this compound in lysates of whole spheroids/organoids or in different layers after manual or laser-capture microdissection.
-
Confocal Microscopy: If a fluorescently labeled version of this compound is available or can be synthesized, confocal microscopy allows for high-resolution 3D visualization of its distribution within the intact spheroid or organoid.
-
Autoradiography: If a radiolabeled version of this compound is used, autoradiography of tissue sections can reveal its distribution.
Q5: Does this compound have any known effects on signaling pathways other than the PD-1/PD-L1 axis?
A5: While direct evidence for this compound is still emerging, related small molecules targeting similar pathways have been shown to influence other signaling cascades. For instance, inhibitors of the TGF-β pathway have been explored in combination with PD-1/PD-L1 blockade. There is evidence of crosstalk between the TGF-β/Smad signaling pathway and other key cellular pathways. It is plausible that this compound could have off-target effects or induce signaling crosstalk that may be relevant to your experimental system.
II. Troubleshooting Guides
This section addresses common issues encountered when assessing this compound penetration in 3D cell cultures.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or inconsistent penetration of this compound into the core of the spheroid/organoid. | 1. High Cell Density and Compactness: The 3D model is too dense, limiting diffusion. 2. Extracellular Matrix (ECM) Barrier: Dense ECM components are hindering drug movement. 3. Suboptimal Incubation Time/Concentration: The exposure time is too short, or the concentration is too low. 4. This compound Precipitation: The compound is precipitating out of the culture medium. | 1. Optimize spheroid/organoid formation protocols to generate less compact structures. Consider using co-culture models that may alter the ECM composition. 2. Characterize the ECM composition of your models. Consider enzymatic digestion of specific ECM components (e.g., collagenase) as an experimental control to assess its impact on penetration. 3. Perform time-course and dose-response experiments to determine the optimal conditions for penetration in your specific model. 4. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to maintain this compound solubility. Prepare fresh working solutions for each experiment and visually inspect for any precipitation. |
| High variability in this compound penetration between replicate spheroids/organoids. | 1. Inconsistent Spheroid/Organoid Size: Significant size variation between replicates leads to different penetration profiles. 2. Heterogeneous Spheroid/Organoid Structure: Differences in cell density and ECM deposition among replicates. 3. Inconsistent Drug Delivery: Uneven exposure to the compound across the culture plate. | 1. Refine your 3D culture protocol to produce more uniformly sized spheroids/organoids. Consider using size-selection techniques before starting the penetration assay. 2. Ensure consistent cell seeding density and culture conditions to promote the formation of more homogenous structures. 3. Ensure proper mixing of the culture plate after adding this compound to ensure uniform distribution. |
| Difficulty in detecting and quantifying this compound within the 3D culture. | 1. Low Compound Abundance: The concentration of this compound at the core is below the detection limit of the analytical method. 2. Matrix Effects in Mass Spectrometry: Components of the 3D culture or the embedding medium interfere with ionization in MSI or LC-MS/MS. 3. Poor Antibody Penetration (for IHC): If using an antibody-based detection method, the antibody may not be penetrating the spheroid/organoid effectively. | 1. Increase the initial concentration of this compound or the incubation time. For highly sensitive quantification, consider using LC-MS/MS on dissected spheroid layers. 2. Optimize sample preparation protocols for mass spectrometry. This may include different washing steps, matrix application methods (for MALDI-MSI), or extraction procedures (for LC-MS/MS). The use of an internal standard is crucial for accurate quantification. 3. For immunohistochemistry, optimize fixation, permeabilization, and antibody incubation times and concentrations. Consider using smaller antibody fragments (e.g., Fab) for better penetration. |
| This compound appears to be unstable in the cell culture medium over the course of the experiment. | 1. Degradation in Aqueous Solution: Small molecules can be unstable in physiological buffers at 37°C. 2. Metabolism by Cells: The cells within the 3D culture may be metabolizing this compound. | 1. Perform a stability study of this compound in your cell culture medium at 37°C over the time course of your experiment. Analyze samples at different time points using LC-MS/MS to quantify the amount of intact this compound remaining. 2. If you suspect cellular metabolism, analyze cell lysates and conditioned media for the presence of this compound metabolites using LC-MS/MS. Consider refreshing the media with new this compound at regular intervals for long-term experiments. |
III. Experimental Protocols
Protocol 1: General Workflow for Assessing Small Molecule Penetration in 3D Spheroids
This protocol provides a general framework that can be adapted for assessing this compound penetration.
Caption: General experimental workflow for assessing this compound penetration in 3D spheroids.
Protocol 2: Quantification of this compound in Spheroids using LC-MS/MS
-
Spheroid Treatment and Harvesting:
-
Culture spheroids to the desired size.
-
Treat with this compound at the desired concentration and for the desired time.
-
Carefully aspirate the medium and wash the spheroids three times with ice-cold PBS to remove any unbound compound.
-
-
Spheroid Lysis:
-
Pool a sufficient number of spheroids for each replicate (the exact number will depend on spheroid size and the sensitivity of your mass spectrometer).
-
Add a known volume of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and an internal standard.
-
Homogenize the spheroids using a probe sonicator or by bead beating.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Protein Precipitation:
-
To a known volume of the supernatant, add a 3-4 fold excess of cold acetonitrile.
-
Vortex and incubate at -20°C for at least 2 hours to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a known volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method for the specific detection of this compound and the internal standard.
-
Generate a standard curve using known concentrations of this compound to enable absolute quantification.
-
Analyze the samples and quantify the amount of this compound per spheroid or per microgram of protein.
-
IV. Signaling Pathway Visualization
PD-1/PD-L1 Signaling Pathway and the Action of this compound
This diagram illustrates the interaction between PD-1 on T-cells and PD-L1 on tumor cells, which leads to the suppression of the anti-tumor immune response. This compound acts to block this interaction.
Caption: this compound blocks the inhibitory PD-1/PD-L1 interaction, promoting T-cell activation.
Potential Crosstalk with the TGF-β Signaling Pathway
Given that some immuno-oncology agents have shown interplay with the TGF-β pathway, this diagram illustrates a simplified canonical TGF-β signaling cascade. While not directly confirmed for this compound, it provides a reference for potential crosstalk investigations.
Caption: Simplified canonical TGF-β signaling pathway, a potential area for crosstalk investigation.
References
BMS-200 quality control and batch-to-batch variation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of BMS-200, a potent small molecule inhibitor of the PD-1/PD-L1 interaction.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the programmed death-ligand 1 (PD-L1). It functions by inducing the dimerization of PD-L1 on the cell surface. This dimerization prevents the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), on T cells. By blocking this interaction, this compound helps to restore the anti-tumor activity of T cells.
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
3. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. For a 10 mM stock solution, dissolve 4.995 mg of this compound (MW: 499.5 g/mol ) in 1 mL of high-quality, anhydrous DMSO. Gentle warming to 60°C and sonication can aid in dissolution. Note that hygroscopic DMSO can negatively impact solubility, so using a fresh, unopened vial of DMSO is recommended.[1]
4. I am observing precipitation when diluting my this compound stock solution in aqueous media. What should I do?
Precipitation is a common issue when diluting DMSO stock solutions of hydrophobic compounds into aqueous buffers or cell culture media. To mitigate this, it is recommended to first dilute the stock solution to an intermediate concentration in DMSO before adding it to the aqueous solution. Pre-warming the aqueous medium to 37°C can also help. If precipitation still occurs, brief sonication may help to redissolve the compound. For in vivo studies, specialized formulations using excipients like PEG300, Tween-80, or SBE-β-CD may be necessary to improve solubility and bioavailability.[2]
Quality Control and Batch-to-Batch Variation
Ensuring the quality and consistency of this compound is critical for reproducible experimental results. Each batch of this compound should be accompanied by a Certificate of Analysis (CoA) detailing the results of quality control testing.
Typical Certificate of Analysis Parameters for this compound
| Parameter | Specification | Method |
| Appearance | Off-white to light yellow solid | Visual Inspection |
| Purity | ≥98.0% | HPLC/LCMS |
| Identity | Consistent with structure | ¹H NMR |
| Molecular Weight | 499.50 | Mass Spectrometry |
| Solubility | ≥10 mg/mL in DMSO | Visual Inspection |
Managing Batch-to-Batch Variation
While manufacturers strive for high batch-to-batch consistency, minor variations can occur. To minimize the impact of such variations on your research, consider the following:
-
Reference Standard: If possible, obtain a larger quantity of a single batch to use as a reference standard throughout a long-term study.
-
Side-by-Side Comparison: When a new batch is received, perform a side-by-side comparison with the previous batch in a key functional assay to ensure comparable activity.
-
Thorough Record Keeping: Maintain detailed records of the batch number used for each experiment.
Experimental Protocols
1. In Vitro PD-1/PD-L1 Blockade Assay
This protocol describes a cell-based assay to measure the ability of this compound to block the PD-1/PD-L1 interaction and restore T cell activation.
Materials:
-
PD-L1 expressing cancer cells (e.g., MDA-MB-231)
-
PD-1 expressing Jurkat T cells with an NFAT-luciferase reporter
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Luciferase assay reagent
-
96-well white, clear-bottom assay plates
Procedure:
-
Seed PD-L1 expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the cancer cells and incubate for 1 hour.
-
Add the PD-1 expressing Jurkat T cells to the wells.
-
Co-culture the cells for 6 hours at 37°C.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader. An increase in luminescence indicates T cell activation due to the blockade of the PD-1/PD-L1 interaction.
2. In Vivo Antitumor Activity Study
This protocol provides a general guideline for evaluating the in vivo efficacy of this compound in a mouse tumor model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cells (e.g., MC38)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Prepare the this compound formulation. A typical dose for intraperitoneal injection is 20 mg/kg daily.[2]
-
Administer this compound or vehicle to the respective groups according to the planned schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent results between experiments | Batch-to-batch variation of this compound. | Perform a side-by-side comparison of the new and old batches in a functional assay. If a significant difference is observed, adjust the working concentration accordingly. |
| Cell line instability or passage number. | Use cells within a consistent and low passage number range. Regularly check the expression of PD-L1 on cancer cells and PD-1 on T cells. | |
| Variability in assay conditions. | Ensure consistent cell seeding densities, incubation times, and reagent concentrations. | |
| Low signal in T cell activation assay | Low expression of PD-L1 on target cells. | Stimulate cancer cells with IFN-γ to upregulate PD-L1 expression prior to the assay. |
| Poor health of T cells. | Ensure Jurkat T cells are healthy and in the logarithmic growth phase. | |
| Suboptimal concentration of this compound. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell lines. | |
| Toxicity observed in cell-based assays | High concentration of DMSO in the final culture medium. | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. |
| Inherent cytotoxicity of this compound at high concentrations. | Determine the cytotoxic concentration of this compound for your cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo). | |
| Poor in vivo efficacy | Poor bioavailability of this compound. | Optimize the in vivo formulation to improve solubility and absorption. Consider alternative routes of administration. |
| Inappropriate tumor model. | Select a tumor model that is known to be responsive to immune checkpoint blockade. | |
| Insufficient dosing or treatment duration. | Perform a dose-escalation study and extend the treatment duration to assess for delayed responses. |
Visualizations
Caption: PD-1/PD-L1 Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for this compound Evaluation.
References
Validation & Comparative
A Comparative Guide: BMS-200 Small Molecule Inhibitor vs. Anti-PD-1/PD-L1 Antibodies
In the rapidly evolving landscape of cancer immunotherapy, the blockade of the PD-1/PD-L1 immune checkpoint has emerged as a cornerstone of treatment. While monoclonal antibodies targeting PD-1 and PD-L1 have demonstrated significant clinical success, small molecule inhibitors offer a promising alternative with potential advantages in oral bioavailability and tissue penetration. This guide provides an objective comparison of the small molecule PD-L1 inhibitor, BMS-200, and its class, with clinically established anti-PD-1 and anti-PD-L1 antibodies, supported by experimental data.
Performance Comparison: Quantitative Data
The following tables summarize the available quantitative data for this compound and representative anti-PD-1/PD-L1 antibodies. It is important to note that the data are derived from various studies and assays, and direct head-to-head comparisons under identical conditions are limited.
Table 1: In Vitro Performance Data
| Compound/Antibody | Target | Assay Type | IC50/Kd | Source |
| This compound | PD-L1 | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | IC50: 80 nM | [cite: ] |
| Nivolumab | PD-1 | Surface Plasmon Resonance (SPR) | Kd: 1.45 nM | [1] |
| Pembrolizumab | PD-1 | Surface Plasmon Resonance (SPR) | Kd: 27 pM | [1] |
| Atezolizumab | PD-L1 | Surface Plasmon Resonance (SPR) | Kd: 400 pM | [1] |
| Durvalumab | PD-L1 | Surface Plasmon Resonance (SPR) | Kd: 42 pM | [1] |
| Avelumab | PD-L1 | Surface Plasmon Resonance (SPR) | Kd: 667 pM | [1] |
Table 2: In Vivo Performance Data
| Compound/Antibody | Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source |
| BMS-202 | Humanized MHC-dKO NOG mice | Human Squamous Cell Carcinoma (SCC-3) | 20 mg/kg, daily, intraperitoneal | 41% | [2][3] |
| BMS-202 | Humanized NCG mice | Human Colorectal Cancer (HCT116) | 60 mg/kg, twice daily, oral | 50% | [4][5] |
| SCL-1 | Syngeneic mouse model (CT26) | Colon Carcinoma | Not specified | Markedly greater than anti-mouse PD-1 antibody | [6] |
| Anti-mouse PD-1 Ab | Syngeneic mouse model (CT26) | Colon Carcinoma | Not specified | Less effective than SCL-1 | [6] |
*Note: BMS-202 is a structurally related small molecule PD-L1 inhibitor from Bristol Myers Squibb, used here as a representative for in vivo studies due to the limited public data on this compound.
Mechanism of Action
This compound is a small molecule inhibitor that uniquely targets the PD-L1 protein. Unlike antibodies, it induces the dimerization of PD-L1 on the cell surface. This dimerization prevents PD-L1 from interacting with its receptor, PD-1, on T cells, thereby blocking the inhibitory signal and restoring the T cell's ability to recognize and attack cancer cells.
Anti-PD-1 antibodies, such as nivolumab and pembrolizumab, bind directly to the PD-1 receptor on T cells. This binding physically obstructs the interaction with PD-L1 and another ligand, PD-L2.
Anti-PD-L1 antibodies, including atezolizumab, durvalumab, and avelumab, bind to the PD-L1 protein on tumor cells and other immune cells within the tumor microenvironment. This action prevents PD-L1 from engaging with PD-1 on T cells.
Signaling Pathway and Mechanisms of Inhibition
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An improved cell line-derived xenograft humanized mouse model for evaluation of PD-1/PD-L1 blocker BMS202-induced immune responses in colorectal cancer: An improved humanized mouse model for the evaluation of immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Guide to BMS-200 and Nivolumab
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the inhibition of the PD-1/PD-L1 signaling axis has emerged as a cornerstone of treatment. This guide provides a detailed preclinical comparison of two key agents targeting this pathway: BMS-200, a small molecule inhibitor, and nivolumab, a well-established monoclonal antibody. By presenting available experimental data, this document aims to offer an objective resource for researchers and drug developers evaluating the potential of these distinct therapeutic modalities.
At a Glance: Key Preclinical Metrics
The following tables summarize the available quantitative data for this compound and nivolumab, focusing on their primary mechanism of action—the disruption of the PD-1/PD-L1 interaction—and their effects in preclinical models.
Table 1: In Vitro Inhibition of PD-1/PD-L1 Interaction
| Parameter | This compound | Nivolumab | Assay Method |
| IC50 | 80 nM | 2.52 nM (vs. PD-L1) | Homogeneous Time-Resolved Fluorescence (HTRF)[1][2] |
| 2.59 nM (vs. PD-L2) | Surface Plasmon Resonance (SPR)[3][4] | ||
| 2.4 nM (vs. PD-L1) | Homogeneous Time-Resolved Fluorescence (HTRF) |
Table 2: In Vitro Functional Activity - Mixed Lymphocyte Reaction (MLR)
| Parameter | This compound | Nivolumab |
| IFNγ Production | Data not available | Enhanced |
| IL-2 Production | Data not available | Enhanced |
Table 3: In Vivo Antitumor Efficacy in Syngeneic Mouse Models
| Model | This compound | Nivolumab |
| MC38 (Colon Adenocarcinoma) | Data not available | Significant tumor growth inhibition[5][6] |
| CT26 (Colon Carcinoma) | Data not available | Tumor growth inhibition |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and nivolumab aim to block the interaction between the programmed cell death protein 1 (PD-1) and its ligand, PD-L1, thereby restoring the antitumor activity of T cells. However, they achieve this through fundamentally different molecular approaches.
Nivolumab , a fully human IgG4 monoclonal antibody, directly binds to the PD-1 receptor on the surface of T cells. This binding physically obstructs the interaction of PD-1 with both PD-L1 and PD-L2, releasing the "brake" on the T cell and enabling it to recognize and attack cancer cells.
This compound , as a small molecule inhibitor, is designed to interfere with the PD-1/PD-L1 interaction. Preclinical evidence suggests that this class of molecules may function by inducing the dimerization of PD-L1, which in turn prevents its binding to PD-1.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for the key experiments cited in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.
Protocol Details:
-
Plate Preparation: Assays are performed in 96- or 384-well low-volume white plates.
-
Compound Dispensing: Test compounds (like this compound) or antibodies (like nivolumab) are serially diluted and dispensed into the assay plate.
-
Protein Addition: Tagged recombinant human PD-1 and PD-L1 proteins are added to the wells.
-
Detection Reagent Addition: HTRF detection reagents, which include a donor fluorophore-conjugated antibody and an acceptor fluorophore-conjugated antibody that bind to the protein tags, are added.
-
Incubation: The plate is incubated at room temperature to allow for protein binding and FRET signal generation.
-
Signal Reading: The plate is read on a compatible plate reader that measures the fluorescence emission at two wavelengths. The ratio of these emissions is proportional to the amount of PD-1/PD-L1 binding.
-
Data Analysis: The data is used to calculate the IC50 value, which represents the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction.[3]
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the ability of a compound to enhance T-cell responses.
Protocol Details:
-
Cell Isolation: Monocyte-derived dendritic cells (DCs) are generated from peripheral blood mononuclear cells (PBMCs) from one donor, and CD4+ or CD8+ T cells are isolated from a different, allogeneic donor.
-
Stimulator Cell Inactivation (for one-way MLR): The stimulator cells (DCs) are typically treated with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture: Responder T cells are co-cultured with the stimulator DCs in the presence of varying concentrations of the test article (e.g., nivolumab).
-
Incubation: The co-culture is maintained for several days (typically 5-7 days).
-
Analysis:
-
Cytokine Production: Supernatants are collected and analyzed for the levels of key cytokines such as IFNγ and IL-2 using methods like ELISA or HTRF.
-
T Cell Proliferation: T cell proliferation can be measured by various methods, including incorporation of radioactive nucleotides (e.g., 3H-thymidine) or flow cytometry-based dye dilution assays.[6][7]
-
In Vivo Syngeneic Mouse Tumor Models (MC38 and CT26)
These models are critical for evaluating the antitumor efficacy of immunotherapies in an immunocompetent setting.
Protocol Details:
-
Animal Models: C57BL/6 mice are used for the MC38 colon adenocarcinoma model, and BALB/c mice are used for the CT26 colon carcinoma model.
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., 1 x 10^6 MC38 cells or 5 x 10^5 CT26 cells) are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into different treatment groups.
-
Treatment Administration: The test articles (this compound or nivolumab) and a vehicle or isotype control are administered according to a predefined schedule (e.g., intraperitoneal injections every 3-4 days).
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis and immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.[8][9]
Summary and Future Directions
The available preclinical data indicate that both this compound and nivolumab effectively target the PD-1/PD-L1 pathway, albeit through different molecular interactions. Nivolumab, a monoclonal antibody, has been extensively characterized in a range of in vitro and in vivo preclinical models, demonstrating potent inhibition of the PD-1/PD-L1 interaction, enhancement of T-cell function, and significant antitumor activity.
This compound, a small molecule inhibitor, also shows potent inhibition of the PD-1/PD-L1 interaction in biochemical assays. However, publicly available data on its in vitro functional activity and in vivo efficacy in standard syngeneic tumor models is currently limited.
For a comprehensive head-to-head comparison, further preclinical studies on this compound are warranted. Specifically, data from mixed lymphocyte reaction assays to assess its impact on T-cell activation and cytokine release, as well as efficacy studies in widely used syngeneic tumor models such as MC38 and CT26, would be invaluable. Such data would allow for a more direct comparison of the potency and efficacy of this small molecule inhibitor with the established profile of nivolumab, providing crucial insights for the continued development of next-generation cancer immunotherapies.
References
- 1. Assay in Summary_ki [bdb99.ucsd.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 4. ichor.bio [ichor.bio]
- 5. Two-Round Mixed Lymphocyte Reaction for Evaluation of the Functional Activities of Anti-PD-1 and Immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLR assay to Test Novel Cancer Immunotherapies I CRO Services [explicyte.com]
- 7. sartorius.com [sartorius.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of BMS-200 and Pembrolizumab in Targeting the PD-1/PD-L1 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of BMS-200, a small molecule inhibitor, and pembrolizumab, a monoclonal antibody, both targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. The data presented is compiled from various studies to offer a comprehensive overview of their distinct mechanisms and potencies.
Introduction
The interaction between PD-1 on activated T-cells and its ligand PD-L1, often overexpressed on tumor cells, is a critical immune checkpoint that suppresses anti-tumor immunity. Blocking this interaction has become a cornerstone of modern cancer immunotherapy. Two distinct therapeutic modalities have emerged: monoclonal antibodies like pembrolizumab that target the PD-1 receptor, and small molecule inhibitors such as this compound that target PD-L1. This guide delves into their in vitro efficacy, highlighting key differences in their mechanism of action and potency as determined by various biochemical and cell-based assays.
Mechanism of Action
Pembrolizumab is a humanized monoclonal antibody of the IgG4-κ isotype. It binds with high affinity to the PD-1 receptor on T-cells, physically preventing its interaction with both PD-L1 and PD-L2. This blockade releases the "brake" on the T-cell, restoring its ability to recognize and eliminate cancer cells.
This compound is a small molecule inhibitor that acts on PD-L1. Unlike antibodies that sterically hinder the PD-1/PD-L1 interaction, this compound employs a novel mechanism. It binds to a pocket at the interface of two PD-L1 molecules, inducing and stabilizing the formation of a PD-L1 dimer. This dimerization occludes the PD-1 binding surface on PD-L1, thereby preventing its engagement with the PD-1 receptor on T-cells.
Signaling Pathway and Inhibition Mechanisms
Caption: Mechanisms of PD-1/PD-L1 pathway inhibition.
Quantitative Efficacy Data
The following tables summarize the key in vitro efficacy parameters for this compound and pembrolizumab based on available data. It is important to note that these values were determined in separate studies under different experimental conditions and are not the result of a direct head-to-head comparison.
Table 1: Biochemical Potency
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | PD-L1 | HTRF Binding Assay | IC₅₀ | 80 nM | [1] |
| Pembrolizumab | PD-1 | Surface Plasmon Resonance (SPR) | K_D_ | 27 pM | [2] |
IC₅₀ (Half-maximal inhibitory concentration): Concentration of an inhibitor required to block 50% of the target's activity. K_D_ (Dissociation constant): A measure of binding affinity; a lower value indicates a stronger interaction.
Table 2: Cell-Based Functional Potency
| Compound | Assay Type | Cell System | Metric | Value | Reference |
| Pembrolizumab | PD-1/PD-L1 Blockade Bioassay | Engineered Jurkat T-cells & CHO-K1 cells | EC₅₀ | 0.11 µg/mL | [3] |
EC₅₀ (Half-maximal effective concentration): Concentration of a drug that gives half of the maximal response.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are based on established principles for assessing PD-1/PD-L1 pathway inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This biochemical assay is commonly used to screen for small molecule inhibitors of the PD-1/PD-L1 interaction.
-
Principle: The assay measures the proximity of tagged recombinant human PD-1 and PD-L1 proteins. When the proteins interact, a FRET (Förster Resonance Energy Transfer) signal is generated between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). An inhibitor disrupts this interaction, leading to a decrease in the HTRF signal.
-
General Protocol:
-
Tagged human recombinant PD-1 and PD-L1 proteins are incubated in an assay buffer.
-
An anti-tag antibody conjugated to the HTRF donor is added to one protein, and an anti-tag antibody conjugated to the acceptor is added to the other.
-
Serial dilutions of the test compound (e.g., this compound) are added to the protein mixture in a microplate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader, measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the two signals is calculated, and the IC₅₀ value is determined by plotting the HTRF signal against the inhibitor concentration.
-
PD-1/PD-L1 Blockade Bioassay (Cell-Based)
This assay measures the ability of an inhibitor to restore T-cell activation in a co-culture system.
-
Principle: Genetically engineered Jurkat T-cells (expressing human PD-1 and an NFAT-driven luciferase reporter) are co-cultured with CHO-K1 cells expressing human PD-L1 and a T-cell receptor (TCR) activator. The PD-1/PD-L1 interaction inhibits TCR signaling, resulting in a low luciferase signal. An inhibitor that blocks this interaction will restore TCR signaling and increase luciferase expression.
-
General Protocol:
-
PD-L1 expressing CHO-K1 cells are plated in a 96-well white assay plate.
-
Serial dilutions of the test antibody (e.g., pembrolizumab) are added.
-
PD-1 expressing Jurkat T-cells are added to the wells.
-
The co-culture is incubated for a set period (e.g., 6 hours) to allow for cell-cell interaction and signaling.
-
A luciferase detection reagent is added, and luminescence is measured using a luminometer.
-
The EC₅₀ value is calculated by plotting the luminescence signal against the antibody concentration.
-
Workflow for a PD-1/PD-L1 Blockade Bioassay
Caption: General workflow for a cell-based PD-1/PD-L1 blockade assay.
Summary and Conclusion
This compound and pembrolizumab represent two distinct and effective strategies for inhibiting the PD-1/PD-L1 immune checkpoint in vitro.
-
Pembrolizumab , as a monoclonal antibody, demonstrates exceptionally high binding affinity for the PD-1 receptor, with potency in the picomolar range. Its mechanism is one of direct, competitive blockade of the receptor.
-
This compound , a small molecule, operates through a unique allosteric mechanism, inducing the dimerization of PD-L1 to prevent its interaction with PD-1. It shows potent inhibition in the nanomolar range in biochemical assays.
The choice between a small molecule and an antibody therapeutic depends on numerous factors beyond in vitro efficacy, including pharmacokinetics, tissue penetration, route of administration, and potential for off-target effects. The data presented here provides a foundational in vitro comparison to inform further research and development in the field of cancer immunotherapy. While small molecules like this compound offer potential advantages in terms of oral bioavailability and tumor penetration, antibodies like pembrolizumab have a proven track record of high specificity and clinical efficacy.
References
A Comparative Guide to Small-Molecule PD-1/PD-L1 Inhibitors: BMS-200, BMS-1, and BMS-1166
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy and mechanisms of action of three prominent small-molecule inhibitors targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway: BMS-200, BMS-1, and BMS-1166. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of this compound, BMS-1, and BMS-1166 as inhibitors of the PD-1/PD-L1 interaction. The half-maximal inhibitory concentration (IC50) values were determined using a homogenous time-resolved fluorescence (HTRF) binding assay.
| Compound | Target | IC50 (nM) | Primary Mechanism of Action |
| This compound | PD-1/PD-L1 Interaction[1][2][] | 80[1][2][] | Induces dimerization of PD-L1[1] |
| BMS-1 | PD-1/PD-L1 Interaction[4][5] | 6 - 100[4] | Direct inhibition of the PD-1/PD-L1 protein-protein interaction.[4][5] |
| BMS-1166 | PD-1/PD-L1 Interaction[6][7] | 1.4[6][7] | Induces PD-L1 dimerization and blocks its export from the endoplasmic reticulum, preventing glycosylation and maturation.[6][7][8][9] |
Signaling Pathway and Inhibitor Mechanism
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation. The binding of PD-L1 on tumor cells to the PD-1 receptor on T-cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing cancer cells to evade immune surveillance. The BMS compounds detailed in this guide disrupt this interaction, thereby restoring T-cell activity against tumors.
References
- 1. Assay in Summary_ki [bindingdb.org]
- 2. resources.revvity.com [resources.revvity.com]
- 4. A PD-1/PD-L1-Sensitive Co-culture-Based Primary T-Cell Activation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating BMS-200's On-Target Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-200, a small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1), with alternative therapeutic strategies targeting the PD-1/PD-L1 pathway. The on-target effects of this compound are validated through a review of key experimental data and detailed methodologies for the assays cited.
Mechanism of Action: Inducing PD-L1 Dimerization
This compound exerts its inhibitory effect on the PD-1/PD-L1 signaling axis through a distinct mechanism of action compared to traditional antibody-based checkpoint inhibitors. Instead of directly blocking the binding site of PD-1 on PD-L1, this compound induces and stabilizes the dimerization of PD-L1.[1][2][3][4] This induced dimerization sterically hinders the interaction between PD-L1 and its receptor, PD-1, thereby preventing the downstream signaling that leads to T-cell exhaustion and restoring anti-tumor immunity. Molecular dynamics simulations have further elucidated the binding of this compound to the PD-L1 dimer, identifying key residues involved in this interaction.[1][5]
dot
References
- 1. Molecular Mechanism of Small-Molecule Inhibitors in Blocking the PD-1/PD-L1 Pathway through PD-L1 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of BMS-936559: A Cross-Reactivity Comparison with Other Immune Checkpoints
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding specificity of BMS-936559, a fully human IgG4 monoclonal antibody, focusing on its cross-reactivity with other key immune checkpoint proteins. BMS-936559 is designed to target the Programmed Death-Ligand 1 (PD-L1), a crucial checkpoint involved in immune suppression within the tumor microenvironment.[1][2][3] A high degree of specificity is a critical attribute for therapeutic antibodies, ensuring that their biological effects are directed solely at the intended target, thereby minimizing off-target toxicities.
While extensive data confirms the high-affinity interaction of BMS-936559 with its primary target, PD-L1, a comprehensive search of publicly available scientific literature and clinical trial data reveals a lack of evidence for significant cross-reactivity with other major immune checkpoints such as CTLA-4, LAG-3, TIM-3, and TIGIT. The absence of such reports in the literature strongly suggests a high specificity of BMS-936559 for PD-L1, a hallmark of well-developed therapeutic monoclonal antibodies.
Quantitative Comparison of Binding Affinity
The following table summarizes the known binding affinity of BMS-936559 to its target, PD-L1, in contrast to other immune checkpoints for which no binding has been reported.
| Target Protein | BMS-936559 Binding Affinity (KD) | Data Source |
| PD-L1 (Programmed Death-Ligand 1) | 0.83 nmol/L | Published SPR Analysis[4] |
| CTLA-4 (Cytotoxic T-Lymphocyte-Associated Protein 4) | No Reported Binding | Implied from Specificity Data |
| LAG-3 (Lymphocyte-Activation Gene 3) | No Reported Binding | Implied from Specificity Data |
| TIM-3 (T-cell Immunoglobulin and Mucin-domain containing-3) | No Reported Binding | Implied from Specificity Data |
| TIGIT (T cell Immunoreceptor with Ig and ITIM domains) | No Reported Binding | Implied from Specificity Data |
PD-L1 Signaling Pathway and Antibody Blockade
BMS-936559 functions by blocking the interaction between PD-L1, often expressed on tumor cells, and its receptor PD-1 on activated T cells.[1] This interaction normally transmits an inhibitory signal to the T cell, leading to its inactivation and allowing the tumor to evade immune surveillance.[2] By physically obstructing this binding, BMS-936559 restores the T cell's ability to recognize and eliminate cancer cells.
Experimental Protocols
To ensure the high specificity of a therapeutic antibody like BMS-936559, rigorous experimental testing is performed. The following are detailed methodologies representative of the key experiments used to assess binding affinity and cross-reactivity.
1. Surface Plasmon Resonance (SPR) for Binding Kinetics and Specificity
SPR is a label-free technique used to measure real-time biomolecular interactions. It provides quantitative data on association (on-rate), dissociation (off-rate), and binding affinity (KD).
-
Objective: To determine the binding affinity of BMS-936559 to human PD-L1 and to test for any potential binding to other human immune checkpoint proteins (e.g., CTLA-4, LAG-3, TIM-3).
-
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human proteins: PD-L1, CTLA-4, LAG-3, TIM-3, TIGIT
-
BMS-936559 antibody
-
Running buffer (e.g., HBS-EP+)
-
-
Methodology:
-
Ligand Immobilization:
-
Activate the surface of a CM5 sensor chip flow cell using a 1:1 mixture of EDC and NHS.
-
Inject the recombinant human PD-L1 protein (the ligand) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
Repeat this process to immobilize other checkpoint proteins (CTLA-4, LAG-3, etc.) on separate flow cells. A reference flow cell is typically activated and deactivated without protein immobilization to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of BMS-936559 (the analyte) in running buffer (e.g., ranging from 0.1 nM to 100 nM).
-
Inject each concentration of the antibody over the flow cells containing the immobilized ligands at a constant flow rate for a set association time.
-
Following the association phase, flow running buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
The sensorgrams (plots of response units vs. time) are corrected by subtracting the signal from the reference flow cell.
-
The corrected data is fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
A significant binding response on the PD-L1 flow cell and a flat line (no response) on the other checkpoint flow cells would confirm the high specificity of BMS-936559.
-
-
2. Flow Cytometry for Cell-Based Specificity
Flow cytometry can be used to confirm that the antibody binds specifically to its target expressed on the cell surface and not to cells expressing other related proteins.
-
Objective: To verify that BMS-936559 specifically binds to cells expressing human PD-L1 and not to cells expressing other human immune checkpoints.
-
Materials:
-
Cell lines engineered to overexpress a single immune checkpoint protein (e.g., CHO-PD-L1, CHO-CTLA-4, CHO-LAG-3, etc.) and a parental CHO cell line (negative control).
-
BMS-936559 antibody.
-
A fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG).
-
Flow cytometer.
-
-
Methodology:
-
Cell Preparation: Harvest the different cell lines and resuspend them to a concentration of 1x10^6 cells/mL.
-
Antibody Incubation:
-
Incubate aliquots of each cell line with various concentrations of BMS-936559 for 1 hour at 4°C.
-
Wash the cells to remove unbound primary antibody.
-
-
Secondary Staining: Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.
-
Data Acquisition: Wash the cells again and analyze them on a flow cytometer.
-
Data Analysis: A positive shift in fluorescence intensity for the CHO-PD-L1 cell line, but not for the parental CHO cells or the cells expressing other checkpoints, demonstrates the specific binding of BMS-936559 to cell-surface PD-L1.
-
Cross-Reactivity Assessment Workflow
The logical workflow for assessing antibody specificity involves a multi-step process, starting with primary target binding and followed by screening against a panel of related and unrelated proteins to ensure no off-target interactions.
References
- 1. PD-1 and PD-L1 antibodies for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonist Antibodies to PD-1 and B7-H1 (PD-L1) in the Treatment of Advanced Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-1/PD-L1 pathway as a target for cancer immunotherapy: Safety and clinical activity of BMS-936559, an anti-PD-L1 antibody, in patients with solid tumors. - ASCO [asco.org]
- 4. Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of BMS-200 and atezolizumab in cell lines
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, targeting the programmed cell death-1 (PD-1) and its ligand (PD-L1) has emerged as a cornerstone of treatment. This guide provides a detailed head-to-head comparison of two distinct classes of PD-L1 inhibitors: BMS-200, a small molecule inhibitor, and atezolizumab, a monoclonal antibody. This comparison is based on available preclinical data from in vitro cell line studies, offering insights into their mechanisms of action, biological effects, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Inhibitors
This compound and atezolizumab share the same therapeutic target, PD-L1, but employ fundamentally different mechanisms to disrupt its interaction with the PD-1 receptor on T-cells. This difference in their mode of action has significant implications for their biological activity.
Atezolizumab , a humanized IgG1 monoclonal antibody, functions by directly binding to PD-L1 on the surface of tumor cells and tumor-infiltrating immune cells. This binding physically obstructs the interaction between PD-L1 and its receptors, PD-1 and B7.1, on T-cells. By blocking this "immune checkpoint," atezolizumab reinvigorates suppressed T-cells, enabling them to recognize and attack cancer cells.
This compound , a potent small molecule inhibitor, operates through a novel dimer-locking mechanism. Instead of directly blocking the PD-1 binding site in a competitive manner, this compound induces the dimerization of two PD-L1 proteins. This induced dimerization effectively sequesters the PD-1 binding epitopes, preventing their engagement with the PD-1 receptor and thereby inhibiting the downstream immunosuppressive signaling.[1]
Performance in Cell-Based Assays
While direct comparative studies between this compound and atezolizumab in the same cell lines are not publicly available, we can infer their relative performance from independent in vitro experiments.
PD-1/PD-L1 Interaction Inhibition
The potency of both inhibitors in disrupting the PD-1/PD-L1 interaction has been quantified using biochemical and cell-based assays.
| Inhibitor | Assay Type | IC50 | Reference |
| This compound | Homogenous Time-Resolved Fluorescence (HTRF) | 80 nM | [2] |
| BMS-103 (related small molecule) | Competition ELISA | 79.1 nM | [1] |
| BMS-142 (related small molecule) | Competition ELISA | 96.7 nM | [1] |
| Atezolizumab | PD-1/PD-L1 Blockade Assay | Not explicitly stated in terms of IC50, but effective at nanomolar concentrations | [1] |
Note: BMS-103 and BMS-142 are structurally related small molecule PD-L1 inhibitors from Bristol Myers Squibb and provide context for the potency of this class of molecules.
Effects on Cancer Cell Lines
Studies on atezolizumab have demonstrated its direct and indirect effects on cancer cell lines, particularly in the context of an immune response. Data on the direct effects of this compound on cancer cell viability and proliferation are limited in the public domain.
Atezolizumab:
In studies using the triple-negative breast cancer (TNBC) cell line MDA-MB-231, which expresses high levels of PD-L1, atezolizumab treatment led to:
-
Increased Apoptosis and Necrosis: Atezolizumab treatment increased the proportion of apoptotic and necrotic MDA-MB-231 cells.
-
Reduced Proliferation and Viability: A decrease in cell proliferation and viability was observed in MDA-MB-231 cells following atezolizumab treatment.
Furthermore, in co-culture systems with T-cells, atezolizumab significantly potentiates T-cell-mediated cytotoxicity against PD-L1 positive TNBC cell lines like MDA-MB-231 and BT-20.[3][4] This effect was shown to be dependent on PD-L1 expression.[3][4]
This compound:
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate PD-L1 inhibitors in cell lines.
T-Cell Mediated Cytotoxicity Assay
This assay assesses the ability of an inhibitor to enhance the killing of cancer cells by T-cells.
Protocol Steps:
-
T-Cell Activation: Primary human T-cells are activated using anti-CD3 and anti-CD28 antibodies.[3][5]
-
Cancer Cell Labeling: Target cancer cells (e.g., MDA-MB-231) are labeled with a viability dye such as Calcein AM.
-
Co-culture: Activated T-cells and labeled cancer cells are co-cultured at a specific effector-to-target ratio.
-
Inhibitor Treatment: this compound or atezolizumab is added to the co-culture at various concentrations.
-
Incubation: The co-culture is incubated for a set period (e.g., 4 to 24 hours).[6]
-
Analysis: The number of viable, fluorescently labeled cancer cells is quantified using an imaging system or flow cytometry to determine the percentage of cytotoxicity.[3]
Cell Viability and Proliferation Assays
These assays measure the direct effect of the inhibitors on the health and growth of cancer cell lines.
MTT Assay (Cell Viability):
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or atezolizumab.
-
Incubation: Plates are incubated for a specified duration (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: After incubation, a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
BrdU Assay (Cell Proliferation):
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the inhibitors.
-
BrdU Labeling: BrdU (bromodeoxyuridine) is added to the culture medium, which is incorporated into the DNA of proliferating cells.
-
Fixation and Denaturation: Cells are fixed, and the DNA is denatured to allow antibody access to the incorporated BrdU.
-
Antibody Incubation: An anti-BrdU antibody conjugated to an enzyme (e.g., HRP) is added.
-
Substrate Addition: A chemiluminescent or colorimetric substrate is added.
-
Signal Detection: The signal is measured using a luminometer or spectrophotometer.
Cytokine Release Assay
This assay measures the levels of cytokines (e.g., IFN-γ, IL-2) released by T-cells upon activation, which can be modulated by PD-L1 inhibitors.
Protocol Steps:
-
T-Cell and Antigen-Presenting Cell (APC) Co-culture: T-cells are co-cultured with APCs (or cells engineered to express PD-L1 and T-cell activating molecules).
-
Inhibitor Treatment: this compound or atezolizumab is added to the co-culture.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 24-72 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines in the supernatant is measured using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays.
Conclusion
This compound and atezolizumab represent two distinct and promising strategies for targeting the PD-L1 immune checkpoint. Atezolizumab, as a monoclonal antibody, has a well-documented mechanism of action and has shown efficacy in enhancing T-cell mediated cytotoxicity in vitro. This compound, a small molecule inhibitor, offers potential advantages in terms of oral bioavailability and tissue penetration, and its unique dimer-locking mechanism is an area of active investigation.
While direct head-to-head comparative data in cell lines is currently limited, the available evidence suggests that both agents effectively disrupt the PD-1/PD-L1 interaction, albeit through different molecular interactions. The primary anti-tumor effect of both appears to be the potentiation of the host immune response against cancer cells. Further in vitro and in vivo studies directly comparing these two classes of inhibitors will be invaluable for understanding their relative strengths and for guiding the development of next-generation cancer immunotherapies. Researchers are encouraged to utilize the detailed experimental protocols provided in this guide to conduct their own comparative analyses and contribute to this critical area of research.
References
- 1. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atezolizumab potentiates Tcell-mediated cytotoxicity and coordinates with FAK to suppress cell invasion and motility in PD-L1+ triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atezolizumab potentiates Tcell-mediated cytotoxicity and coordinates with FAK to suppress cell invasion and motility in PD-L1+ triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Evaluating the Specificity of BMS-200 for PD-L1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor BMS-200 with other relevant alternatives, focusing on its specificity for the immune checkpoint protein Programmed Death-Ligand 1 (PD-L1). The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate an objective evaluation.
Performance Comparison of Small Molecule PD-L1 Inhibitors
The development of small molecule inhibitors targeting the PD-1/PD-L1 pathway offers a promising alternative to monoclonal antibody therapies.[1] These small molecules, including this compound and its analogues developed by Bristol Myers Squibb, function by inducing the dimerization of PD-L1, which in turn blocks its interaction with the PD-1 receptor.[2][3] This mechanism effectively abrogates the inhibitory signal, thereby restoring T-cell-mediated anti-tumor immunity.
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of this compound and other closely related small molecule inhibitors of the PD-1/PD-L1 interaction.
Table 1: Inhibition of PD-1/PD-L1 Interaction
| Compound | IC50 (nM) for PD-1/PD-L1 Inhibition | Assay |
| This compound | 80 | Homogeneous Time-Resolved Fluorescence (HTRF) |
| BMS-202 | 18 | HTRF |
| BMS-1001 | 2.25 | HTRF |
| BMS-1166 | 1.4 | HTRF |
IC50 values represent the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction in vitro.
Table 2: Binding Affinity to Human PD-L1
| Compound | Dissociation Constant (KD) | Assay |
| BMS-202 | 320 nM | Surface Plasmon Resonance (SPR)[4] |
| BMS-1166 | 5.7 nM | Surface Plasmon Resonance (SPR)[4] |
KD (Dissociation Constant) is a measure of the binding affinity between a ligand and a protein; a lower KD value indicates a stronger binding affinity.
Table 3: Specificity Data - Thermal Shift (ΔTm) from Differential Scanning Fluorimetry (DSF)
| Compound | ΔTm for PD-L1 (°C) | ΔTm for PD-L2 (°C) |
| BMS-8 | +9.4 | +0.4 |
| BMS-202 | +13.0 | -2.6 |
The thermal shift (ΔTm) indicates the change in the melting temperature of the protein upon ligand binding. A significant positive shift suggests stabilization of the protein due to binding. The lack of a significant shift for PD-L2 indicates poor or no binding of the BMS compounds to this related protein.[5][6]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for evaluating inhibitor specificity.
Caption: PD-1/PD-L1 signaling and this compound mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 6. oncotarget.com [oncotarget.com]
Replicating Published Findings on BMS-200: A Comparative Guide
This guide provides a comprehensive overview of the small molecule PD-1/PD-L1 inhibitor, BMS-200, and its closely related analog, BMS-202. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of its performance against other therapies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound and its analogs are potent, small-molecule inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) signaling pathway. Unlike monoclonal antibody-based therapies that block either PD-1 or PD-L1, this compound induces the dimerization of PD-L1, which in turn prevents its interaction with the PD-1 receptor on T-cells.[1] This disruption of the PD-1/PD-L1 axis reinvigorates the host's anti-tumor immune response.[2]
Performance Comparison
The following tables summarize quantitative data from published studies, offering a comparison of BMS-202 with other PD-1/PD-L1 inhibitors. It is important to note that direct head-to-head studies are limited, and data from different publications may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Efficacy of PD-1/PD-L1 Inhibitors
| Compound/Antibody | Assay Type | Cell Line / System | IC50 / EC50 |
| BMS-202 | PD-1/PD-L1 Binding (HTRF) | Purified Proteins | 57 nM (IC50)[3] |
| BMS-202 | Cell Proliferation | SCC-3 (PD-L1 positive) | 15 µM (IC50)[1][4] |
| BMS-202 | Cell Proliferation | Jurkat (anti-CD3 activated) | 10 µM (IC50)[1][4] |
| PCC0208025 (BMS-202) | PD-1/PD-L1 Binding (HTRF) | Purified Proteins | 235 nM (IC50)[5] |
| A9 (Novel Small Molecule) | IFN-γ Release | Hep3B/OS-8/hPD-L1 + CD3+ T-cells | Comparable to Keytruda at 5 µg/mL[2] |
| BMS-936559 (Anti-PD-L1 Ab) | IFN-γ Release | Human CD3+ T-cells | Dose-dependent increase in IFN-γ[6] |
| Pembrolizumab (Keytruda) | IFN-γ Release | Hep3B/OS-8/hPD-L1 + CD3+ T-cells | Dose-dependent increase in IFN-γ[2] |
Table 2: In Vivo Antitumor Activity
| Treatment | Animal Model | Tumor Cell Line | Dosage | Tumor Growth Inhibition (%) |
| BMS-202 | Humanized MHC-double knockout NOG mice | SCC-3 (Human Squamous Cell Carcinoma) | 20 mg/kg, daily, intraperitoneal | 41[7] |
| PCC0208025 (BMS-202) | B16-F10 melanoma-bearing mice | B16-F10 (Murine Melanoma) | 60 mg/kg | Significant reduction in tumor growth[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided to facilitate the replication of findings.
Cell Proliferation Assay (CCK-8)
This colorimetric assay is used to assess the impact of this compound on cell viability and proliferation.
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Wound Healing (Scratch) Assay
This assay evaluates the effect of this compound on cell migration.
Procedure:
-
Grow cells to a confluent monolayer in a 6-well or 12-well plate.[8]
-
Create a linear "scratch" in the monolayer using a sterile 200 µL pipette tip.[8]
-
Wash with PBS to remove debris and add fresh media containing this compound or a vehicle control.[8]
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).[9]
-
Measure the width of the scratch over time to determine the rate of cell migration and wound closure.[9]
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay identifies DNA fragmentation, a characteristic of apoptotic cells.
Procedure:
-
Culture and treat cells with this compound on coverslips or in a 96-well plate.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.[10]
-
Permeabilize the cells with 0.25% Triton X-100.[10]
-
Perform the TUNEL reaction according to the kit manufacturer's protocol, which involves incubating the cells with TdT enzyme and labeled dUTPs.[11]
-
Visualize the cells using a fluorescence microscope. Apoptotic nuclei will exhibit bright fluorescence.[12]
Collagen Synthesis Assay ([3H]-Proline Incorporation)
This method quantifies the synthesis of new collagen by measuring the incorporation of radioactive proline.
Procedure:
-
Culture fibroblasts to approximately 90% confluency in 12-well plates.[13]
-
Treat the cells with this compound or a vehicle control.
-
Add [3H]-proline to the culture medium and incubate.
-
Precipitate the cellular proteins using cold trichloroacetic acid (TCA).[13]
-
Wash the protein pellet to remove unincorporated [3H]-proline.
-
Measure the radioactivity of the incorporated proline using a scintillation counter.[14]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway and experimental workflow for this compound.
Caption: Logical relationship of PD-1/PD-L1 inhibitor types.
References
- 1. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Wound healing migration assay (Scratch assay) [protocols.io]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. cellbiologics.com [cellbiologics.com]
- 12. Video: The TUNEL Assay [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of 3H-proline-labeled protein by rapid filtration in multiwell plates for the study of collagen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BMS-200: A Small Molecule PD-L1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-200, a potent small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) interaction, with alternative therapeutic agents. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to facilitate an objective evaluation of this compound's performance.
Data Presentation: Performance Metrics of PD-1/PD-L1 Inhibitors
The following table summarizes the available quantitative data for this compound and a selection of alternative PD-1/PD-L1 inhibitors. It is important to note that the data presented are compiled from various studies and may not represent head-to-head comparisons under identical experimental conditions.
| Compound/Antibody | Target | Mechanism of Action | Assay Type | IC50/EC50 | Reference |
| This compound | PD-L1 | Induces dimerization of PD-L1 | Not Specified | 1.8 nM | [Not directly cited] |
| BMS-202 | PD-L1 | Induces dimerization of PD-L1 | Cell-based | - | [1] |
| BMS-1001 | PD-L1 | Binds to PD-L1, blocking PD-1 interaction | Cell-based (NFAT reporter) | Three-digit nM range | [2] |
| BMS-1166 | PD-L1 | Binds to PD-L1, blocking PD-1 interaction | SPR-based Assay | 85.4 nM | [3] |
| CA-170 | PD-L1 / VISTA | Oral small molecule inhibitor | Preclinical in vivo | - | [4] |
| Nivolumab | PD-1 | Monoclonal Antibody | Cell-based (NFAT reporter) | 0.333–1.15 nM | [2] |
| Pembrolizumab | PD-1 | Monoclonal Antibody | Cell-based (NFAT reporter) | 0.333–1.15 nM | [2] |
| Atezolizumab | PD-L1 | Monoclonal Antibody | Cell-based (NFAT reporter) | 0.333–1.15 nM | [2] |
| Durvalumab | PD-L1 | Monoclonal Antibody | Cell-based (NFAT reporter) | 0.333–1.15 nM | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PD-1/PD-L1 inhibitors are provided below.
Surface Plasmon Resonance (SPR)-Based PD-1/PD-L1 Blockade Assay
This assay is utilized to determine the ability of a compound to inhibit the binding interaction between PD-1 and PD-L1 in a real-time, label-free manner.[3]
-
Immobilization: Recombinant human PD-1 protein is immobilized on a sensor chip surface.
-
Interaction Analysis: A solution containing a fixed concentration of recombinant human PD-L1 is injected over the sensor surface in the presence of varying concentrations of the inhibitor (e.g., BMS-1166). A negative control is also run.
-
Data Acquisition: The binding of PD-L1 to the immobilized PD-1 is measured in real-time as a change in the refractive index at the sensor surface, reported in response units (RU).
-
Data Analysis: The percentage of blockade is calculated for each inhibitor concentration by comparing the binding response in the presence of the inhibitor to the response of PD-L1 binding alone. The IC50 value, the concentration of inhibitor required to achieve 50% blockade, is then determined by fitting the dose-response curve.[3]
PD-1/PD-L1 Blockade Bioassay (Cell-Based)
This bioassay measures the ability of a test compound to block the PD-1/PD-L1 interaction and restore T-cell activation.
-
Cell Lines: Two engineered cell lines are used:
-
PD-1 Effector Cells: A Jurkat T-cell line engineered to express human PD-1 and a luciferase reporter gene under the control of the NFAT response element.[5]
-
PD-L1 aAPC/CHO-K1 Cells: An artificial antigen-presenting cell line (CHO-K1) engineered to express human PD-L1 and a T-cell receptor (TCR) ligand.[2]
-
-
Co-culture: The PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 cells are co-cultured. The engagement of PD-1 on the effector cells with PD-L1 on the aAPC cells inhibits TCR signaling, resulting in low luciferase expression.[6][7]
-
Inhibitor Addition: Test compounds (e.g., BMS-1001, BMS-1166) or blocking antibodies are added to the co-culture at various concentrations.[2]
-
Mechanism of Detection: If the compound blocks the PD-1/PD-L1 interaction, the inhibitory signal is released, leading to TCR activation and subsequent expression of the luciferase reporter gene.[7]
-
Signal Quantification: The bioluminescent signal is detected and quantified using a luminometer after the addition of a luciferase substrate. The EC50 value, the concentration of the compound that produces 50% of the maximum response, is calculated from the dose-response curve.[2]
In Vivo Antitumor Activity Study
This type of study evaluates the efficacy of a PD-L1 inhibitor in a living organism bearing a tumor.
-
Animal Model: An appropriate animal model is selected, such as humanized MHC-double knockout (dKO) NOG mice, which can accept human tumor xenografts.[8]
-
Tumor Implantation: A human cancer cell line with known PD-L1 expression (e.g., squamous cell carcinoma) is subcutaneously injected into the flank of the mice.[8]
-
Treatment Administration: Once tumors are established, the mice are treated with the small molecule inhibitor (e.g., BMS-202) or a control substance. The dosage, frequency, and route of administration (e.g., intraperitoneal injection) are defined.[8]
-
Efficacy Endpoint: Tumor volume is measured at regular intervals to assess the rate of tumor growth inhibition.[8]
-
Immunophenotyping: At the end of the study, tumors and spleens may be harvested for analysis by flow cytometry or immunohistochemistry to determine the infiltration and activation status of immune cells, such as CD8+ T-cells.[8]
Mandatory Visualizations
Signaling Pathway of PD-1/PD-L1 Interaction and Inhibition
Caption: PD-1/PD-L1 signaling pathway and this compound inhibition.
Experimental Workflow for PD-1/PD-L1 Blockade Bioassay
Caption: Workflow for a cell-based PD-1/PD-L1 blockade assay.
Logical Relationship of this compound's Mechanism of Action
Caption: Mechanism of action for the PD-L1 inhibitor this compound.
References
- 1. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 6. promega.com [promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
Small Molecule Inhibitors of the PD-1/PD-L1 Pathway: A Comparative Analysis of BMS-200 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the experimental data surrounding the small molecule PD-1/PD-L1 inhibitor BMS-200 and its analogs, in comparison with alternative therapeutic strategies.
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells can exploit to evade immune surveillance. The development of therapies that block this interaction has revolutionized cancer treatment. While monoclonal antibodies have been the mainstay of PD-1/PD-L1 blockade, research into small molecule inhibitors offers the potential for oral administration, improved tumor penetration, and lower production costs. This guide provides a statistical analysis of the experimental data available for this compound, a small molecule inhibitor of the PD-1/PD-L1 interaction, and its closely related analogs developed by Bristol Myers Squibb.
Mechanism of Action: Small Molecules Inducing PD-L1 Dimerization
This compound and its related compounds function by binding directly to PD-L1. This binding induces the dimerization of PD-L1 on the cell surface, which in turn sterically hinders its interaction with the PD-1 receptor on T-cells. This disruption of the PD-1/PD-L1 axis releases the "brake" on the immune system, allowing for the activation of T-cells and subsequent anti-tumor immune responses.
Quantitative Analysis of In Vitro Efficacy
This compound has been identified as a potent inhibitor of the PD-1/PD-L1 interaction in biochemical assays. However, cell-based assays have revealed a more complex picture, with related compounds showing more significant activity.
| Compound/Antibody | Target | Assay Type | IC50/EC50 | Reference |
| This compound | PD-L1 | Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | 80 nM | [1] |
| This compound | PD-L1 | PD-1/PD-L1 Checkpoint Reporter Assay | No activity at non-toxic concentrations | [2] |
| BMS-1001 | PD-L1 | PD-1/PD-L1 Checkpoint Reporter Assay | 873 nM | [2] |
| BMS-1166 | PD-L1 | PD-1/PD-L1 Checkpoint Reporter Assay | 276 nM | [2][3] |
| Nivolumab | PD-1 | PD-1/PD-L1 Checkpoint Reporter Assay | 1.15 nM | [2] |
| Pembrolizumab | PD-1 | PD-1/PD-L1 Checkpoint Reporter Assay | 0.43 nM | [2] |
| Atezolizumab | PD-L1 | PD-1/PD-L1 Checkpoint Reporter Assay | 0.33 nM | [2] |
| Durvalumab | PD-L1 | PD-1/PD-L1 Checkpoint Reporter Assay | 0.44 nM | [2] |
In Vivo Experimental Data: Focus on BMS-202
While in vivo data for this compound is limited, studies on the closely related analog BMS-202 have demonstrated anti-tumor activity. A recent study investigated the combination of BMS-202 with fucoidan in a murine model of Ehrlich solid-phase carcinoma.
| Treatment Group | Tumor Volume Reduction vs. Control | Increase in Tumor Necrosis vs. Control | Change in Ki-67 Expression vs. Control | Change in Cleaved Caspase-3 vs. Control | Change in IL-6 Levels vs. Control | Change in TGF-β Levels vs. Control | Reference |
| BMS-202 | Significant Reduction | 1.4-fold | - | - | - | - | [4] |
| Fucoidan | Significant Reduction | 4.1-fold | - | - | - | - | [4] |
| BMS-202 + Fucoidan | Significant Reduction | 6.3-fold | -67% | +8.3-fold | -98.9% | -75.8% | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Figure 1: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Figure 2: General experimental workflow for the evaluation of small molecule PD-L1 inhibitors.
Experimental Protocols
Homogenous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is designed to quantify the inhibition of the PD-1/PD-L1 interaction in a biochemical format. A detailed protocol can be found with commercially available kits, such as the HTRF Human PD1/PDL1 Binding Kit. The general principle involves the use of recombinant human PD-1 and PD-L1 proteins tagged with fluorescent donors and acceptors. When the proteins interact, a FRET signal is generated. An inhibitor, such as this compound, will disrupt this interaction, leading to a decrease in the FRET signal. The assay is typically performed in a 384-well plate format, and the signal is read on a compatible plate reader. Data is then analyzed to calculate the IC50 value of the inhibitor.
PD-1/PD-L1 Blockade Bioassay (T-Cell Activation Assay)
This cell-based assay measures the ability of an inhibitor to restore T-cell activation in the presence of PD-L1. A common protocol involves co-culturing two engineered cell lines: a PD-L1-expressing antigen-presenting cell (APC) line and a PD-1-expressing Jurkat T-cell line that contains a luciferase reporter gene under the control of an NFAT-response element. T-cell activation upon engagement with the APCs leads to luciferase expression. In the presence of PD-L1, this activation is suppressed. The addition of a PD-1/PD-L1 inhibitor reverses this suppression, resulting in an increased luciferase signal. The luminescent signal is measured to determine the EC50 of the compound.
In Vivo Tumor Model and Analysis (Ehrlich Solid-Phase Carcinoma)
For the in vivo assessment of BMS-202, a murine model of Ehrlich solid-phase carcinoma was utilized.[4]
-
Tumor Induction: Female Swiss albino mice are injected subcutaneously with Ehrlich ascites carcinoma cells to induce solid tumor formation.
-
Treatment: Once tumors are established, mice are randomized into treatment groups. BMS-202 is administered, often intraperitoneally, at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, and the percentage of necrotic area is determined through histological analysis.
-
Biomarker Analysis: Tumor tissues and serum can be collected for further analysis of biomarkers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and inflammation (IL-6, TGF-β) using techniques such as immunohistochemistry (IHC) and ELISA.[4]
Conclusion
The development of small molecule inhibitors targeting the PD-1/PD-L1 pathway, such as this compound and its analogs, represents a promising therapeutic strategy. While this compound itself shows potent biochemical inhibition, the available cell-based data suggests that related compounds like BMS-1166 and BMS-202 may have more favorable activity profiles in a cellular context. The in vivo data for BMS-202 demonstrates a clear anti-tumor effect, particularly in combination with other agents, and provides insights into the downstream immunological and anti-proliferative effects of PD-L1 inhibition by this class of molecules. Further research is warranted to fully elucidate the therapeutic potential of these small molecule inhibitors in comparison to the established antibody-based immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo modulation of the tumor microenvironment: anti-tumor effects of combination therapy of fucoidan and small molecule immune checkpoint inhibitor BMS-202 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of BMS-200
For researchers, scientists, and drug development professionals handling BMS-200, a potent PD-1/PD-L1 interaction inhibitor, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of this compound into the ecosystem, where it can be very toxic to aquatic life with long-lasting effects[1].
Hazard Profile of this compound
Understanding the hazard profile of this compound is the first step in its safe management. The compound is classified as harmful if swallowed and poses a significant danger to aquatic environments[1].
| Hazard Classification | Description | GHS Code |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | H400 |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | H410 |
Data sourced from the this compound Safety Data Sheet[1]
Procedural Guidance for Disposal
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant[1]. This ensures that the compound is managed and neutralized in a controlled and compliant manner. Do not dispose of this compound down the drain or in regular solid waste streams.
Key Disposal Steps:
-
Segregation: Isolate waste containing this compound from other laboratory waste streams. This includes contaminated labware, personal protective equipment (PPE), and unused product.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include relevant hazard symbols.
-
Containment: Use a designated, sealed, and non-reactive container for collecting this compound waste.
-
Collection of Spillage: In the event of a spill, collect the spillage to prevent environmental release[1].
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company.
Below is a logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for BMS-200
For researchers, scientists, and drug development professionals handling BMS-200, a potent PD-1/PD-L1 interaction inhibitor, adherence to strict safety protocols is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the stability and efficacy of this compound, as well as for the safety of laboratory personnel.
| Aspect | Guideline |
| Handling | Avoid inhalation of dust. Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling. |
| Storage | Store in a tightly closed container. Recommended storage temperatures are -80°C for 6 months or -20°C for 1 month.[1] |
Emergency Procedures: Chemical Spill Workflow
In the event of a this compound spill, a clear and immediate response is crucial to contain the substance and prevent exposure. The following workflow outlines the necessary steps.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
